Talabostat mesylate

Catalog No.
S544468
CAS No.
150080-09-4
M.F
C10H23BN2O6S
M. Wt
310.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talabostat mesylate

CAS Number

150080-09-4

Product Name

Talabostat mesylate

IUPAC Name

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid

Molecular Formula

C10H23BN2O6S

Molecular Weight

310.18 g/mol

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1

InChI Key

OXYYOEIGQRXGPI-WSZWBAFRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BXCL701; BXCL 701; BXCL-701; PT-100, PT100, PT 100, D05989, Val-boro-pro, Talabostat

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O

The exact mass of the compound Talabostat mesylate is 214.15 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Talabostat mesylate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Talabostat mesylate (also known as Val-boroPro or PT-100) exerts its effects through two primary, interconnected mechanisms:

  • Inhibition of Dipeptidyl Peptidases (DPPs): Talabostat is an orally active, competitive inhibitor of several post-proline cleaving serine proteases [1] [2]. It competitively binds to the catalytic site of these enzymes, with a high affinity notably due to a complex formed between a serine residue in the enzyme's active site (e.g., Ser624 in FAP) and the boron atom within the talabostat molecule [1].
  • Induction of an Antitumor Immune Response: By an independent mechanism, talabostat stimulates the upregulation of cytokines and chemokines in lymphoid organs and the tumor mass [3] [1]. This engenders a tumor-specific host immune response, involving both the innate and adaptive immune systems [3] [1].

The table below summarizes the key enzymes inhibited by Talabostat and their roles:

Target Enzyme Inhibition IC50 (Ki) Biological Role and Consequence of Inhibition

| DPP4 (CD26) | IC₅₀ < 4 nM [4] Kᵢ = 0.18 nM [4] | A cell-surface immunoregulatory protease; inhibition may contribute to immune modulation [3]. | | DPP8 | IC₅₀ = 4 nM [4] Kᵢ = 1.5 nM [4] | Cytosolic protease; inhibition, along with DPP9, is linked to activation of the NLRP1 and CARD8 inflammasomes, leading to pyroptosis [2]. | | DPP9 | IC₅₀ = 11 nM [4] Kᵢ = 0.76 nM [4] | Cytosolic protease; its inhibition is a key trigger for inflammasome activation and pyroptosis [2]. | | FAP | IC₅₀ = 560 nM [4] | A tumor-associated serine protease; inhibition may impact tumor growth and invasion [3] [5]. | | QPP | IC₅₀ = 310 nM [4] | Quiescent cell proline dipeptidase; function related to inhibition is an area of research. |

Detailed Mechanisms and Experimental Evidence

Mechanism 1: Enzymatic Inhibition and Direct Antitumor Effects

Talabostat's inhibition of Fibroblast Activation Protein (FAP) is a key aspect of its direct antitumor activity. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment and promotes tumor growth and invasion [5] [1].

  • In Vitro Evidence: In studies using human breast cancer cell lines (WTY-1 and WTY-6) that express high levels of wild-type and active FAP, Talabostat at a concentration of 10 µM significantly inhibited FAP activity. In contrast, it showed no effect in MDA-MB-231 cells that do not express FAP, indicating target-specific activity [5].
  • In Vivo Evidence: In SCID mice bearing human breast cancer cell lines (WTY-1, WTY-6, and MDA-MB-435), oral administration of Talabostat at 1.3 mg/kg once per day slightly slowed tumor growth. In mice with MDA-MB-435 cells, it delayed the production of measurable tumors by nearly 12 days, although this result was not statistically significant [5].
Mechanism 2: Immunomodulation via Inflammasome Activation

A pivotal discovery is that Talabostat's inhibition of the cytosolic enzymes DPP8 and DPP9 triggers pyroptosis, a form of inflammatory programmed cell death [2]. This occurs through the activation of specific inflammasome sensors.

  • Key In Vitro Protocol (DPP8/9 Inhibition and Pyroptosis):
    • Cell Line: THP-1 (human monocytic cell line) [2].
    • Treatment: Cells are treated with Talabostat (e.g., 2 µM for 16 hours) [4].
    • Mechanism Investigation:
      • DPP9 forms a multi-protein complex with the FIIND domains of inflammasome sensors like NLRP1 and CARD8, which restrains their activation [2].
      • Talabostat inhibits DPP8/9 enzymatic activity, disrupting this complex and leading to the release and auto-activation of the C-terminal fragment of NLRP1 or CARD8 [2].
      • This activation triggers the cleavage of pro-caspase-1 into its active form.
      • Active caspase-1 then cleaves gasdermin D (GSDMD) and pro-inflammatory cytokines like IL-1β, leading to pyroptotic cell death [2].
    • Genetic Evidence: Knockout of DPP9 (and to a lesser extent DPP8) in THP-1 cells induces pyroptosis, while knockout of both renders cells resistant to Talabostat-induced death. Similarly, knockout of CARD8 or NLRP1 (in specific cell types) abolishes this form of cell death [2].

The following diagram illustrates this immunomodulatory pathway:

G Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 (Inhibited) Talabostat->DPP8_DPP9 Inhibits NLRP1_CARD8 NLRP1/CARD8 Inflammasome DPP8_DPP9->NLRP1_CARD8 Activation Caspase1 Pro-Caspase-1 NLRP1_CARD8->Caspase1 Activates ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 GSDMD Gasdermin D (GSDMD) ActiveCaspase1->GSDMD Cleaves Pyroptosis Pyroptosis & Cytokine Release GSDMD->Pyroptosis

Talabostat-induced pyroptosis pathway via DPP8/9 inhibition.

  • In Vivo Immune and Antitumor Effects: In mouse models (e.g., WEHI 164 fibrosarcoma and EL4 lymphoma), Talabostat treatment causes tumor regression and rejection [4] [2]. This is associated with an increase in mRNA expression of cytokines and chemokines that promote T-cell priming and attraction of innate immune cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) and protective immunological memory [4] [1].

Clinical Trial Summary

Clinical trials have evaluated Talabostat, often in combination with other agents, for various advanced cancers. The outcomes have been mixed, highlighting the complexity of its biological effects.

Clinical Trial Combination Therapy Key Outcomes Reference
Phase II (Stage IV Melanoma) Monotherapy Evidence of antitumor activity: 2 partial responses, 1 complete response (n=31) [1]
Phase II (Stage IIIB/IV NSCLC) Docetaxel 2 partial responses, 1 complete response (n=42) [1]
Phase III (Advanced NSCLC) Docetaxel Trial terminated due to increased mortality in the intention-to-treat group [1]
Phase II (Metastatic Colorectal Cancer) Monotherapy Evidence of FAP inhibition, but minimal antitumor activity [1]
Phase I (Healthy Volunteers) Monotherapy Dose-related inhibition of plasma DPP-IV activity, increased plasma IL-6 and G-CSF levels [1]

Conclusion and Future Perspectives

This compound is a multifaceted agent with a unique dual mechanism. Its direct antitumor effects via FAP inhibition and its potent stimulation of antitumor immunity through DPP8/9 inhibition and inflammasome activation make it a historically significant molecule for research [3] [1] [2].

However, its clinical development has been challenging, likely due to its non-selective nature, which can lead to pleiotropic and sometimes adverse effects [1]. The mixed results in clinical trials, including the termination of a Phase III study, underscore the importance of target specificity.

Future research is focused on developing next-generation, highly specific FAP inhibitors and other targeted modalities (like immunotoxins and CAR-T cells) to harness the potential of targeting the tumor microenvironment and innate immune pathways with greater efficacy and safety [1].

References

Core Identity and Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

Val-boroPro is a boronic dipeptide that functions as a non-selective, potent inhibitor of post-proline cleaving serine proteases [1] [2] [3]. The table below summarizes its primary enzyme targets and measured inhibitory activity.

Enzyme Target Inhibitory Activity (IC₅₀ or Kᵢ) Cellular Location
DPP4 (CD26) IC₅₀ < 4 nM [3] [4] Extracellular / Cell surface
DPP8 IC₅₀ = 4 nM; Kᵢ = 1.5 nM [3] [4] Intracellular / Cytosolic
DPP9 IC₅₀ = 11 nM; Kᵢ = 0.76 nM [3] [4] Intracellular / Cytosolic
FAP IC₅₀ = 560 nM [3] [4] Extracellular / Cell surface
QPP IC₅₀ = 310 nM [3] Intracellular

While it inhibits multiple enzymes, research has established that its immunostimulatory and antitumor effects are specifically linked to the inhibition of DPP8 and DPP9 [5] [6].

Mechanism of Action: From DPP8/9 Inhibition to Pyroptosis

Val-boroPro's key mechanism involves triggering pyroptosis in monocytes and macrophages by inhibiting DPP8 and DPP9, which subsequently activates the innate immune sensor NLRP1. The signaling pathway can be summarized as follows:

G VbP Val-boroPro DPP89 Inhibition of DPP8/9 VbP->DPP89 NLRP1 NLRP1 Inflammasome Activation DPP89->NLRP1 Procasp1 pro-caspase-1 NLRP1->Procasp1 Casp1 Active caspase-1 Procasp1->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis, Release of Pro-inflammatory Content) GSDMD_N->Pyroptosis

Val-boroPro-induced pyroptosis signaling pathway.

  • DPP8/9 as an Intracellular Checkpoint: In their active state, DPP8 and DPP9 act as a checkpoint by binding to and repressing the inflammasome sensor protein NLRP1. Val-boroPro inhibits DPP8/9, disrupting this inhibitory complex and freeing NLRP1 to activate the inflammatory cascade [1] [2].
  • Downstream Inflammasome Activation: The released NLRP1 recruits and activates pro-caspase-1. This activation can occur directly or via the adapter protein ASC, leading to the cleavage of pro-caspase-1 into its active form [1] [5].
  • Execution of Pyroptosis: Active caspase-1 then cleaves the protein gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to lytic cell death (pyroptosis). This process results in the release of pro-inflammatory cytokines like IL-1β and IL-18, which help stimulate a broader immune attack [1] [5] [2].

Key Experimental Evidence and Protocols

The mechanistic model is supported by several key experiments. Here are summaries of the foundational protocols.

Establishing DPP8/9 as Critical Targets

A pivotal study used CRISPR/Cas9-mediated knockout in THP-1 monocytes to identify the essential targets [5].

  • Objective: To determine which serine protease knockout recapitulates Val-boroPro-induced cell death.
  • Methods:
    • THP-1 monocytes expressing Cas9 were transfected with sgRNAs targeting DPP4, DPP7, DPP8, and DPP9.
    • Protein knockdown was confirmed by immunoblotting and activity-based protein profiling (ABPP) using a biotinylated fluorophosphonate probe.
    • Cell death was measured by Lactate Dehydrogenase (LDH) release assay.
  • Key Finding: Only DPP9 knockout alone caused significant basal LDH release. However, Val-boroPro could still induce additional cell death in DPP9-deficient cells, indicating that inhibition of both DPP8 and DPP9 contributes to the pyroptotic response [5].
Linking Pyroptosis to Nlrp1b

Research in mouse models provided direct genetic evidence for NLRP1's role [1].

  • Objective: To identify the pattern recognition receptor required for DPP8/9 inhibitor-induced pyroptosis.
  • Methods:
    • Genetic Knockout: RAW 264.7 macrophages and primary mouse macrophages with genetic deletions of Nlrp1b were treated with Val-boroPro and other DPP8/9 inhibitors. Cell death was measured and compared to wild-type and Casp1-/- cells.
    • Strain Sensitivity: Macrophages from various inbred mouse strains (carrying different functional Nlrp1b alleles) were tested for sensitivity to Val-boroPro.
  • Key Finding: Nlrp1b-/- macrophages were completely resistant to Val-boroPro-induced pyroptosis, demonstrating that Nlrp1b is essential for this cell death pathway [1].
In Vitro Pyroptosis Induction in Human Macrophages

A standard method for studying Val-boroPro's effects involves using differentiated THP-1 cells [7].

  • Cell Line: Human THP-1 monocytic cells.
  • Differentiation: THP-1 cells are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
  • Pyroptosis Induction:
    • Differentiated THP-1 macrophages are treated with 15 µM Val-boroPro for 72 hours [7].
    • Validation of Pyroptosis:
      • Cell Viability: Measured by CCK-8 assay.
      • Cell Death: Quantified by LDH release assay.
      • Inflammasome Activation: Analyzed by western blot for cleaved caspase-1, IL-1β, IL-18, and NLRP3.
      • Cytokine Release: Detected by ELISA in the cell culture supernatant.

Research Applications and Biological Effects

The primary research application of Val-boroPro is as a chemical tool to induce pyroptosis and study the DPP8/9-NLRP1 inflammasome axis [2] [6]. Its key biological effects include:

  • Antitumor Immunity: In murine models, Val-boroPro causes tumor regression and rejection. This effect is immune-mediated, as it is attenuated in lymphocyte-deficient mice and involves the production of immunomodulatory cytokines (e.g., G-CSF, CXCL1) and the priming of tumor-specific T-cells [5] [8] [4].
  • Immune Adjuvant Activity: Val-boroPro accelerates the priming of T-cells by modulating dendritic cell (DC) trafficking to tumor-draining lymph nodes. When combined with a DC vaccine, it can lead to the complete regression of established tumors [8].
  • Caspase-1 Dependent Response: The immunostimulatory effects are entirely dependent on caspase-1 activation, as Casp1-/- mice do not show elevated cytokines after Val-boroPro administration [5].

Limitations and Research Considerations

When working with Val-boroPro, several important limitations must be considered:

  • Lack of Selectivity: As a non-selective DPP inhibitor, Val-boroPro also potently inhibits DPP4 and FAP. Observed phenotypes must be confirmed using more selective DPP8/9 inhibitors or genetic approaches (e.g., DPP8/9 knockout) to rule out contributions from other targets [5] [9] [3].
  • Cell-Type Specificity: It induces pyroptosis selectively in monocytes and macrophages, but not in all immune cells. For instance, U937 cells (a monocytic line) are notably insensitive [5].
  • Strain-Dependent Effects (Mouse Models): The response to Val-boroPro in mouse macrophages depends on the Nlrp1b allele. Macrophages from CAST/EiJ mice (allele 5) are resistant, while those from BALB/c (allele 1), C57BL/6J (allele 2), and others are sensitive. Genetic background must be considered when designing and interpreting in vivo experiments [1].

References

The DPP4 Enzyme Family at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature DPP4 (Dipeptidyl Peptidase 4) DPP8 (Dipeptidyl Peptidase 8) DPP9 (Dipeptidyl Peptidase 9) FAP (Fibroblast Activation Protein)
Primary Localization Cell membrane; soluble form in plasma [1] [2] Cytoplasm (can be membrane-associated in immune cells) [3] [2] Cytoplasm and nucleus [3] [4] [2] Cell membrane [5]
Key Functions Inactivation of incretins (GLP-1, GIP); immune regulation [1] [4] Adipogenesis; immune regulation (pyroptosis); energy metabolism [1] [3] [4] Inflammasome suppression; DNA repair; immune regulation; adipogenesis [1] [3] [4] Tissue remodeling; dual DPP & endopeptidase activity [5]
Implications in Disease Type 2 Diabetes (validated drug target) [1] [4] Cancer; inflammation; organ fibrosis [3] [6] Cancer; inflammation; organ fibrosis; neonatal survival [3] [4] Cancer stroma (>90% of carcinomas); fibrosis; arthritis [5]
Notable Inhibitors Sitagliptin (MK-0431), Vildagliptin [1] [6] [7] 1G244 (non-selective vs. DPP9) [1] [8] [6] 1G244 (non-selective vs. DPP8); selective derivatives under development [1] [8] [6] UAMC1110; FAPI-04/-21/-46 (radiopharmaceuticals) [5]

Experimental Insights into DPP8/9 Function and Inhibition

Investigating DPP8/9 in Adipocyte Differentiation

This protocol is based on studies using mouse 3T3-L1 and 3T3-F442A preadipocyte cell lines [1].

  • Cell Culture and Differentiation: Maintain preadipocytes in standard culture. To induce differentiation, replace the growth medium with a differentiation cocktail (DMI) containing Dexamethasone, Methylisobutylxanthine, and Insulin [1].
  • Inhibitor Treatment: Add specific inhibitors to the culture medium at the time of differentiation induction.
    • Use the DPP8/9-selective inhibitor 1G244 (e.g., at 100-500 µM) to test for DPP8/9-specific effects [1].
    • Use the DPP4-selective inhibitor Sitagliptin (MK-0431) and the FAP-selective inhibitor 3099 as negative controls, as they do not impair adipogenesis [1].
  • Assessment of Differentiation: After several days (e.g., 7-10 days), assess differentiation.
    • Oil Red O Staining: Fix cells and stain with Oil Red O to visualize and quantify lipid droplet accumulation, a hallmark of adipogenesis [1].
    • Molecular Marker Analysis: Analyze the expression of key adipogenic markers via Western Blot or RT-qPCR. Critical markers include PPARγ2, FABP4 (aP2), Adiponectin, and Leptin [1].
  • Rescue Experiments: To confirm the mechanism involves PPARγ, add a PPARγ agonist (e.g., Thiazolidinediones, TZDs) or ectopically express PPARγ2 in the presence of 1G244. A successful rescue of differentiation confirms the role of DPP8/9 in regulating PPARγ [1].
Structural Studies of DPP8/9 with Inhibitors

Understanding the binding mode is key for inhibitor design.

  • Protein Purification: Recombinantly express and purify human DPP8 and DPP9 (e.g., in insect Sf9 cells using a baculovirus system). Use affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography for purification [8].
  • Crystallization and Data Collection: Crystallize the purified proteins, either in the unliganded form or in complex with inhibitors like 1G244. Collect X-ray diffraction data [8].
  • Structure Analysis: Solve the crystal structures. Key findings reveal that unlike DPP4, ligand binding to DPP8/9 induces a major conformational change in a loop segment, which folds into an α-helix (R-helix). This "induced-fit" mechanism is a key structural difference from DPP4 that can be exploited for designing selective inhibitors [8].
Assessing Cellular Pyroptosis via DPP8/9 Inhibition

DPP8/9 inhibition triggers pyroptosis in specific immune and cancer cells.

  • Cell Treatment: Treat primary human monocytes, macrophages, or acute myeloid leukemia (AML) cell lines with a DPP8/9 inhibitor (e.g., 1G244). A non-nucleoside reverse transcriptase inhibitor (NNRTI) can be used in combination to enhance this effect in T-cells [4] [6].
  • Detection of Pyroptosis Markers:
    • Caspase-1 Activation: Measure using a fluorescent activity assay or Western Blot (cleaved caspase-1).
    • IL-1β and IL-18 Release: Quantify the release of these pro-inflammatory cytokines into the culture supernatant by ELISA.
    • Cell Membrane Integrity: Assess plasma membrane rupture, a hallmark of pyroptosis, using a dye exclusion assay like Propidium Iodide (PI) staining [4].

Key Quantitative Data on Inhibitors

Inhibitor Target Reported IC₅₀ / Affinity Key Characteristics & Notes

| 1G244 [1] [6] | DPP8/9 | Not precisely quantified in search results, but used at 100-500 µM in cell assays [1]. | – First-generation, well-studied research tool.

  • Contains a hERG-pharmacophore, a cardiotoxicity risk, limiting therapeutic use [6]. | | Sitagliptin (MK-0431) [1] | DPP4 | Highly selective for DPP4 over DPP8/9. | – Used as a negative control in adipogenesis studies (no effect) [1].
  • Clinically approved for Type 2 Diabetes. | | UAMC1110 [5] | FAP | IC₅₀ = 0.7 - 1.4 nM | – Highly potent and selective for FAP over PREP and DPPs.
  • Serves as the pharmacophore for FAPI radiotracers. | | FAPI-04 / -46 [5] | FAP | Low nM affinity (imaging agent). | – Radiopharmaceuticals using DOTA chelators.
  • Used for PET imaging and targeted radiotherapy of FAP-positive cancers. |

Mechanisms of DPP8/9 in Key Signaling Pathways

The following diagrams illustrate the complex roles DPP8/9 play in two critical cellular processes: a pro-death pathway (pyroptosis) and a pro-differentiation pathway (adipogenesis).

G start DPP8/9 Inhibitor (e.g., 1G244) CARD8_NLRP1 CARD8 / NLRP1 (Inactive State) start->CARD8_NLRP1 Blocks Interaction active_inflammasome Active Inflammasome CARD8_NLRP1->active_inflammasome Activation caspase1 Caspase-1 Activation active_inflammasome->caspase1 pyroptosis Pyroptosis (Cell Death) caspase1->pyroptosis Cleaves GSDMD IL1b_IL18 Maturation & Release of IL-1β & IL-18 caspase1->IL1b_IL18 Cleaves Pro-cytokines

DPP8/9 inhibition triggers pyroptosis via inflammasome activation.

G DPP8_9_Active DPP8/9 Activity PPARg2 PPARγ2 Induction DPP8_9_Active->PPARg2 Promotes adipogenesis Adipocyte Differentiation PPARg2->adipogenesis inhibitor DPP8/9 Inhibitor (1G244 or shRNA) inhibitor->DPP8_9_Active Inhibits impaired Impaired Differentiation inhibitor->impaired rescue PPARγ Agonist (TZD) or Ectopic PPARγ2 rescue->PPARg2 Bypasses Block rescue->adipogenesis

DPP8/9 activity is essential for initiating adipocyte differentiation.

Research Directions and Challenges

  • Achieving Selectivity: The high similarity (over 90%) in the active sites of DPP8 and DPP9 makes developing selective inhibitors for either enzyme exceptionally difficult. Computational methods like relative binding free energy (RBFE) calculations are being employed to design inhibitors that exploit subtle differences [6].
  • Beyond the Active Site: Targeting allosteric sites or protein-protein interactions, such as the interface with SUMO1, offers a promising alternative for achieving selectivity and modulating DPP9 activity non-catalytically [8] [3].
  • Therapeutic Potential: Selective DPP8/9 inhibitors hold significant promise for inducing pyroptosis in cancer cells (e.g., AML) and for mitigating organ fibrosis, as shown in preclinical models of kidney disease [3] [6].

References

Core Mechanism of NLRP1b Activation by Talabostat

Author: Smolecule Technical Support Team. Date: February 2026

The activation mechanism is a multi-step process centered on the disruption of an inhibitory protein complex, as illustrated below.

G Talabostat Talabostat DPP9 DPP9 Talabostat->DPP9 Inhibits NLRP1b_N NLRP1b N-terminal Fragment DPP9->NLRP1b_N Releases Proteasome Proteasome NLRP1b_N->Proteasome Degraded by NLRP1b_C NLRP1b C-terminal Fragment (UPA-CARD) Inflammasome Inflammasome NLRP1b_C->Inflammasome Oligomerizes into Proteasome->NLRP1b_C Releases Caspase1 Caspase1 Inflammasome->Caspase1 Activates Pyroptosis Pyroptosis &n Cytokine Release Caspase1->Pyroptosis InactiveComplex Inactive Complex: DPP9 bound to full-length NLRP1b and its C-terminal fragment

Diagram of NLRP1b activation by Talabostat via DPP8/9 inhibition.

  • Initial State: In unstimulated cells, NLRP1b undergoes autoproteolysis within its FIIND domain, splitting into N-terminal and C-terminal (UPA-CARD) fragments that remain non-covalently bound. This complex is stabilized by binding to DPP8/9, forming an inactive ternary complex that prevents inflammasome activation [1] [2] [3].
  • Talabostat Binding: Talabostat enters the cell and potently inhibits the enzymatic activity of DPP8 and DPP9 [2] [3].
  • Complex Disruption and Degradation: Inhibition of DPP8/9 disrupts this stable complex. The N-terminal fragment of NLRP1b is subsequently targeted for degradation by the proteasome [1].
  • Inflammasome Assembly: Degradation of the N-terminal fragment liberates the C-terminal UPA-CARD fragment. These freed fragments then oligomerize to form the active inflammasome complex, which goes on to activate caspase-1, leading to pyroptosis and the maturation of cytokines like IL-1β [1] [3].

Quantitative Data and Experimental Evidence

The table below summarizes key quantitative findings from the research.

Experimental Model Key Readout Observation with Talabostat Citation
Macrophages (mouse) Caspase-1 activation & Pyroptosis Induced; abolished in Nlrp1b-/- or Dpp8/9-/- cells [3]
Keratinocytes (human) IL-1β secretion & Pyroptosis Induced via human NLRP1 (not CARD8) [4] [2]
AML Cell Lines (human) Caspase-1 dependent Pyroptosis Induced via CARD8 (not NLRP1) [2]
BMDMs (Nlrp3tm1Flv mice) IL-1β secretion & LDH release (LD~50~) Hypersensitivity, with significant response at low doses (~100 nM) [5]

Experimental Protocols for Researchers

For researchers looking to replicate or build upon these findings, here are outlines of the core methodologies used in the cited literature.

Basic Inflammasome Activation Assay in Macrophages

This protocol is adapted from studies that identified Talabostat as an NLRP1b activator [3].

  • Cell Culture: Use murine bone marrow-derived macrophages (BMDMs) from a Talabostat-sensitive strain (e.g., C57BL/6) or the human monocytic cell line THP-1.
  • Treatment: Stimulate cells with Talabostat (Val-boroPro) across a concentration range (e.g., 100 nM to 10 µM) for 6-24 hours.
  • Readouts:
    • Cell Death: Measure plasma membrane integrity by LDH release assay.
    • Caspase-1 Activation: Detect the active p20 subunit of caspase-1 via Western blot.
    • Cytokine Secretion: Quantify mature IL-1β in the supernatant by ELISA.
Genetic Validation Using CRISPR-Cas9

To confirm the specificity of the pathway, genetic knockout models are essential [3].

  • Gene Knockout: Use CRISPR-Cas9 to generate DPP9-/- or NLRP1b-/- cell lines (e.g., in THP-1 or RAW264.7 cells).
  • Experimental Control: Treat knockout and wild-type cells with Talabostat.
  • Expected Outcome: Abrogation of caspase-1 processing and pyroptosis in knockout cells, confirming the specific role of DPP9 and NLRP1b.
Assessing the NLRP1b-Caspase-8 Feedback Loop

A more complex protocol can be used to investigate alternative activation pathways, as described in [6].

  • Priming and Stress: Pre-treat macrophages (e.g., RAW264.7) with LPS (e.g., 100 ng/mL, 4 hours) to prime the cells via TLR4.
  • Metabolic Stress Induction: Co-treat with 2-deoxyglucose (2DG) (e.g., 5-10 mM) to inhibit glycolysis and induce metabolic stress.
  • Pathway Inhibition:
    • Use a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).
    • Use an endocytosis inhibitor like Dynasore to block the TRIF-dependent endosomal TLR4 pathway.
  • Readouts:
    • Processed caspase-8 (p18 fragment) and caspase-1 (p20 fragment) by Western blot.
    • Confirm the role of the adaptor protein TRIF using knockout cells.

Alternative Activation Pathways

It's important to note that Talabostat is not the only activator of NLRP1b, and the inflammasome can integrate signals from other stressors. The diagram below shows an alternative pathway identified in metabolically stressed macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF Endosomal Signaling RIPK1 RIPK1 TRIF->RIPK1 TwoDG 2-Deoxyglucose (2DG) TwoDG->RIPK1 Prevents IKKβ activation Casp8 Caspase-8 RIPK1->Casp8 Activates NLRP1b NLRP1b Casp8->NLRP1b Cleaves Casp1 Caspase-1 NLRP1b->Casp1 Activates Casp1->Casp8 Positive Feedback Pyroptosis Pyroptosis Casp1->Pyroptosis

Diagram of caspase-8-mediated NLRP1b activation under metabolic stress.

This pathway operates independently of direct DPP8/9 inhibition. Signaling through TLR4/TRIF in combination with metabolic stress (induced by 2-deoxyglucose) leads to the activation of caspase-8 [6]. Active caspase-8 can then cleave and activate NLRP1b, forming a positive feedback loop where the NLRP1b inflammasome further enhances caspase-8 processing [6].

References

Comprehensive Technical Guide to PT-100 Dipeptidyl Peptidase Inhibition: Mechanisms, Efficacy, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PT-100 and Dipeptidyl Peptidase Inhibition

PT-100 (also known as Val-boro-Pro or talabostat) is an amino boronic dipeptide that functions as a potent dipeptidyl peptidase (DPP) inhibitor. This small molecule has demonstrated significant antitumor effects in preclinical models through a novel immune-mediated mechanism rather than direct cytotoxicity. PT-100 inhibits dipeptidyl peptidase activity through a high-affinity interaction that primarily involves Fibroblast Activation Protein (FAP), though it also potentially interacts with other DPP enzymes including DPP-IV (CD26). The compound has advanced to human clinical trials, where it was evaluated for its potential to accelerate neutrophil recovery following chemotherapy and its antitumor effects in cancer patients [1] [2] [3].

The interest in DPP inhibitors like PT-100 has expanded considerably due to their potential applications in both oncology and metabolic diseases. While more recent DPP-4 inhibitor development has focused primarily on type 2 diabetes management, PT-100 represents an important early example of how modulating dipeptidyl peptidase activity can produce profound immunological effects with therapeutic potential. This whitepaper provides a comprehensive technical overview of PT-100's mechanisms of action, quantitative efficacy data across various model systems, detailed experimental methodologies, and clinical trial findings, organized for researchers and drug development professionals working in this field [4] [5].

Molecular Structure and Physicochemical Properties

PT-100 is characterized as an amino boronic dipeptide with the chemical structure Val-boro-Pro, indicating its composition as a valine-boron-proline containing compound. The boronic acid moiety is a key functional group that contributes to its enzyme inhibitory properties by interacting with catalytic residues in the active sites of target proteases. As a small molecule inhibitor, PT-100 has favorable pharmacokinetic properties that allow for oral administration, as demonstrated in both preclinical models and human clinical trials [1] [3].

The compound's mechanism of enzyme inhibition involves competitive inhibition at the dipeptidyl peptidase active site, though the exact structural determinants of its binding specificity remain an area of investigation. Structural analyses of related DPP-4 inhibitors reveal that optimal binding typically requires specific interactions with catalytic residues (such as Glu205 and Glu206 in DPP-IV) and substrate recognition elements that favor peptide substrates with proline or alanine in the P1 position. While PT-100's precise structural interactions with FAP remain less characterized than its interactions with DPP-IV, its high-affinity binding suggests similar molecular recognition principles apply across different DPP family members [4] [5].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets and Inhibition Mechanisms

PT-100 functions through a multi-target inhibition profile primarily directed against dipeptidyl peptidases:

  • Fibroblast Activation Protein (FAP) Inhibition: PT-100 exhibits high-affinity binding to FAP, a type II transmembrane serine protease expressed predominantly on stromal fibroblasts in epithelial cancers, wounded tissues, and developing bones. FAP possesses both dipeptidyl peptidase and endopeptidase activity, and PT-100 primarily inhibits its dipeptidyl peptidase function, disrupting its role in extracellular matrix remodeling and cancer progression [1].

  • DPP-IV (CD26) Inhibition: While PT-100 can potentially inhibit DPP-IV, studies in CD26-deficient mice demonstrated that antitumor activity and cytokine stimulation remained undiminished, indicating that DPP-IV inhibition is not essential for its primary antitumor effects. This suggests that FAP inhibition rather than DPP-IV inhibition mediates the compound's key immunological activities [1].

Immunological Mechanisms and Cytokine Induction

The antitumor efficacy of PT-100 manifests through complex immunomodulatory mechanisms rather than direct cytotoxicity:

  • Cytokine and Chemokine Upregulation: PT-100 treatment significantly increases mRNA expression of multiple pro-inflammatory cytokines and chemokines in hematopoietic and tumor tissues. This includes factors known to promote T-cell priming and chemoattraction of both adaptive and innate immune effector cells [1].

  • T-cell Mediated Antitumor Immunity: In syngeneic tumor models, PT-100 induces tumor-specific cytotoxic T lymphocytes (CTLs) and establishes protective immunological memory, enabling sustained antitumor responses and rejection upon tumor rechallenge [1].

  • Innate Immune Activation: PT-100 demonstrates significant, though reduced, antitumor activity in immunodeficient mice, indicating an important role for innate immune mechanisms. This includes enhanced antibody-dependent cellular cytotoxicity (ADCC) when combined with therapeutic antibodies like rituximab and trastuzumab [1].

Table 1: Key Immune Effectors in PT-100 Mediated Antitumor Activity

Immune Component Role in Antitumor Response Experimental Evidence
Cytotoxic T lymphocytes Direct tumor cell killing Tumor regression and rejection in immunocompetent models
Cytokines/Chemokines T-cell priming and immune cell recruitment Increased mRNA expression in tumor tissues
Innate effector cells Antibody-dependent cytotoxicity Augmented efficacy of rituximab and trastuzumab
Memory T cells Long-term protective immunity Tumor rejection upon rechallenge

Preclinical Efficacy Data

In Vivo Antitumor Activity in Syngeneic Models

Comprehensive in vivo studies conducted in mouse models demonstrated broad-spectrum antitumor activity across multiple cancer types:

  • Tumor Growth Inhibition: Oral administration of PT-100 significantly slowed growth of syngeneic tumors derived from various cell lines, including fibrosarcoma (WEHI 164), lymphoma (EL4 and A20/2J), melanoma, and mastocytoma [1].

  • Tumor Regression and Rejection: In more responsive models (WEHI 164 fibrosarcoma and EL4/A20/2J lymphomas), PT-100 treatment resulted in complete tumor regression and rejection in a substantial proportion of animals [1].

  • Immunological Memory: Mice that rejected primary tumors following PT-100 treatment demonstrated resistance to tumor rechallenge, indicating the establishment of potent immunological memory responses [1].

Combination Therapy with Therapeutic Antibodies

PT-100 demonstrated significant synergistic activity when combined with monoclonal antibody therapies:

  • Enhanced ADCC: The compound augmented antitumor activity of rituximab (anti-CD20) in human CD20+ B-cell lymphoma xenografts and trastuzumab (anti-HER-2) in HER-2+ colon carcinoma models by enhancing antibody-dependent cellular cytotoxicity [1].

  • Mechanistic Basis: The cytokine and chemokine milieu induced by PT-100 treatment primes innate effector cells (including natural killer cells and macrophages) to become more responsive to antibody-coated tumor cells, thereby enhancing ADCC mechanisms [1].

Table 2: Preclinical Antitumor Efficacy of PT-100 in Syngeneic Mouse Models

Tumor Model Cell Line PT-100 Effects Proposed Mechanism
Fibrosarcoma WEHI 164 Tumor regression and rejection CTL activation, cytokine induction
Lymphoma EL4 Tumor regression and rejection T-cell mediated immunity, memory response
Lymphoma A20/2J Tumor growth inhibition Innate and adaptive immune activation
Melanoma Various Reduced tumor growth Immune cell recruitment
Mastocytoma Various Reduced tumor growth Cytokine upregulation

Clinical Evaluation: Phase I Trial

The Phase I clinical trial of PT-100 evaluated its safety and biological activity in patients receiving myelosuppressive chemotherapy:

  • Trial Design: The study employed a dose-escalation design with PT-100 administered orally for 7 days at total daily doses of 200μg, 400μg, 800μg, or 1,200μg (divided twice daily). Patients served as their own controls, receiving chemotherapy alone in cycle 1 and chemotherapy plus PT-100 in cycle 2 [2].

  • Hematological Recovery: At the 800μg dose level, 5 of 7 patients receiving PT-100 on Days 2-8 experienced a ≥1-day improvement in Grade 3+ neutropenia in cycle 2 compared to cycle 1, indicating accelerated neutrophil recovery [2].

  • Adverse Events: The most common non-hematological adverse events considered related to PT-100 included edema/peripheral swelling, hypotension, hypovolemia, and dizziness. Two Grade 3 adverse events (syncope and orthostatic hypotension) were considered treatment-related [2].

  • Subjective Benefits: Patients receiving PT-100 reported reduction in chemotherapy-related side effects including nausea, vomiting, fatigue, alopecia, and diarrhea, suggesting potential quality of life benefits [2].

Experimental Protocols and Methodologies

In Vivo Antitumor Efficacy Studies

Animal models and dosing protocols for evaluating PT-100 antitumor activity:

  • Animal Models: Female BALB/c, C57BL/6, or severe combined immunodeficient (SCID) mice at 6-8 weeks of age were utilized depending on tumor model compatibility [1].

  • Tumor Implantation: Mice were inoculated subcutaneously with 1×10^6 syngeneic tumor cells (WEHI 164 fibrosarcoma, EL4 lymphoma, A20/2J lymphoma, or other cell lines) in the right flank [1].

  • Drug Administration: PT-100 was administered orally via drinking water at concentrations ranging from 10-40 μg/mL, with water consumption monitored and adjusted to deliver approximate daily doses of 1.5-6.0 μg/mouse. Treatment typically began 1-3 days post-tumor inoculation and continued for the study duration [1].

  • Assessment Endpoints: Tumors were measured regularly with calipers, and volumes calculated using the formula: Volume = (length × width^2) / 2. Survival was monitored, and tumor rejection was confirmed by rechallenge experiments [1].

Molecular Analysis of Immune Activation

Gene expression and cytokine profiling methodologies:

  • RNA Extraction and Analysis: Total RNA was isolated from tumor tissues or hematopoietic organs using standard methods (e.g., TRIzol reagent) [1].

  • mRNA Quantification: Cytokine and chemokine mRNA expression was quantified using RNase protection assays or quantitative reverse transcription polymerase chain reaction (qRT-PCR) with specific probes for target genes [1].

  • Protein Level Assessment: Serum cytokine levels were measured using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based immunoassays according to manufacturer protocols [1].

In Vitro DPP Inhibition Assays

Enzyme inhibition kinetics assessment protocols:

  • Enzyme Source: Recombinant human DPP enzymes (FAP, DPP-IV, DPP8, DPP9) or cellular extracts expressing target enzymes [5].

  • Substrate Utilization: Fluorogenic peptide substrates (e.g., Gly-Pro-AMC or Ala-Pro-AMC) that release fluorescent upon cleavage are used at concentrations near their Km values [5].

  • Inhibition Assay: Enzymes are pre-incubated with varying concentrations of PT-100 (typically 0.1 nM - 100 μM) for 15-30 minutes before adding substrate. Fluorescence is measured continuously using a plate reader [5].

  • Kinetic Analysis: IC50 values are determined from dose-response curves, and inhibition mechanisms (competitive, non-competitive, mixed) are assessed through Michaelis-Menten kinetics with varying substrate and inhibitor concentrations [5].

Visual Summaries

PT-100 Mechanism of Action and Signaling Pathway

G PT100 PT-100 (Val-boro-Pro) FAP FAP Inhibition PT100->FAP High-affinity binding CytokineGenes Cytokine/Chemokine Gene Upregulation FAP->CytokineGenes DPP activity inhibition ImmuneRecruitment Immune Cell Recruitment & Activation CytokineGenes->ImmuneRecruitment Secretion of inflammatory mediators TumorKilling Tumor Cell Killing ImmuneRecruitment->TumorKilling CTL activation & innate effector function ADCC Enhanced ADCC (with therapeutic antibodies) ImmuneRecruitment->ADCC Enhanced Fc receptor signaling Memory Immunological Memory TumorKilling->Memory Antigen presentation & T cell differentiation

Diagram 1: PT-100 mechanism of action showing primary molecular targets and subsequent immune activation pathways leading to antitumor effects.

Experimental Workflow for Preclinical Evaluation

G CellPrep Tumor Cell Preparation AnimalModel Tumor Inoculation (Syngeneic models) CellPrep->AnimalModel Subcutaneous injection Dosing PT-100 Administration (Oral, 10-40 μg/mL in drinking water) AnimalModel->Dosing 1-3 days post inoculation Monitoring Tumor Measurement & Health Monitoring Dosing->Monitoring Daily treatment continues Analysis Molecular & Immunological Analysis Monitoring->Analysis Endpoint or progressive analysis Rechallenge Tumor Rechallenge (Memory assessment) Monitoring->Rechallenge In rejected tumors

Diagram 2: Preclinical evaluation workflow for assessing PT-100 efficacy in syngeneic mouse tumor models.

Comparative Analysis with Other DPP Inhibitors

While PT-100 represents an early example of DPP inhibition with primarily oncology applications, the DPP inhibitor class has expanded significantly, particularly for metabolic diseases:

  • Selectivity Profiles: Unlike later-generation DPP-4 inhibitors developed for type 2 diabetes (e.g., sitagliptin, linagliptin, alogliptin) that exhibit high selectivity for DPP-IV, PT-100 demonstrates a broader inhibition profile with primary activity against FAP and potential activity against other DPP family members [4].

  • Structural Characteristics: PT-100's amino boronic acid composition distinguishes it from the predominantly non-peptidomimetic or peptidomimetic structures of diabetes-focused DPP-4 inhibitors, contributing to its unique target binding properties and pharmacological effects [4].

  • Therapeutic Applications: The immunomodulatory properties of PT-100 contrast with the glucose-regulating effects of DPP-4 inhibitors used in diabetes, highlighting the diverse physiological roles of different dipeptidyl peptidases and the potential for tissue-specific targeting [1] [4].

Table 3: Comparison Between PT-100 and Diabetes DPP-4 Inhibitors

Characteristic PT-100 Diabetes DPP-4 Inhibitors
Primary Target Fibroblast Activation Protein (FAP) DPP-IV (CD26)
Main Therapeutic Area Oncology Type 2 Diabetes
Chemical Class Amino boronic dipeptide Heterocyclic non-peptidomimetics
Main Mechanism Cytokine induction, immune activation GLP-1 preservation, glucose regulation
Administration Oral Oral
Key Effects Antitumor immunity, neutrophil recovery Improved glycemic control

Conclusion and Research Directions

PT-100 represents a pioneering molecule in the field of dipeptidyl peptidase inhibition with a unique mechanism of action centered on immune activation rather than direct enzyme substrate modulation. Its ability to stimulate cytokine and chemokine production through FAP inhibition creates a favorable tumor microenvironment for T-cell priming and innate immune activation, resulting in potent antitumor effects across multiple preclinical models. The compound's capacity to enhance antibody-dependent cellular cytotoxicity further expands its potential therapeutic applications in combination regimens [1].

The clinical evaluation of PT-100 demonstrated acceptable safety and tolerability with promising signals of biological activity, particularly in accelerating neutrophil recovery following chemotherapy. However, further development requires optimization of dosing schedules and more comprehensive efficacy assessment in specific cancer indications. Future research directions should include biomarker identification to predict patient responses, combination strategies with modern immunotherapy approaches, and potential application in cancer vaccine platforms where its cytokine-inducing properties could enhance antigen-specific immune responses [2].

References

how does Talabostat stimulate cytokine production

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The diagram below illustrates the signaling pathway through which Talabostat stimulates cytokine production.

G Talabostat Talabostat (DPP8/9 Inhibitor) DPP8_DPP9 DPP8/DPP9 (Inhibited) Talabostat->DPP8_DPP9 Inhibits CARD8_Inflammasome CARD8 Inflammasome (Activated) DPP8_DPP9->CARD8_Inflammasome Loss of Inhibition ProCaspase1 Pro-caspase-1 (Activated) CARD8_Inflammasome->ProCaspase1 Activates Pyroptosis Pyroptosis (Inflammatory Cell Death) ProCaspase1->Pyroptosis Mediates CytokineRelease Cytokine & Chemokine Release (e.g., G-CSF, CXCL1) Pyroptosis->CytokineRelease Results in

Talabostat-induced pyroptosis and cytokine release pathway.

Quantitative Data on Cytokine Induction and Cellular Response

The cytokine release resulting from Talabostat-induced pyroroptosis has been demonstrated in both preclinical and clinical settings. The cellular sensitivity to this compound is highly dependent on lineage-specific expression of key proteins.

Table 1: Cytokine and Cellular Responses to Talabostat

Context Key Cytokines Elevated Observed Effects / Cell Response Key Determinants of Sensitivity
Preclinical Models (Mice) G-CSF, CXCL1 [1] Anti-tumor immunity; Pyroptosis in murine macrophages [1] NLRP1B inflammasome sensor [1]
Clinical Studies (Humans) G-CSF and others [1] Immunostimulatory effects in cancer patients & healthy volunteers [1] CARD8 inflammasome sensor [1]
Human AML Cell Lines N/A (Direct cytotoxicity measured) Lytic cell death (pyroptosis) in sensitive cell lines [1] High pro-caspase-1 protein expression [1]

Detailed Experimental Protocol

To investigate Talabostat's mechanism, key experiments can be designed as below.

1. In Vitro Pyroptosis and Cytokine Induction Assay

  • Objective: To confirm Talabostat induces pyroptosis and cytokine release in human myeloid cells.
  • Cell Lines: Use human monocytic cells (e.g., THP-1) and other AML lines (e.g., MV4;11 - sensitive) vs. resistant lines (e.g., K562) [1].
  • Reagents:
    • Talabostat (Val-boroPro) and selective DPP8/9 inhibitors (e.g., 1G244) as positive controls [1].
    • Selective DPP4 inhibitor (Sitagliptin) and DPP7 inhibitor as negative controls [1].
    • Caspase-1 inhibitor (e.g., VX-765) for mechanistic validation.
  • Procedure:
    • Cell Treatment: Culture cells and treat with a dose range of Talabostat (e.g., 1 nM - 1000 nM) for 24-120 hours [1].
    • Viability Assessment: Measure cell viability using CellTiter-Glo assay [1].
    • Cell Death Confirmation: Confirm lytic cell death by measuring Lactate Dehydrogenase (LDH) release and Annexin V/PI staining [1].
    • Molecular Analysis: Perform Western Blotting to detect cleavage of Gasdermin D (GSDMD) and pro-caspase-1 [1].
    • Cytokine Measurement: Collect supernatant and use ELISA or multiplex immunoassays to quantify cytokine levels (e.g., G-CSF, CXCL1) [1].
  • Expected Outcome: Sensitive cell lines (MV4;11, THP-1) will show decreased viability, increased LDH release, GSDMD cleavage, and elevated cytokines, which is blocked by caspase-1 inhibition.

2. Genetic Validation via CRISPR-Cas9 Knockout

  • Objective: To genetically validate the necessity of key pathway components.
  • Procedure:
    • Gene Knockout: Generate CASP1−/−, CARD8−/−, and DPP9−/− clones in sensitive cell lines (e.g., THP-1, OCI-AML2) using CRISPR-Cas9 [1].
    • Rescue Experiment: Ectopically re-express caspase-1 in CASP1−/− cells [1].
    • Treatment & Analysis: Treat knockout and rescue lines with Talabostat and assess cell viability and pyroptosis markers as in the protocol above.
  • Expected Outcome: CASP1−/− and CARD8−/− cells will be resistant to Talabostat. Re-expression of caspase-1 will restore sensitivity, confirming the pathway's genetic requirement [1].

Key Insights for Research and Development

The mechanism of Talabostat reveals several critical considerations for developing similar agents:

  • Species-Specific Mechanism: The sensor protein in the pyroptosis pathway differs between mice (NLRP1B) and humans (CARD8). This is a crucial consideration for translating preclinical findings [1].
  • Therapeutic Window: The effect is highly lineage-specific, primarily impacting cells of the myeloid lineage that express sufficient pro-caspase-1. This provides a potential therapeutic window, sparing cells from other lineages [1].
  • Clinical Translation Challenge: While the mechanism is potent in specific blood cancers like AML, a phase 2 trial in advanced solid tumors combining Talabostat with Pembrolizumab showed limited efficacy, underscoring the challenge of applying this strategy across all cancer types [2].

References

Drug Profile and Core Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BXCL701 (talabostat) is an oral small-molecule inhibitor designed to initiate an immune response within the tumor microenvironment (TME). Its core mechanism involves targeting dipeptidyl peptidases (DPPs), primarily DPP8 and DPP9. Inhibition of these enzymes triggers the NLRP3 inflammasome in monocytes and macrophages, leading to pyroptosis (a form of inflammatory cell death). This process results in the release of pro-inflammatory cytokines, such as IL-18 and IL-1β, which help bridge the innate and adaptive immune systems [1].

By inflaming the TME, BXCL701 is theorized to convert immunologically "cold" tumors (characterized by a lack of T-cell infiltration) into "hot" tumors, making them more susceptible to attack by the adaptive immune system and augmenting the activity of co-administered immunotherapies like pembrolizumab (an anti-PD-1 antibody) [2] [3] [1].

The diagram below illustrates this proposed mechanism and its integration with checkpoint inhibitor therapy.

G BXCL701 Oral BXCL701 DPP Inhibits DPP8/9 BXCL701->DPP Inflammasome Activates NLRP3 Inflammasome DPP->Inflammasome Pyroptosis Induces Pyroptosis in Macrophages Inflammasome->Pyroptosis Cytokines Release of IL-18, IL-1β Pyroptosis->Cytokines Bridge Bridges Innate & Adaptive Immunity Cytokines->Bridge TCell T-cell Activation & Infiltration Bridge->TCell HotTumor 'Cold' to 'Hot' Tumor Conversion TCell->HotTumor CPI Checkpoint Inhibitor (e.g., Pembrolizumab) CPI->TCell Unblocks T-cell Kill Enhanced Anti-tumor Response HotTumor->Kill

Diagram: Proposed mechanism of BXCL701-mediated innate immune activation and synergy with checkpoint inhibition.

Clinical Trial Designs and Key Parameters

Clinical development of BXCL701 focuses on combination therapy for aggressive cancers. The table below summarizes the design of key recent trials.

Trial Identifier / Name Phase Patient Population Treatment Regimen Primary Endpoint(s)
EXPEL PANC (NCT05558982) [4] Phase 2 Metastatic Pancreatic Ductal Adenocarcinoma (PDAC), 2nd-line [4] BXCL701 (0.2→0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [4] Progression-Free Survival at 18 weeks (PFS18) [4]
NCT03910660 [1] Phase 1b/2 Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy [1] BXCL701 (0.3 mg BID, D1-14) + Pembrolizumab (200 mg IV, D1) per 21-day cycle [1] Composite Response (RECIST, PSA50, CTC conversion) [3]
SCNC Development Program [2] Phase 2 Small Cell Neuroendocrine Prostate Cancer (SCNC), post-chemotherapy [2] BXCL701 + a Checkpoint Inhibitor (regimen as above) [2] [1] Facilitated development path under FDA Fast Track designation [2]

Efficacy and Safety Data from Clinical Trials

Preliminary data from ongoing trials demonstrate clinical activity in notoriously difficult-to-treat cancers.

Cancer Type / Trial Key Efficacy Findings Key Safety Findings

| Pancreatic Cancer (EXPEL PANC) [4] | - PFS18: 25% (4/16 pts) [4]

  • ORR: 17% Partial Response (3/18 pts) [4]
  • DCR: 39% (7/18 pts with PR or SD) [4]
  • Median PFS: 2.3 months [4] | No new safety signals. Adverse events consistent with known profiles of BXCL701 and pembrolizumab [4] [5]. | | Prostate Cancer (SCNC) [3] | - Composite Response: 25% (7/28 pts) [3]
  • RECIST ORR: 20% (5/25 pts with PR) [3]
  • DCR: 48% (12/25 pts) [3]
  • Median DoR: 6+ months [3] | Manageable profile. Serious AEs possibly related: 18% (6/34 pts). No evidence that BXCL701 potentiates immune-related AEs [3]. |

Detailed Experimental Protocol

For a deeper understanding of the clinical evaluation, here is the detailed methodology from the EXPEL PANC Phase II trial (NCT05558982) [4].

  • 1. Study Design: Open-label, single-arm, Simon's two-stage Phase II trial.
  • 2. Patient Population:
    • Key Inclusion: Histologically confirmed metastatic Pancreatic Ductal Adenocarcinoma (PDAC); progression on first-line chemotherapy; measurable disease per RECIST 1.1.
    • Key Exclusion: Prior therapy with an immune checkpoint inhibitor; evidence of microsatellite instability (MSI-H) [4].
  • 3. Treatment Regimen (21-day cycles):
    • BXCL701: Administered orally.
      • Cycle 1: 0.2 mg twice daily (BID) on Days 1-7, then 0.3 mg BID on Days 8-14.
      • Subsequent Cycles: 0.3 mg BID on Days 1-14.
    • Pembrolizumab: 200 mg administered intravenously on Day 1 of each cycle [4].
  • 4. Endpoint Assessment:
    • Efficacy: Tumor assessments via CT/MRI performed regularly per protocol. Primary endpoint is progression-free survival at 18 weeks (PFS18). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR) [4].
    • Safety: Monitored throughout the study via adverse events, laboratory tests, and physical examinations [4] [5].
  • 5. Biomarker Analysis:
    • Sample Collection: Paired tumor biopsies (baseline and on-treatment) are collected.
    • Analytical Methods: Biopsies are analyzed to investigate changes in the tumor microenvironment and identify potential predictive biomarkers (e.g., DPP9 overexpression). Serum cytokines (e.g., IL-18) are monitored as pharmacodynamic markers of innate immune activation [4] [3] [1].

Future Research and Development Path

The clinical development of BXCL701 is advancing on several fronts:

  • Strategic Planning: BioXcel Therapeutics is exploring strategic options for its immuno-oncology subsidiary, OnkosXcel, and planning further discussions with the FDA to define the registration path for BXCL701 in SCNC [2].
  • Biomarker Discovery: Ongoing analyses aim to validate DPP9 overexpression as a predictive biomarker for patient response, which could refine future patient selection [3].
  • Broader Application: The underlying strategy of activating innate immunity to overcome resistance in "cold" tumors suggests potential applicability in a range of other solid tumors beyond prostate and pancreatic cancers [2] [6].

References

Comprehensive Technical Guide: Fibroblast Activation Protein Inhibition Mechanisms and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Fibroblast Activation Protein Biology and Significance

Fibroblast activation protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPP4) family of serine proteases, sharing approximately 52% identity at the protein level with DPP4 [1]. This 760-amino acid protein features a short cytoplasmic tail (6 amino acids), a transmembrane domain (20 amino acids), and a large extracellular domain (734 amino acids) that contains the catalytic site [2]. The extracellular domain consists of an eight-bladed β-propeller domain that plays a structural role and an α/β-hydrolase domain that houses the catalytic triad responsible for its enzymatic activity [3] [4]. This catalytic triad comprises serine (S624), aspartate (D702), and histidine (H734), which work in concert to catalyze the hydrolysis of peptide bonds [3] [4].

FAP exhibits dual enzymatic activity, functioning as both a dipeptidyl peptidase and an endopeptidase. The dipeptidyl peptidase activity cleaves N-terminal Pro-X bonds (where X is any amino acid except proline or hydroxyproline) from substrates such as neuropeptide Y and brain natriuretic peptide [3] [4]. More uniquely, FAP demonstrates endopeptidase activity against Gly-Pro-X sequences in denatured proteins such as collagen types I and III after their initial breakdown by matrix metalloproteinases [3] [4]. This dual functionality enables FAP to play a critical role in extracellular matrix (ECM) remodeling, a process fundamental to tumor progression, fibrosis, and tissue repair [1] [3]. Additional substrates include α2-antiplasmin (enhancing its inhibition of plasmin and promoting scar formation) and fibroblast growth factor 21 (FGF21), impacting glucose and lipid metabolism [3] [4].

The expression pattern of FAP makes it an attractive therapeutic target. In healthy adults, FAP expression is generally restricted with minimal presence in most normal tissues, though it is detectable in certain locations including the uterus, cervix, placenta, and skin [1] [3]. However, FAP is significantly upregulated in activated fibroblasts under pathological conditions. It is overexpressed in cancer-associated fibroblasts (CAFs) found in more than 90% of epithelial cancers [1] [5] [2] and is also present in benign conditions involving tissue remodeling such as wound healing, fibrosis, arthritis, and atherosclerotic plaques [1] [3] [4]. This selective expression profile, combined with its enzymatic activity and location on the cell surface, positions FAP as a promising target for molecular imaging and therapeutic interventions across a spectrum of diseases.

FAP Inhibitor Development and Structure-Activity Relationships

Historical Progression of FAP-Targeted Compounds

The development of FAP inhibitors has followed an evolutionary trajectory from non-selective compounds to highly specific therapeutic agents. Early attempts to target FAP utilized boronic acid-based inhibitors such as MIP-1232, which demonstrated limited clinical utility due to similar binding affinity in both pathological and normal tissues, resulting in insufficient imaging resolution [1] [5]. Similarly, the phase II trials of talabostat, a broader spectrum dipeptidyl peptidase inhibitor, failed to demonstrate beneficial clinical effects either as monotherapy or in combination regimens [5]. A significant breakthrough came in 2010 when Tsai's team developed a series of compounds optimized from non-selective DPPIV inhibitors, successfully identifying dipeptide-derived carbonitrile as a selective FAP inhibitor [5]. This foundational work established the core scaffold for subsequent FAP inhibitor development.

The structural optimization continued in 2012 with Ryabtsova's team, which investigated the effects of N-acyl groups and structural modifications of the 2-cyanopyrrolidine residue on FAP selectivity [5]. Their work produced Compound 10, which featured a naphthalene ring scaffold connected to an N-acylated Gly-(2-cyano)pyrrolidine structure and exhibited high selectivity for FAP with minimal affinity for other dipeptidyl peptidases [5]. This compound served as the structural foundation for subsequent FAP inhibitor development. In 2013, Jansen's team further optimized this scaffold by substituting nitrogen at different positions in the naphthalene ring to influence electron cloud density and enhance binding affinity [5]. These efforts yielded compounds with FAP affinity increasing from micromolar to nanomolar levels, including Compound 7 which features an N-(4-quinolinyl)-glycyl structure that would become central to future developments [5].

Quinoline-Based FAPI Tracers and Further Optimization

The most significant advances in FAP inhibitor development came from researchers at the University of Heidelberg, who in 2018 synthesized a family of quinoline-based FAP inhibitors (FAPIs) beginning with FAPI-01 through FAPI-05 [2]. Through systematic chemical modification of the quinoline group of UAMC-1110 (a previously identified FAP-specific compound), they developed inhibitors with superior binding properties and pharmacokinetics [2]. Among these, FAPI-04 demonstrated the most favorable pharmacokinetic profile with higher uptake and prolonged tumor retention up to 3 hours post-injection, making it suitable for clinical imaging applications [2]. Subsequent development yielded FAPI-46 with even enhanced tumor retention and improved tumor-to-background ratios [2]. These compounds incorporated a DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), enabling radiolabeling with diagnostic isotopes (68Ga, 18F) for PET imaging and therapeutic radionuclides (177Lu, 90Y) for theranostic applications [1] [2].

Recent innovations have focused on addressing the relatively rapid tumor washout observed with early FAPI compounds. Two primary strategies have emerged: the development of albumin-binding conjugates and the creation of dimeric or multivalent compounds [1] [5]. Albumin-binding FAPI tracers such as 68Ga-Alb-FAPtp-01 demonstrate prolonged blood circulation time, resulting in increased tumor uptake and improved tumor-to-background ratios over time [1]. Alternatively, dimeric compounds like DOTAGA.(SA.FAPi)2 leverage multivalency effects to enhance avidity and cellular retention [2]. Beyond small-molecule inhibitors, alternative targeting modalities have also been explored, including cyclic peptide-based agents such as FAP-2286, which demonstrates high FAP affinity and low off-target activity [2], and OncoFAP, an ultra-high affinity small organic ligand developed for therapeutic applications [2].

Table 1: Evolution of Key FAP-Targeted Compounds

Compound Chemical Class Key Features Affinity/IC50 Clinical Applications
Talabostat Boronic acid derivative Broad DPP inhibition, non-selective N/A Phase II trials (failed)
Compound 10 Dipeptide-derived carbonitrile Naphthalene ring scaffold High selectivity Preclinical foundation
UAMC-1110 Quinoline-based Specific FAP inhibition ~100 nM Preclinical prototype
FAPI-04 Quinoline-based with DOTA Favorable pharmacokinetics Low nM 68Ga-PET imaging
FAPI-46 Quinoline-based with DOTA Enhanced tumor retention Low nM 68Ga-PET imaging
FAPI-74 Quinoline-based with DOTA 18F-labeling capability Low nM 18F-PET imaging
FAP-2286 Cyclic peptide Peptide-based motif High affinity Imaging and therapy (phase I)
OncoFAP Small organic ligand Ultra-high affinity Sub-nM Therapeutic applications

FAP Inhibition Mechanisms and Radiopharmaceutical Engineering

Molecular Basis of FAP Inhibition

The inhibition mechanism of FAP-targeting compounds revolves around their interaction with the catalytic site of the enzyme. Quinoline-based FAPI molecules function as competitive inhibitors that bind with high affinity to the active site of FAP, blocking its enzymatic activity [2]. The molecular structure of these inhibitors typically consists of three key components: a quinoline-based targeting moiety that specifically interacts with FAP's catalytic domain, a linker region of varying length and composition that influences pharmacokinetic properties, and a chelator component (typically DOTA or DOTAGA) that enables complexation with diagnostic or therapeutic radionuclides [5] [2]. The quinoline group precisely fits into the hydrophobic pocket of FAP's active site, forming multiple hydrogen bonds and van der Waals interactions that confer both high affinity and specificity [5].

The structural optimization of FAPI compounds has focused on enhancing target binding while minimizing off-target interactions, particularly with the closely related DPP4 enzyme. Critical modifications include specific substitutions on the quinoline ring that optimize electron distribution and steric fit within the FAP active site [5]. Additionally, the length and flexibility of the linker region significantly impact binding kinetics and internalization efficiency [5]. Upon binding to membrane-bound FAP, FAPI compounds undergo cellular internalization, a process that traps the radioligand within the cell and enhances imaging signal retention and therapeutic efficacy [2]. This internalization process is particularly important for therapeutic applications where prolonged intracellular residence of radionuclides increases radiation dose to target cells.

The enzymatic consequences of FAP inhibition extend beyond simple target occupancy. Preclinical studies demonstrate that FAP inhibition impacts multiple oncogenic processes including reduction of cancer cell proliferation and invasion, inhibition of angiogenesis, and modulation of immune cell function within the tumor microenvironment [5] [6]. In aggressive thyroid cancer models, FAP inhibition disrupted the FN1-TGF-β axis, reducing metastatic potential and altering immune checkpoint molecule expression [6]. Similarly, in co-culture systems, FAP inhibition reversed immune suppressive CAF subtypes, enhancing T cell infiltration and function [5] [6]. These pleiotropic effects suggest that FAP inhibitors exert anti-tumor activity through both direct enzymatic inhibition and broader modulation of the tumor microenvironment.

Radiopharmaceutical Engineering and Theranostic Applications

The theranostic approach in nuclear medicine involves using closely related compounds for both diagnostic imaging and targeted radiotherapy. FAPI-based radiopharmaceuticals are particularly well-suited for this paradigm due to their modular structure that allows straightforward incorporation of various radionuclides [1] [2]. For diagnostic applications, FAPI compounds are typically labeled with positron-emitting isotopes such as 68Ga (for PET/CT) or 99mTc (for SPECT/CT), while therapeutic applications employ beta-emitting isotopes such as 177Lu or 90Y [1] [2]. The universal DOTA chelator attached to FAPI ligands enables facile switching between diagnostic and therapeutic radionuclides without significantly altering the targeting properties [1].

The pharmacokinetic profile of FAPI radiopharmaceuticals presents both advantages and challenges. These compounds typically demonstrate rapid tumor targeting (within 10-30 minutes post-injection), high tumor-to-background ratios, and primarily renal clearance with low background activity in most normal organs [1] [2]. However, the relatively rapid tumor washout observed with early FAPI variants presents a challenge for therapeutic applications that require prolonged tumor exposure to radiation [5]. To address this limitation, several engineering strategies have been employed:

  • Albumin-binding moieties: Incorporation of albumin-binding groups such as ibuprofen or truncated Evans blue derivatives increases circulation half-life and tumor exposure [1] [5].
  • Multivalent constructs: Dimeric or trimeric FAPI compounds enhance avidity through multivalent binding effects, improving tumor retention [2].
  • Linker optimization: Systematic modification of linker length, flexibility, and composition balances binding affinity with pharmacokinetic properties [5].
  • Alternative radionuclides: Use of isotopes with longer physical half-lives (e.g., 64Cu) better matches the biological half-life of FAPI compounds in tumors [5].

The following diagram illustrates the molecular mechanisms of FAP inhibition and its downstream consequences in the tumor microenvironment:

G FAPI FAPI FAP FAP FAPI->FAP Binds Catalytic Site ECM ECM FAP->ECM Remodeling TGFβ TGFβ FAP->TGFβ Activation FN1 FN1 FAP->FN1 Cleavage Angiogenesis Angiogenesis FAP->Angiogenesis Promotes Invasion Invasion ECM->Invasion ImmuneSup ImmuneSup TGFβ->ImmuneSup FN1->Invasion

Diagram 1: FAP Inhibition Mechanisms in Tumor Microenvironment. FAPI compounds bind to FAP's catalytic site, inhibiting its enzymatic activities including ECM remodeling, TGF-β activation, FN1 cleavage, and angiogenesis promotion, ultimately reducing tumor invasion and immune suppression.

Experimental Methodologies for FAPI Evaluation

Preclinical Assessment Protocols

Comprehensive evaluation of FAPI compounds requires a multidisciplinary approach integrating biochemical, cellular, and in vivo methodologies. The initial screening typically involves enzyme inhibition assays to determine inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against purified FAP protein, with parallel testing against related proteases (particularly DPP4 and PREP) to establish selectivity profiles [5]. These assays employ fluorogenic substrates such as Z-Gly-Pro-AMC to quantify FAP activity in the presence of varying inhibitor concentrations [5]. Following biochemical characterization, cellular binding studies evaluate FAPI interactions with FAP-expressing cells. These experiments quantify binding affinity (Kd), internalization rates, and specificity using competition assays with unlabeled FAPI compounds [2] [6]. Flow cytometry and confocal microscopy techniques visualize cellular uptake and subcellular localization, often employing fluorescently labeled FAPI derivatives [6].

For in vivo assessment, biodistribution studies in tumor-bearing animal models provide critical pharmacokinetic data including tumor uptake, clearance rates, and organ distribution [5] [7]. These experiments typically involve administration of radiolabeled FAPI compounds followed by euthanasia at multiple time points (e.g., 1, 3, 6, and 24 hours post-injection) with subsequent gamma counting of harvested tissues and tumors [7]. Small animal PET/CT imaging enables longitudinal monitoring of tumor targeting and retention in the same animals, reducing inter-subject variability and allowing more comprehensive pharmacokinetic modeling [7]. For therapeutic evaluation, efficacy studies in appropriate disease models assess tumor growth inhibition, survival prolongation, and pathologic responses to FAPI-based radioligand therapy [5]. These studies often include detailed histopathological analysis of harvested tumors using FAP immunohistochemistry, Masson's trichrome staining for collagen deposition, and immunofluorescence co-staining for FAP and relevant biomarkers [7] [6].

Clinical Translation and Validation

The transition from preclinical evaluation to clinical application requires carefully designed clinical trials that establish safety, dosimetry, and diagnostic performance. Initial first-in-human studies typically focus on biodistribution characterization and radiation dosimetry in healthy volunteers or patient populations [1] [2]. These studies employ whole-body PET/CT scanning at multiple time points (e.g., 10 min, 1 h, 3 h post-injection) to quantify uptake in normal organs and calculate absorbed radiation doses using OLINDA/EXM software [2]. Subsequent proof-of-concept studies in specific cancer types evaluate the detection rate of FAPI-PET compared to standard imaging modalities (particularly 18F-FDG PET/CT) and validate findings against histopathological reference standards when available [2] [8].

For clinical validation of FAPI-based therapeutics, phase II/III trials employ rigorous endpoint assessment including objective response rates (according to RECIST criteria), progression-free survival, overall survival, and quality of life measures [5]. These studies often incorporate correlative biomarker analyses such as circulating FAP levels, immunohistochemical FAP expression in tumor biopsies, and transcriptomic profiling to identify potential predictors of treatment response [6]. Standardized imaging protocols and interpretation criteria are essential for multi-center trials; the recently proposed FAP reporting and data system (FAP-RADS version 1.0) provides a structured framework for consistent image interpretation across different institutions and FAPI tracers [9]. This 5-point scoring system assesses the likelihood of malignancy based on lesion imaging characteristics without relying on fixed SUV thresholds, making it adaptable to different FAPI ligands with varying pharmacokinetics [9].

Table 2: Key Experimental Assays for FAPI Compound Evaluation

Assessment Level Experimental Method Key Parameters Measured Typical Output Metrics
Biochemical Enzyme inhibition assay Inhibitory potency, selectivity IC50, Ki, selectivity ratio
Cellular Saturation binding assay Binding affinity, receptor density Kd, Bmax
Cellular Internalization assay Cellular uptake, retention % internalized/time
In vivo Biodistribution study Organ uptake, clearance %ID/g, tumor-to-background ratios
In vivo Small animal PET/CT Spatial distribution, kinetics SUVmax, SUVmean, TBR
In vivo Therapeutic efficacy Tumor growth inhibition, survival Tumor volume, survival time
Histological Immunohistochemistry Target expression, localization FAP staining intensity, distribution
Clinical PET/CT in patients Detection rate, lesion contrast SUV, detection sensitivity/specificity

Clinical Translation and Applications

Oncological Applications

FAPI-PET imaging has demonstrated particular value in cancers with prominent desmoplastic stroma such as pancreatic ductal adenocarcinoma, where CAFs can constitute up to 90% of the tumor mass [1] [2]. In pancreatic cancer, FAPI-PET shows superior tumor delineation and detection of small peritoneal metastases compared to 18F-FDG PET, potentially impacting surgical planning and disease management [2]. Similarly, in hepatocellular carcinoma, FAPI-PET demonstrates high detection rates for primary lesions while overcoming the limitation of high background liver uptake that plagues 18F-FDG PET [2]. The ability to visualize intrahepatic tumors with high contrast makes FAPI-PET particularly valuable for assessing treatment response and detecting recurrence in this malignancy.

In central nervous system tumors, FAPI-PET addresses the fundamental limitation of 18F-FDG PET in neuro-oncology: the high physiological glucose metabolism of normal brain parenchyma that obscures tumor detection [1]. Studies in glioma patients have demonstrated clear tumor delineation with 68Ga-FAPI-PET, especially in IDH-wildtype glioblastomas and high-grade IDH-mutant gliomas, due to elevated tracer uptake in tumor tissue against low background activity in healthy brain [1]. This suggests potential applications for non-invasive grading, treatment planning, and response assessment in neuro-oncology [1]. For genitourinary malignancies, FAPI-PET shows promise in detecting both local and metastatic disease, including challenging cases such as prostate-specific membrane antigen (PSMA)-negative prostate cancer [8]. However, limitations exist due to physiological urinary excretion of most FAPI tracers, which can hinder visualization of primary lesions in the bladder and upper urinary tract [8].

Beyond diagnostic applications, FAPI-based therapeutic approaches have entered clinical investigation. Early experiences with 177Lu-labeled FAPI compounds in advanced-stage cancer patients have demonstrated encouraging outcomes in pain management and quality of life improvements [5]. The pan-tumoral expression of FAP makes FAPI-based radioligand therapy potentially applicable to a wide range of malignancies, potentially addressing therapeutic resistance that develops through tumor cell-centric mechanisms [5]. Combination strategies pairing FAPI-based therapeutics with other treatment modalities such as chemotherapy, immunotherapy, and external beam radiotherapy are currently under investigation to enhance antitumor efficacy [5] [6].

Non-Oncological Applications and Future Directions

The application of FAPI-PET extends beyond oncology to various benign conditions characterized by tissue remodeling. In cardiovascular diseases, FAPI-PET visualizes fibroblast activation in myocardial infarction, atherosclerosis, and pulmonary arterial hypertension [3] [7]. A recent study in pulmonary arterial hypertension patients demonstrated that 18F-FAPI uptake in the myocardium and pulmonary arteries correlated with clinical parameters of disease severity, suggesting potential for non-invasive monitoring of disease progression and treatment response [7]. In inflammatory and fibrotic conditions, FAPI-PET shows increased uptake in rheumatoid arthritis and osteoarthritis joints, Crohn's disease strictures, liver fibrosis, and IgG4-related disease [3] [4]. This application potentially enables whole-body assessment of disease activity in multifocal fibrotic disorders, addressing a significant limitation of current imaging modalities.

The future development of FAPI-based agents will likely focus on several key areas. Nover generation compounds with optimized pharmacokinetics aim to improve tumor retention for therapeutic applications while maintaining favorable biodistribution for imaging [5] [2]. The exploration of combination therapies represents another promising direction, particularly pairing FAPI-based radioligand therapy with immune checkpoint inhibitors to modulate the tumor microenvironment and enhance antitumor immunity [5] [6]. Additionally, the development of standardized interpretation criteria such as FAP-RADS will be crucial for consistent implementation in clinical practice and multicenter trials [9]. As our understanding of FAP biology deepens, particularly regarding the heterogeneity of CAF subpopulations and context-dependent functions, more refined targeting strategies may emerge to selectively address specific CAF subtypes with distinct functional roles in disease progression [3] [4].

The following diagram illustrates the clinical development pathway for FAPI-based radiopharmaceuticals:

G Discovery Discovery Optimization Optimization Discovery->Optimization SAR Analysis Preclinical Preclinical Optimization->Preclinical In Vitro/In Vivo Testing PhaseI PhaseI Preclinical->PhaseI First-in-Human PhaseII PhaseII PhaseI->PhaseII Safety Established PhaseIII PhaseIII PhaseII->PhaseIII Efficacy Demonstrated ClinicalUse ClinicalUse PhaseIII->ClinicalUse Regulatory Approval

Diagram 2: Clinical Development Pathway for FAPI Radiopharmaceuticals. The pipeline spans from initial discovery through structural optimization, preclinical evaluation, and phased clinical trials to eventual regulatory approval and routine clinical implementation.

Conclusion

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Talabostat is an orally active inhibitor of several dipeptidyl peptidases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP) [1] [2] [3]. It possesses a unique dual mechanism of action, engaging both direct anti-tumor activity and immune system stimulation [2].

  • Immunostimulation via Pyroptosis: The primary immunostimulatory mechanism is triggered by the simultaneous inhibition of DPP8 and DPP9. This inhibition initiates a pro-inflammatory form of programmed cell death called pyroptosis in monocytes and macrophages [3]. The process is dependent on pro-caspase-1 and the cleavage of gasdermin D (GSDMD), but occurs independently of the canonical inflammasome adaptor ASC [3]. This pyroptosis leads to the release of inflammatory cytokines and engenders a tumor-specific host immune response [2] [3].
  • Direct Anti-tumor and FAP Inhibition: Talabostat also acts as a specific inhibitor of tumor-associated FAP, which is implicated in tumorigenesis and tumor stromal remodeling [2] [4].

The following diagram illustrates the mechanism of Talabostat-induced pyroptosis:

G Talabostat Talabostat DPP8_9 Inhibits DPP8/DPP9 Talabostat->DPP8_9 ProCaspase1 Pro-caspase-1 (Activated) DPP8_9->ProCaspase1 Activates GSDMD Cleaves Gasdermin D (GSDMD) ProCaspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis ImmuneResponse Release of Pro-inflammatory Cytokines & Immune Activation Pyroptosis->ImmuneResponse

Preclinical and Clinical Trial Summary

The translational journey of Talabostat from preclinical findings to clinical trials has yielded mixed results. The table below summarizes key quantitative data from clinical studies:

Trial Phase / Focus Key Efficacy Findings Key Safety Findings References
Phase 2 (2025): Advanced Solid Tumors (Talabostat + Pembrolizumab) Disease Control Rate: 47% (9/19 pts); Best Response: Stable Disease (9 pts), Unconfirmed Partial Response (1 pt, Endometrial Ca); Median PFS: 2.7 mo; Median OS: 20.5 mo [1] [5] Most Common Toxicity: Hypotension (22.6%); Grade 4 DLT: Hypotension (1 pt); Other Toxicities (6.5% each): Fatigue, diarrhea, rash, thrombocytopenia, vomiting, syncope [1] [1] [5]
Phase 1 (Pediatric): Relapsed/Refractory Solid Tumors Achieved >98% serum DPP4 inhibition 1-hour post-dose at 100-600 μg/m² [4] No talabostat-related dose-limiting toxicities observed [4] [4]
Historical Preclinical & Early Trials Demonstrated complete responses in NSCLC and melanoma; induces immune-mediated tumor regression in mouse models [2] [3] N/A [2] [3]

Key Experimental Models and Protocols

A deep understanding of Talabostat's action relies on specific experimental methodologies. Key models and protocols from the literature include:

  • In Vitro Cell Death Assay (Pyroptosis): To study Talabostat-induced cell death, researchers treated human monocytic cell lines (e.g., THP-1) and primary cells like mouse Bone Marrow-Derived Macrophages (mBMDMs) or human Peripheral Blood Mononuclear Cells (hPBMCs) with Talabostat [3]. Cell death was quantified by measuring the release of the cytoplasmic enzyme Lactate Dehydrogenase (LDH) into the supernatant. Concurrently, the release of pro-inflammatory cytokines like pro-IL-1β was assessed via immunoblotting [3].
  • Target Validation via CRISPR-Cas9: To identify the key proteases mediating Talabostat's effect, Cas9-expressing THP-1 monocytes were transfected with single guide RNAs (sgRNAs) targeting DPP4, DPP7, DPP8, and DPP9. The loss of protein was confirmed by immunoblotting. The study found that only sgRNA-mediated knockout of DPP9 caused significant basal LDH release, confirming its role. However, Talabostat could still induce additional cell death in DPP9-knockout cells, implicating DPP8 as a secondary target [3].
  • In Vivo Cancer Model: In preclinical studies, Talabostat's efficacy was demonstrated in mouse models of cancer. The drug was administered to mice bearing tumors, and its effect was shown to be immune-mediated, as it was dramatically reduced in lymphocyte-deficient mice. Mice that rejected their tumors after treatment became immune to tumor rechallenge [3].
  • Target Inhibition Assay (Clinical Surrogate): In a pediatric Phase I trial, a fluorometric assay was used to measure Talabostat's target engagement. Serum DPP-4 activity was quantified at baseline, 1 hour, and 24 hours after Talabostat dose using a substrate (Ala-Pro-7-amino-4-trifluoromethylcoumarin) cleaved by DPP-4 to produce a fluorescent product. This served as a surrogate for measuring inhibition of the tumor-associated target FAP [4].

Current Research Status and Future Directions

Recent clinical investigations have combined Talabostat with immune checkpoint inhibitors like pembrolizumab, based on preclinical evidence of synergy [1]. However, a 2025 Phase 2 basket trial concluded that while the combination was safe, it demonstrated limited clinical activity in patients with advanced solid tumors [1] [5].

Current research is shifting towards developing more selective inhibitors to improve efficacy and safety profiles. For example, Tominostat, a DPP8-selective inhibitor analog, has shown enhanced antitumor activity with an improved toxicity profile in models of hematological malignancies compared to less selective agents [6]. Furthermore, Talabostat's inhibition of FAP is being explored in non-oncological conditions like pulmonary arterial hypertension (PAH), where it was shown to alleviate vascular remodeling in a rodent model [7].

The clinical development pathway for Talabostat can be visualized as follows:

G Preclinical Preclinical Studies Phase1 Phase I Trials Preclinical->Phase1 Immune-mediated tumor regression in mice Phase2 Phase II Trials Phase1->Phase2 Established safety & target inhibition Phase3 Phase III Trials Phase2->Phase3 Limited clinical efficacy in solid tumors NewDirs New Directions Phase3->NewDirs Research focus shifts MoreSelective MoreSelective NewDirs->MoreSelective e.g., Tominostat (DPP8-selective) NewIndications NewIndications NewDirs->NewIndications e.g., Pulmonary Hypertension (via FAP inhibition)

References

Comprehensive Application Note: Talabostat (PT-100) Cell Viability Assay Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Talabostat and Its Mechanisms of Action

Talabostat (also known as PT-100, Val-boroPro, or BXCL701) is a small molecule dipeptidyl peptidase inhibitor with broad-spectrum antineoplastic and immunomodulatory activities. This boronic dipeptide competitively inhibits multiple dipeptidyl peptidases with varying affinities, exhibiting particularly potent activity against DPP-IV, DPP8, DPP9, and fibroblast activation protein (FAP). Talabostat's unique mechanism involves both direct induction of pyroptotic cell death in specific cancer types and modulation of the tumor microenvironment through cytokine and chemokine upregulation. The compound has demonstrated promising antitumor effects in various preclinical models, including hematological malignancies and solid tumors, making it a valuable investigational agent in oncology research. [1] [2]

The molecular characteristics and key inhibitory profile of Talabostat are summarized in the table below:

Table 1: Molecular Characteristics and Inhibitory Profile of Talabostat

Parameter Specification
Chemical Name Val-boroPro
Molecular Weight 310.18 g/mol
Chemical Formula C~10~H~23~BN~2~O~6~S
CAS Number 150080-09-4
Solubility 62 mg/mL in DMSO, water, or ethanol
DPP-IV IC₅₀ <4 nM
DPP8 IC₅₀ 4 nM
DPP9 IC₅₀ 11 nM
FAP IC₅₀ 560 nM

[2]

Talabostat exerts its antitumor effects through two primary mechanisms. First, it inhibits DPP8/9 intracellular serine dipeptidases, triggering caspase-1-dependent pyroptosis in susceptible cells through activation of inflammasome sensors like NLRP1b in mice and CARD8 in humans. Second, as an FAP inhibitor expressed on cancer-associated fibroblasts, Talabostat modulates the tumor microenvironment, reducing fibrosis and inflammation while enhancing immune cell infiltration. The diagram below illustrates these key mechanistic pathways:

G cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Biological Outcomes Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 Inhibition Talabostat->DPP8_DPP9 FAP FAP Inhibition Talabostat->FAP DPP4 DPP4 Inhibition Talabostat->DPP4 Inflammasome Inflammasome Formation (CARD8/NLRP1) DPP8_DPP9->Inflammasome Microenvironment Tumor Microenvironment Modulation FAP->Microenvironment Pyroptosis Pyroptotic Cell Death AML_Death AML Cell Death Pyroptosis->AML_Death Lymphoma_Death Lymphoma Cell Death Pyroptosis->Lymphoma_Death Caspase1 Caspase-1 Activation GSDMD GSDMD Cleavage Caspase1->GSDMD Inflammasome->Caspase1 GSDMD->Pyroptosis Cytokine Cytokine/Chemokine Induction Microenvironment->Cytokine Fibrosis Reduced Fibrosis Microenvironment->Fibrosis Immune Enhanced Immune Infiltration Microenvironment->Immune Tcell_Increase Increased T-cell Infiltration Cytokine->Tcell_Increase Fibrosis_Reduction Fibrosis Reduction Fibrosis->Fibrosis_Reduction

Talabostat Viability Assays in Hematological Malignancies

Protocol for Acute Myeloid Leukemia (AML) Cell Lines

Experimental Principle: Talabostat induces pyroptosis in AML cells through DPP8/9 inhibition, leading to CARD8 inflammasome activation, caspase-1-dependent cleavage of gasdermin D (GSDMD), and subsequent lytic cell death. This protocol is optimized for sensitive AML cell lines such as MV4;11, MOLM-13, and THP-1. [3]

Materials and Reagents:

  • Talabostat (prepare stock solution at 10 mM in DMSO, store at -20°C)
  • AML cell lines (MV4;11, MOLM-13, THP-1, OCI-AML2)
  • RPMI-1640 medium supplemented with 10% FBS
  • 96-well tissue culture plates
  • CellTiter-Glo Luminescent Cell Viability Assay kit
  • Lactate dehydrogenase (LDH) release assay kit
  • Annexin V/propidium iodide (PI) staining reagents
  • Western blot equipment and antibodies (caspase-1, GSDMD, PARP)

Procedure:

  • Cell Preparation: Culture AML cells in complete RPMI-1640 medium to maintain logarithmic growth. Harvest cells and prepare a suspension of 1-2 × 10⁵ cells/mL in fresh medium.
  • Compound Treatment: Plate cells in 96-well plates at 100 μL/well (10,000-20,000 cells/well). Add Talabostat across a concentration range (0.1 nM to 10 μM) with special attention to the 6-206 nM IC₅₀ range for sensitive cell lines. Include DMSO vehicle controls.
  • Incubation: Incubate treated cells at 37°C in 5% CO₂ for 24-120 hours, with timing dependent on cell line sensitivity. MV4;11 and OCI-AML2 typically require 24-48 hours, while THP-1 and NOMO-1 may need up to 5 days for maximal cell death.
  • Viability Assessment:
    • CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent, shake for 10 minutes, and measure luminescence after 30-minute incubation.
    • LDH release: Collect supernatant, measure LDH activity according to kit instructions.
    • Annexin V/PI staining: Analyze by flow cytometry to distinguish pyroptosis from apoptosis.
  • Mechanistic Validation: Perform Western blotting for GSDMD cleavage and lack of PARP cleavage to confirm pyroptotic mechanism.

Technical Notes:

  • Caspase-1 dependence: Validate with caspase-1 knockout controls or caspase inhibitors (Z-VAD-FMK).
  • Expression correlation: Caspase-1 expression level is a key determinant of sensitivity, not DPP8/9 expression levels.
  • Kinetic considerations: Maximal cell death in slower-responding lines (THP-1, NOMO-1) requires extended incubation up to 5 days. [3]
Protocol for Primary Hematological Malignancy Samples

Procedure for Primary Cells:

  • Sample Preparation: Isplicate mononuclear cells from patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation.
  • Culture Conditions: Plate cells at 1-2 × 10⁵ cells/well in RPMI-1640 with 20% FBS and appropriate cytokines.
  • Talabostat Treatment: Treat with Talabostat concentration range from 1 nM to 1 μM for 48-96 hours.
  • Viability Assessment: Use CellTiter-Glo or flow cytometry with Annexin V/PI staining.

Table 2: Talabostat Sensitivity in Hematological Malignancy Models

Cell Type/Model IC₅₀ Range Mechanism of Death Key Molecular Determinants Time Course
AML Cell Lines (MV4;11, MOLM-13) 6-50 nM Pyroptosis Caspase-1 expression, CARD8 24-48 hours
AML Cell Lines (THP-1, NOMO-1) 50-206 nM Pyroptosis Caspase-1 expression, CARD8 3-5 days
Primary AML Samples Variable Pyroptosis Caspase-1 expression 48-96 hours
Multiple Myeloma ~1 μM Apoptosis DPP8 inhibition, caspase-3 48-72 hours
Resting Lymphocytes 10-100 nM Pyroptosis CARD8, caspase-1 24-48 hours

[3] [4] [5]

Talabostat Viability Assays in Solid Tumors and Fibrosis Models

Protocol for Solid Tumor Cell Lines and Fibroblasts

Experimental Principle: In solid tumor models, Talabostat primarily targets fibroblast activation protein (FAP) on cancer-associated fibroblasts, modulating the tumor microenvironment and exhibiting direct effects on some epithelial cancer cells. This protocol is applicable to lung carcinoma, melanoma, and fibroblast cultures. [1] [6]

Materials and Reagents:

  • Talabostat (10 mM stock in DMSO)
  • Solid tumor cell lines (A549, H1299, Lewis lung carcinoma) or primary fibroblasts
  • Appropriate culture media (RPMI-1640 or DMEM with 10% FBS)
  • 96-well plates for 2D culture
  • Cell Counting Kit-8 (CCK-8) or MTT assay reagents
  • Transwell migration plates (for migration assays)
  • qPCR reagents for gene expression analysis (COL1A1, FAPα, α-SMA, MMPs)

Procedure:

  • Cell Preparation: Culture solid tumor cells or fibroblasts to 70-80% confluence. Harvest using standard trypsinization and prepare cell suspension at 5-10 × 10⁴ cells/mL.
  • Compound Treatment: Plate cells in 96-well plates at 100 μL/well. After 24-hour attachment, treat with Talabostat across a 1 nM to 100 μM concentration range. Include TGF-β (5 ng/mL) co-treatment for fibrosis models.
  • Incubation: Incubate for 48-72 hours at 37°C in 5% CO₂.
  • Viability Assessment:
    • CCK-8 assay: Add 10 μL CCK-8 reagent per well, incubate 2-3 hours, measure absorbance at 450 nm.
    • MTT assay: Add 10 μL MTT solution (5 mg/mL), incubate 4 hours, add solubilization solution, measure absorbance at 570 nm.
  • Additional Assessments:
    • Migration assay: Perform scratch assay or Transwell migration following Talabostat treatment.
    • Gene expression: Extract RNA after 24-hour treatment, perform qPCR for fibrotic markers.
    • Apoptosis detection: Use Annexin V/PI staining with flow cytometry.

Technical Notes:

  • Talabostat exhibits concentration-dependent effects - lower concentrations (nanomolar) primarily inhibit DPP8/9, while higher concentrations (micromolar) are needed for FAP inhibition and anti-fibrotic effects.
  • In systemic sclerosis models, Talabostat reduces fibroblast viability at 10-100 μM concentrations and inhibits migration specifically in SSc-derived fibroblasts.
  • For tumor microenvironment studies, combine with immune cell co-cultures to assess cytokine production and immune cell activation. [7] [6] [8]

Table 3: Talabostat Effects in Solid Tumor and Fibrosis Models

Cell Type/Model Key Parameters Concentration Range Assay Endpoints Observed Effects
Lewis Lung Carcinoma Combination with anti-PD-1 20 mg/kg (in vivo) Tumor volume, immune cell infiltration Enhanced T-cell infiltration, reduced TAMs
Systemic Sclerosis Fibroblasts TGF-β-induced activation 10-100 μM Viability, migration, gene expression Reduced COL1A1, FAPα, α-SMA; induced MMP9
Healthy Dermal Fibroblasts Basal activity 10-100 μM Viability, apoptosis Concentration-dependent reduced viability
Melanoma Models Monotherapy or combination Variable in clinical trials Tumor response Partial and complete responses observed

[1] [7] [6]

Technical Considerations and Optimization Strategies

Critical Experimental Factors

Cell Line Selection and Validation: The response to Talabostat is highly dependent on cell type and expression of key molecular determinants. For pyroptosis-dependent responses, select cell lines with confirmed caspase-1 expression, which is the primary predictor of sensitivity in AML models. For solid tumor microenvironment studies, utilize models with confirmed FAP expression on stromal components. Always validate key protein expression (caspase-1, CARD8, GSDMD) by Western blot before extensive experimentation. [3]

Compound Handling and Storage: Talabostat requires proper handling to maintain stability. Prepare fresh stock solutions in DMSO with 0.1% TFA to prevent cyclization, which reduces potency. Aliquot and store at -20°C, avoiding repeated freeze-thaw cycles. For in vitro applications, working concentrations typically range from 1 nM to 100 μM, with final DMSO concentrations not exceeding 0.1%. [2] [5]

Appropriate Control Conditions: Include both vehicle controls (DMSO at same concentration as treated samples) and positive controls for cell death (e.g., staurosporine for apoptosis, nigericin for pyroptosis). For mechanistic studies, utilize caspase inhibitors (Z-VAD-FMK for pan-caspase, VX-765 for caspase-1 specifically) and genetic controls (caspase-1 knockout cells) where available. [3] [5]

Troubleshooting Common Issues

Inconsistent Pyroptosis Induction: If expected pyroptotic cell death is not observed in typically sensitive lines:

  • Verify caspase-1 expression by Western blot
  • Extend treatment duration (up to 5 days for slower-responding lines)
  • Confirm DPP8/9 inhibition using selective inhibitors (1G244) as comparators
  • Check for GSDMD cleavage as a specific marker of pyroptosis

Variable Response in Primary Cells: When working with primary samples:

  • Ensure adequate cell viability before treatment (>90%)
  • Use appropriate cytokine support in culture media
  • Include multiple donor samples to account for biological variability
  • Consider combination treatments for enhanced efficacy assessment

Off-Target Effects at High Concentrations: At concentrations >10 μM, Talabostat may exhibit off-target effects:

  • Utilize selective DPP8/9 inhibitors (1G244) for comparison
  • Include FAP-specific approaches to distinguish mechanisms
  • Employ genetic knockdown of specific targets to validate mechanism

Advanced Applications and Combination Strategies

Immunotherapeutic Combinations

Talabostat demonstrates synergistic activity with immune checkpoint inhibitors in preclinical models. In Lewis lung carcinoma studies, combination of Talabostat (20 mg/kg daily oral gavage) with anti-PD-1 antibody (200 μg twice weekly) significantly enhanced antitumor efficacy compared to either agent alone. The mechanism involves remodeling of the tumor microenvironment, with increased CD4+ and CD8+ T-cell infiltration, reduced tumor-associated macrophages, and enhanced chemokine expression. For in vitro modeling of these interactions, utilize immune cell-tumor cell co-culture systems with Talabostat treatment followed by immune cell profiling by flow cytometry. [6]

Fibrosis and Microenvironment Applications

Beyond direct anticancer effects, Talabostat exhibits potent anti-fibrotic activity in systemic sclerosis models. In dermal fibroblasts from SSc patients, Talabostat (10-100 μM) counteracts TGF-β-induced pro-fibrotic changes, reducing expression of COL1A1, COL1A2, FAPα, and α-SMA while enhancing MMP9 expression. These effects correlate with inhibited fibroblast migration and reduced extracellular matrix accumulation. For fibrosis studies, include TGF-β co-treatment to mimic profibrotic conditions and assess both viability and fibrotic marker expression by qPCR. [7] [8]

Conclusion

Talabostat represents a multifaceted investigational agent with applications spanning direct tumor cell killing through pyroptosis induction and tumor microenvironment modulation through FAP inhibition. Successful experimental implementation requires careful attention to cell type-specific mechanisms, appropriate concentration ranges, and treatment durations. The protocols outlined in this application note provide a foundation for evaluating Talabostat's effects across various cancer models, with particular utility in hematological malignancies, solid tumor microenvironment studies, and fibrotic disease models. As combination immunotherapy strategies continue to evolve, Talabostat offers a promising approach for enhancing response to immune checkpoint inhibitors and overcoming therapeutic resistance in refractory malignancies.

References

Transwell Migration Assay Protocol for MDA-MB-231 Cells

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from established methods for studying MDA-MB-231 cell migration and invasion [1] [2] [3]. You can use this framework to investigate the effect of Talabostat.

Materials and Reagents
  • Cells: Human breast cancer cell line MDA-MB-231.
  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine [2] [3].
  • Chemoattractant: Commonly used chemoattractants for MDA-MB-231 include 10% FBS, Lysophosphatidic Acid (LPA, 100 nM), Hepatocyte Growth Factor (HGF, 50 ng/mL), or Epidermal Growth Factor (EGF, 5 ng/mL) [3]. You can test Talabostat as a potential chemoattractant or as a pre-treatment for the cells.
  • Transwell Inserts: 24-well plates with transparent PET membrane inserts (8 µm pore size) [1].
  • Coating Material: For invasion assays, coat membranes with a thin layer of Matrigel (e.g., 1:50 dilution) [1]. For migration assays only, coating is optional but can use Collagen I (15 µg/mL) to improve cell adhesion [3].
  • Inhibitors (Optional): If studying signaling pathways, inhibitors like Y-27632 (ROCK inhibitor), NSC23766 (Rac inhibitor), or U0126 (MEK inhibitor) can be used [3].
  • Staining: 4% Paraformaldehyde (PFA) for fixation, and DAPI (1 µg/mL) for nuclear staining [1].
Experimental Procedure

The workflow for the assay is outlined in the diagram below:

G Transwell Migration Assay Workflow Start Seed MDA-MB-231 cells on top chamber A Pre-treatment & Chemoattraction - Add Talabostat to cells/top chamber - Add chemoattractant to bottom chamber Start->A B Incubate 37°C, 5% CO₂ for 3-48 hours A->B C Fix and Stain Cells - Fix with 4% PFA - Stain nuclei with DAPI B->C D Image and Count Image multiple non-overlapping fields under fluorescence microscope C->D E Analyze Data Calculate % Migration or Fold Change vs Control D->E

Detailed Steps:

  • Cell Preparation:

    • Culture MDA-MB-231 cells to 70-80% confluency [2].
    • Harvest cells using trypsin, wash, and resuspend in serum-free medium.
    • Count cells and adjust concentration.
  • Coating (For Invasion Assays): Coat the transwell membranes with a thin layer of Matrigel (e.g., 1:50 dilution in cold serum-free medium) and let it solidify for 24 hours at 37°C before seeding cells [1].

  • Plate Cells & Apply Treatment:

    • Add chemoattractant (e.g., 10% FBS, or your chosen factor) or a control serum-free medium (600 µL) to the bottom well of the transwell plate.
    • Seed 20,000 - 50,000 cells in 300 µL of serum-free medium into the top chamber of the transwell insert [1] [3].
    • Apply Talabostat: Add Talabostat at your desired concentrations to the cell suspension in the top chamber, to the bottom chamber with the chemoattractant, or to both.
  • Incubation: Incubate the plate at 37°C in 5% CO₂ for a defined period. For MDA-MB-231, this can range from 3 hours for short-term migration to 48 hours for invasion through Matrigel [1] [3].

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the top chamber.
    • Fix cells by placing the insert in a well containing 4% PFA for 10 minutes.
    • Wash with PBS.
    • Stain nuclei by adding DAPI (1 µg/mL in PBS) to the bottom of the insert for 10 minutes. Then, gently swab the top of the membrane with a cotton swab to remove non-migrated cells [1].
  • Imaging and Quantification:

    • Carefully excise the membrane and mount it on a microscope slide.
    • Image several non-overlapping fields (e.g., 5 fields at 10x magnification) from each membrane using a fluorescence microscope.
    • Count the DAPI-stained nuclei that have migrated to the bottom side of the membrane using image analysis software like ImageJ [1] [2].
Data Analysis and Interpretation

Quantify your results using the following calculations:

  • Percentage of Migrated/Invaded Cells: This is the most accurate metric if you also count the cells that did not migrate [1]. % Migration = (Number of cells on bottom side / Total number of cells on top AND bottom) * 100
  • Fold Change in Migration: Often used for comparison against a control group. Fold Change = (Average number of migrated cells in test group) / (Average number of migrated cells in control group)

You can summarize your quantitative data in a table like the one below after you perform your experiments with Talabostat:

Talabostat Concentration Mean Migrated Cells (±SD) % Migration Fold Change vs. Control Key Signaling Pathway Activity (e.g., p-MLC)
Control (0 µM) Data Data 1.0 Data
e.g., 1 µM Data Data Data Data
e.g., 10 µM Data Data Data Data
Key Signaling Pathways in MDA-MB-231 Migration

The migration and invasion of MDA-MB-231 cells are regulated by complex signaling networks. Understanding these can help you investigate Talabostat's mechanism of action. Research shows that different chemoattractants utilize distinct but overlapping pathways [3].

G Signaling Pathways in MDA-MB-231 Migration LPA LPA Rho Rho GTPase LPA->Rho Rac Rac GTPase LPA->Rac For Invasion MAPK MAPK Pathway LPA->MAPK For Migration EGF EGF EGF->Rho EGF->Rac For Invasion HGF HGF HGF->Rho HGF->MAPK ROCK ROCK Rho->ROCK PAK PAK Rac->PAK MLCK MLCK MAPK->MLCK MLC Myosin Light Chain (MLC) (Phosphorylation) ROCK->MLC Inhibits Myosin Phosphatase MLCK->MLC Phosphorylation PAK->MLCK Inhibition Actin Actin Polymerization & Stability PAK->Actin Outcome Cell Migration & Invasion MLC->Outcome Actin->Outcome

Critical Pathway Note: Myosin Light Chain Kinase (MLCK) is a central convergence point. Studies show that inhibiting MLCK with ML-7 significantly reduces both migration and invasion of MDA-MB-231 cells stimulated by LPA, HGF, and EGF [3].

Critical Considerations for Your Talabostat Study

  • Include Proper Controls: Always run a negative control (serum-free medium in the bottom chamber) and positive controls (a known chemoattractant like LPA or FBS).
  • Optimize Conditions: The optimal cell seeding density, incubation time, and Talabostat concentration may need empirical determination.
  • Account for Proliferation: In long-term assays (>24h), consider using antimitotics like mitomycin C to ensure you are measuring migration, not cell proliferation [1].
  • Mechanistic Studies: To probe how Talabostat works, you can use specific inhibitors of the pathways shown in the diagram (e.g., Y-27632 for ROCK, U0126 for MEK) in combination with Talabostat treatment.

References

Application Notes and Protocol: Talabostat-Induced Pyroptosis in Human Monocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyroptosis is a pro-inflammatory form of programmed cell death characterized by cell swelling, membrane pore formation, and release of inflammatory cytokines [1]. Talabostat (Val-boroPro, PT-100) is a small molecule inhibitor that triggers pyroptosis in monocytes and macrophages through a novel mechanism involving dipeptidyl peptidases 8 and 9 (DPP8/9) inhibition [2] [3]. This protocol details standardized methods for investigating Talabostat-induced pyroptosis, providing researchers with robust assays to study this immunostimulatory cell death pathway relevant to cancer immunotherapy and inflammatory disease research.

The mechanism of Talabostat-induced pyroptosis involves unique signaling pathways that distinguish it from canonical inflammasome-mediated pyroptosis. The following diagram illustrates the key molecular events:

G Talabostat-Induced Pyroptosis Signaling Pathway cluster_0 Inflammasome-Independent Pathway Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 Complex Talabostat->DPP8_DPP9 Inhibits ProCaspase1 Pro-caspase-1 DPP8_DPP9->ProCaspase1 Regulation (checkpoint removal) ActivatedProcaspase Activated Pro-caspase-1 ProCaspase1->ActivatedProcaspase Auto-activation (without cleavage) ProCaspase1->ActivatedProcaspase GSDMD Gasdermin D (GSDMD) ActivatedProcaspase->GSDMD Cleaves ActivatedProcaspase->GSDMD NT_GSDMD GSDMD N-terminal GSDMD->NT_GSDMD Cleavage Pores Membrane Pores NT_GSDMD->Pores Oligomerizes & forms Pyroptosis Pyroptosis: - Cell swelling - LDH release - IL-1β/IL-18 release Pores->Pyroptosis Causes

Key Mechanisms and Characteristics

Talabostat-induced pyroptosis occurs through a caspase-1-dependent but inflammasome-independent pathway. Unlike classical pyroptosis that requires inflammasome assembly, Talabostat-mediated DPP8/9 inhibition directly activates pro-caspase-1 without the adaptor protein ASC [2] [3]. This activated pro-caspase-1 cleaves gasdermin D (GSDMD), generating N-terminal fragments that oligomerize to form plasma membrane pores [1] [2]. These pores (10-15 nm diameter) allow water influx causing cell swelling, release of intracellular contents including lactate dehydrogenase (LDH) and pro-inflammatory cytokines (pro-IL-1β, pro-IL-18), ultimately leading to osmotic lysis [1] [2].

Distinguishing Pyroptosis from Apoptosis

Unlike apoptosis, pyroptosis features rapid plasma membrane rupture with inflammatory mediator release, making it morphologically and functionally distinct [1]. The table below compares key characteristics:

Table 1: Key Differences Between Pyroptosis and Apoptosis

Characteristic Pyroptosis Apoptosis
Morphology Cell swelling, large bubbles, membrane rupture Cell shrinkage, membrane blebbing, apoptotic bodies
Membrane Integrity Lost (pore formation) Maintained until late stages
Inflammatory Response Strong (IL-1β, IL-18 release) Minimal or anti-inflammatory
Key Executors Gasdermin family proteins Caspase-3, caspase-7
Dye Permeability PI, 7-AAD positive PI negative (early stages)
DNA Fragmentation TUNEL positive TUNEL positive

Materials and Reagents

Cell Lines and Culture
  • THP-1 human monocytic cells (ATCC TIB-202)
  • Primary human peripheral blood mononuclear cells (hPBMCs)
  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
Compounds and Inhibitors
  • Talabostat (Val-boroPro) working concentration: 1-10 μM
  • DPP8/9-selective inhibitors (control compounds)
  • Caspase-1 inhibitor (Ac-YVAD-CHO, 20 μM)
  • Lipopolysaccharide (LPS) for priming (100 ng/mL, optional)

Experimental Protocols

Talabostat Treatment and Pyroptosis Induction

G Experimental Workflow for Talabostat Pyroptosis Assay CellPrep 1. Cell Preparation - Culture THP-1 cells or hPBMCs - Optional: Differentiate with PMA (100 nM, 24h) Treatment 2. Talabostat Treatment - Dose: 1-10 μM Val-boroPro - Time: 4-24 hours - Controls: DMSO vehicle, caspase inhibitor CellPrep->Treatment Assays 3. Assay Execution - LDH release measurement - Western blot for GSDMD cleavage - Caspase-1 activity assay - Cytokine analysis Treatment->Assays Analysis 4. Data Analysis - Calculate % specific cell death - Quantify protein cleavage - Assess statistical significance Assays->Analysis

Procedure:

  • Cell Preparation: Seed THP-1 monocytes or hPBMCs at 2-5×10⁵ cells/mL in complete medium. For macrophage differentiation, treat THP-1 cells with 100 nM PMA for 24 hours, then replace with fresh medium [2].
  • Compound Treatment: Prepare fresh Talabostat stock solution (10 mM in DMSO) and dilute to working concentrations (1-10 μM) in cell culture medium. Include vehicle control (DMSO, same dilution) and caspase inhibitor controls as needed.
  • Incubation: Treat cells with Talabostat for 4-24 hours at 37°C, 5% CO₂. The optimal timing depends on the specific readout parameters.
Cell Death Assessment Methods

A. Lactate Dehydrogenase (LDH) Release Assay

  • Collect cell culture supernatant after treatment
  • Measure LDH activity using commercial kit (CyQUANT LDH Cytotoxicity Assay)
  • Calculate specific cell death: % Specific Death = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) × 100
  • Expected Results: Talabostat (10 μM) typically induces 40-70% specific cell death in THP-1 macrophages at 16-24 hours [2].

B. Propidium Iodide (PI) or 7-AAD Uptake

  • Add PI (1 μg/mL) or 7-AAD (1:20 dilution) to cells during last 15 minutes of treatment
  • Analyze by flow cytometry
  • Note: Pyroptotic cells are PI/7-AAD positive due to membrane pores [1]
Molecular Pathway Analysis

A. GSDMD Cleavage Detection by Western Blot

  • Prepare cell lysates in RIPA buffer with protease inhibitors
  • Separate proteins by SDS-PAGE (12-15% gel)
  • Transfer to PVDF membrane, block with 5% BSA
  • Incubate with anti-GSDMD antibody (1:1000)
  • Detect with HRP-conjugated secondary antibody
  • Expected Results: Talabostat treatment generates GSDMD N-terminal fragments (∼31 kDa) [2] [3]

B. Caspase-1 Activation Assay

  • Measure caspase-1 activity using fluorescent substrate (WEHD-afc)
  • Alternatively, detect caspase-1 processing by Western blot
  • Note: Talabostat activates pro-caspase-1 without significant autoprocessing or IL-1β maturation [2]

Expected Results and Data Interpretation

Table 2: Expected Experimental Outcomes for Talabostat-Induced Pyroptosis

Parameter Expected Outcome Significance
LDH Release Dose-dependent increase (40-70% at 10 μM) Indicates loss of membrane integrity
GSDMD Cleavage Appearance of N-terminal fragment (∼31 kDa) Confirms pyroptosis execution
Caspase-1 Activity Increased WEHD-afc cleavage Verifies pathway activation
Pro-inflammatory Cytokines Release of pro-IL-1β, pro-IL-18 Demonstrates inflammatory nature
Morphological Changes Cell swelling, membrane blebbing Visual confirmation of pyroptosis
DPP9 Knockout Enhanced Talabostat sensitivity Confirms DPP8/9 as primary targets

Troubleshooting Guide

Problem Possible Cause Solution
Low cell death Insufficient Talabostat concentration Increase dose (up to 10 μM), extend treatment time
High background death Cell handling stress Reduce centrifugation speed, use fresh medium
No GSDMD cleavage Inefficient caspase-1 activation Verify caspase-1 function with positive control
Variable results between cell types Differential DPP8/9 expression Use multiple monocyte/macrophage models

Applications and Significance

The Talabostat-induced pyroptosis model provides a valuable tool for:

  • Cancer Immunotherapy Research: Understanding how pyroptosis stimulates anti-tumor immunity [2]
  • Innate Immunity Studies: Investigating caspase-1 activation mechanisms independent of inflammasomes
  • Drug Screening: Identifying novel DPP8/9 inhibitors or pyroptosis modulators
  • Inflammatory Disease Modeling: Studying pathological inflammation involving monocyte/macrophage death

References

Talabostat Application Notes & Protocols for Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Talabostat (Val-boroPro, PT-100) is a small-molecule dipeptidyl peptidase inhibitor with targets including Fibroblast Activation Protein (FAP), DPP-IV, DPP8, and DPP9 [1] [2]. It stimulates innate and adaptive immune responses against tumors by upregulating cytokines and chemokines in both tumors and tumor-draining lymph nodes [2]. In mouse models, it has demonstrated potent antitumor effects, including complete tumor regression, by enhancing dendritic cell trafficking and accelerating T-cell priming [2]. The following notes and protocols consolidate available data for use in preclinical research.

Experimental Protocol: Oral Administration in a C57BL/6 Tumor Model

The methodology below is adapted from a study that investigated the antitumor efficacy of Talabostat [2].

  • 1. Animal Models: C57BL/6 female mice [2].
  • 2. Drug Formulation:
    • Compound: Talabostat (PT-100) [2].
    • Working Solution: A clear solution can be prepared using 5% DMSO, 40% PEG300, 5% Tween 80, and 50% double-distilled water (ddH₂O). The solution should be used immediately after preparation [2].
  • 3. Dosage and Administration:
    • Dosage: 20 µg per mouse [2].
    • Route: Oral gavage [2].
    • Frequency: The specific dosing schedule in the cited study is not provided, but common practice in such models is daily administration [2].
  • 4. Endpoint Analysis:
    • Monitor tumor volume and survival.
    • Assess immune responses by measuring cytokine levels (e.g., G-CSF, CXCL1/KC) in serum and tumor tissue.
    • Evaluate T-cell priming and dendritic cell trafficking in tumors and lymph nodes.

Experimental Protocol: T2DM-Associated HFpEF Model with Pharmacological Inhibition

This protocol is derived from a 2025 study investigating Talabostat's effect on heart failure [3].

  • 1. Animal Model: Wild-type (WT) male mice with a established T2DM model (induced by high-fat diet and streptozotocin) [3].
  • 2. Drug Formulation: Talabostat dissolved in an appropriate vehicle [3].
  • 3. Dosage and Administration:
    • Dosage: 0.5 mg/kg body weight [3].
    • Route: Oral administration [3].
    • Frequency: Once per day for one week [3].
  • 4. Functional and Molecular Analysis:
    • Echocardiography: Assess cardiac function parameters like E/A ratio and B-type natriuretic peptide (BNP) levels.
    • Tissue Analysis: Evaluate myocardial inflammation, fibrosis, apoptosis, and oxidative stress in heart tissue.
    • Mechanistic Studies: Analyze the activity of the CaMKIIδ-Calcineurin A-NFATc2 signaling pathway in the heart [3].

Quantitative Data Summary

The table below summarizes key quantitative data from the search results for easy comparison.

Parameter Value / Description Context / Model Source
IC50 for FAP 0.066 μM Mouse recombinant FAP in HEK293 cells [2]
IC50 for DPP-IV < 4 nM Cell-free assay [2]
IC50 for DPP8 4 nM Cell-free assay [2]
IC50 for DPP9 11 nM Cell-free assay [2]
In Vivo Dosage (Anti-tumor) 20 µg per mouse C57BL/6 female mice [2]
In Vivo Dosage (Cardiac) 0.5 mg/kg body weight WT T2DM mouse model [3]
Solubility (DMSO) 62 mg/mL (199.88 mM) In vitro formulation [2]

In Vitro Protocol for Macrophage Pyroptosis Assay

To investigate the mechanism of Talabostat-induced monocyte and macrophage cell death, the following in vitro protocol can be used [2].

  • 1. Cell Line: THP-1 macrophages [2].
  • 2. Drug Treatment:
    • Prepare Talabostat in DMSO at stock concentration.
    • Working Concentrations: 0.1, 1, and 10 μM [2].
    • Incubation Time: 24 hours [2].
  • 3. Key Assays:
    • Cell Viability: Use assays like MTT or Annexin V to measure cell death.
    • Western Blot: Analyze for pro-IL-1β and caspase-1 activation.
    • ELISA: Measure the secretion of mature IL-1β into the culture supernatant.
    • Note: This process of caspase-1-dependent cell death is identified as pyroptosis [2].

Mechanism of Action in T2DM-Associated HFpEF

The following diagram illustrates the molecular mechanism by which Talabostat, via FAP inhibition, attenuates pathology in a T2DM-associated heart failure model, as revealed by recent research [3].

G FAP_KO_Talabostat FAP Knockout (KO) or Talabostat Invisible FAP_KO_Talabostat->Invisible CaMKIIδ_Calcineruin CaMKIIδ-Calcineurin A Signaling Pathway NFATc2 NFATc2 Activation CaMKIIδ_Calcineruin->NFATc2 Activates Pathological_Changes Pathological Changes: • Myocardial Inflammation • Fibrosis • Cardiomyocyte Apoptosis • Oxidative Stress NFATc2->Pathological_Changes Leads to T2DM_HFpEF T2DM-induced HFpEF Pathological_Changes->T2DM_HFpEF Results in Invisible->CaMKIIδ_Calcineruin Suppresses

Diagram 1: Molecular mechanism of Talabostat in attenuating T2DM-induced HFpEF. Based on [3].

The compiled data indicates that oral Talabostat is a versatile investigational tool in mouse models, showing efficacy in both oncology and cardiometabolic disease research. Its primary mechanisms involve immunomodulation via cytokine induction and direct inhibition of proteases like FAP. Researchers should note that while the provided protocols are derived from published research, optimization of dosage, scheduling, and formulation may be necessary for specific experimental setups. The contrasting outcomes in clinical trials [1] highlight the importance of continued mechanistic research in animal models to better understand and harness its therapeutic potential.

References

  • Talabostat - an overview | ScienceDirect Topics. (2024). Retrieved from ScienceDirect.
  • FAP deficiency attenuates T2DM-associated HFpEF by ... (2025). PMC, 139(17), 923–940. doi: 10.1042/CS20256808.
  • Talabostat (PT-100) | DPP inhibitor | Mechanism. (n.d.). Retrieved from Selleckchem.com.
  • Phase II assessment of talabostat and cisplatin in second-line stage IV melanoma. (2009). BMC Cancer, 9, 263.

References

Comprehensive Application Notes and Protocols for Talabostat Mesylate: Storage, Stability, and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Talabostat Mesylate

This compound (CAS 150080-09-4), also known as Val-boroPro or PT-100, is an orally active small molecule inhibitor of dipeptidyl peptidases (DPP) with significant antitumor and immunomodulatory properties. This boronic acid-containing compound exhibits potent inhibition of multiple serine proteases in the S9 family, including DPP4, DPP8, DPP9, fibroblast activation protein (FAP), and prolyl endopeptidase (PEP). This compound has emerged as a valuable research tool for studying pyroptosis, inflammasome activation, and antitumor immunity mechanisms. Its unique ability to activate both the NLRP1 and CARD8 inflammasomes through DPP8/9 inhibition has generated substantial interest in immunology and cancer research fields. These application notes provide comprehensive protocols and storage guidelines to ensure compound integrity and experimental reproducibility for researchers working with this chemically complex molecule.

Table 1: Basic Chemical Properties of this compound

Property Specification
CAS Number 150080-09-4
Molecular Formula C₁₀H₂₃BN₂O₆S
Molecular Weight 310.17-310.18 g/mol
Chemical Name [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid methanesulfonate
Appearance White to off-white solid powder
Purity ≥97-99% by HPLC

Chemical Properties and Characteristics

This compound is a boronic acid derivative with complex stereochemistry that is critical to its biological activity. The compound features a pyrrolidine-boronic acid moiety that interacts with the catalytic serine residue of target proteases, forming a stable complex that effectively inhibits enzymatic activity. This molecular structure contributes to its high water solubility compared to many research compounds, with solubility exceeding 40 mg/mL in aqueous solutions and 25-60 mg/mL in DMSO. The mesylate (methanesulfonate) salt form enhances the compound's stability and solubility profile, making it suitable for various administration routes in experimental models.

The stereospecific configuration at the 2R and 2S positions is essential for maintaining its binding affinity to target proteases. The molecular structure contains multiple hydrogen bond donors and acceptors, which influence its physicochemical behavior and require specific handling to maintain stability. The boronic acid group is particularly sensitive to pH-dependent equilibrium between trigonal and tetrahedral forms, which can affect its reactivity and solubility characteristics under different buffer conditions. These chemical properties directly impact the compound's performance in biological systems and necessitate strict adherence to the storage and handling protocols outlined in this document.

Storage Conditions and Stability Data

Optimal Storage Parameters

Maintaining proper storage conditions is essential for preserving the stability and efficacy of this compound. The compound demonstrates maximum stability when stored as a lyophilized powder at low temperatures with protection from environmental factors. Based on stability studies and manufacturer recommendations, the following storage conditions are advised for maintaining compound integrity:

Table 2: Storage Conditions and Stability Profiles

Form Temperature Container Stability Duration Key Considerations
Lyophilized Powder -20°C Sealed container with desiccant 36 months Protect from moisture and light
Lyophilized Powder 4°C Sealed container with desiccant 24 months Short-term storage only
Aqueous Solution -20°C Tightly sealed vial 1 month Avoid repeated freeze-thaw cycles
DMSO Solution -20°C Tightly sealed vial 1 month Minimize exposure to air
Stability-Influencing Factors

Several environmental factors significantly impact this compound stability. Moisture exposure represents the primary degradation concern, as the boronic acid moiety can undergo hydrolysis, potentially reducing compound efficacy. The compound should always be stored with desiccant packs in sealed containers. Temperature fluctuations can accelerate degradation processes; thus, maintaining consistent storage temperatures is critical. When transporting the compound, use protective packaging with cooling elements, and allow vials to equilibrate to room temperature before opening to prevent condensation.

Light exposure may contribute to compound degradation over extended periods. While not exceptionally photosensitive, standard practice recommends storing this compound in amber vials or dark environments to minimize potential light-mediated degradation. The compound demonstrates optimal pH stability in slightly acidic to neutral conditions, with significant degradation possible under strongly basic conditions. These factors collectively necessitate strict adherence to recommended storage protocols to ensure experimental consistency and reproducible results across studies.

Solution Preparation and Handling

Stock Solution Preparation

Preparation of stable stock solutions requires careful attention to solvent selection, concentration, and handling techniques. This compound exhibits good solubility in both aqueous and organic solvents, allowing flexibility in experimental design. For most in vitro applications, DMSO is the preferred solvent for primary stock solutions due to its excellent solubilization properties and compatibility with biological screening systems. The following table summarizes solubility profiles across common solvents:

Table 3: Solubility Profile in Various Solvents

Solvent Solubility Concentration Storage Recommendations
DMSO High ≥40 mg/mL (129 mM) -20°C, 1 month stability
Water High 40-55 mg/mL (129-177 mM) -20°C, 1 month stability
PBS High 100 mg/mL (322 mM) -20°C, 1-2 weeks stability
Saline Moderate 50 mg/mL (161 mM) -20°C, 1-2 weeks stability
Ethanol Moderate 55 mg/mL (177 mM) -20°C, 1 month stability

To prepare stock solutions, warm the solvent to room temperature if necessary and add the powder gradually while mixing. Sonication for 5-10 minutes is recommended to ensure complete dissolution, particularly for concentrations above 50 mg/mL. The use of amber vials provides protection from light, while tightly sealed containers prevent both moisture absorption and solvent evaporation that could alter concentration.

Working Solution Preparation

For biological assays, prepare working dilutions from stock solutions using appropriate buffer systems compatible with your experimental model. To maintain compound stability and prevent precipitation, use serial dilution techniques rather than direct addition of concentrated stock to aqueous buffers. The final DMSO concentration in cell-based assays should generally not exceed 0.1-0.5% to maintain cellular viability and prevent solvent-mediated effects.

When preparing in vivo formulations, sequentially add stock solution to the appropriate vehicle with thorough mixing between additions. For example, to prepare a standard administration formulation: add 100 μL of 25 mg/mL DMSO stock to 400 μL PEG300 and mix thoroughly; add 50 μL Tween-80 with mixing; finally add 450 μL saline to achieve 1 mL of 2.5 mg/mL working solution [1]. This sequential approach maintains compound solubility and formulation clarity, ensuring accurate dosing in animal studies.

Safety and Handling Protocols

Hazard Identification and Protective Measures

This compound requires implementation of appropriate safety protocols to minimize researcher exposure and environmental contamination. According to safety data sheets, the compound is classified as Acute Toxicity Category 4 (Oral) and Aquatic Toxicity Category 1, necessitating careful handling and disposal practices [2]. Key hazard statements include H302 ("Harmful if swallowed") and H410 ("Very toxic to aquatic life with long-lasting effects").

Personal protective equipment (PPE) requirements include wearing safety goggles with side-shields, appropriate chemical-resistant gloves (nitrile or neoprene), laboratory coats, and closed-toe shoes. When handling powdered material or conducting procedures that may generate aerosols, use appropriate respiratory protection such as a NIOSH-approved N95 respirator or conduct procedures within a chemical fume hood to prevent inhalation exposure. Engineering controls should include adequate ventilation and immediately accessible safety showers and eye wash stations in the work area.

First Aid and Emergency Procedures

In case of eye exposure, immediately flush with large amounts of water for at least 15 minutes while holding eyelids open. Remove contact lenses if present and continue irrigation. Seek immediate medical attention following initial first aid measures. For skin contact, promptly remove contaminated clothing and thoroughly wash affected areas with soap and water. If irritation develops or persists, consult a healthcare professional.

If inhalation occurs, immediately relocate the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR by trained personnel only. For accidental ingestion, rinse mouth thoroughly with water and consult a physician or poison control center immediately. Do not induce vomiting unless directed by medical personnel. In case of spill incidents, contain the area and absorb with appropriate inert material. Dispose of contaminated material according to institutional guidelines for hazardous chemical waste, taking special precautions to prevent environmental release.

Experimental Applications and Protocols

In Vitro Research Applications

This compound functions as a potent, non-selective inhibitor of the S9 family of serine proteases, with IC₅₀ values in the low nanomolar range for several key targets [3]:

Table 4: Enzyme Inhibition Profile of this compound

Enzyme Target IC₅₀ Value Biological Significance
DPP4 <4 nM T-cell activation, chemokine regulation
DPP8 4 nM Inflammasome activation, pyroptosis
DPP9 11 nM Inflammasome activation, pyroptosis
QPP 310 nM Peptide hormone regulation
FAP 560 nM Tumor stroma remodeling, fibrosis
PEP 390 nM Neuropeptide processing

In cell-based assays, this compound induces caspase-1-dependent pyroptosis in monocytes and macrophages through DPP8/9 inhibition and subsequent activation of the NLRP1B inflammasome [3] [4]. For in vitro pyroptosis induction, prepare a 10-100 mM stock solution in DMSO and dilute in cell culture medium to achieve working concentrations typically ranging from 1-10 μM. Treat cells for 24-48 hours, monitoring for characteristic pyroptotic morphology including cell swelling and membrane rupture.

For antitumor immunity studies, Talabostat enhances T-cell priming through modulation of dendritic cell trafficking and augmentation of antibody-mediated cytotoxicity [3] [5]. In co-culture systems of dendritic cells and T-cells, 1-100 nM concentrations typically demonstrate optimal immunomodulatory effects. The compound stimulates production of multiple cytokines and chemokines (including G-CSF, GM-CSF, and MCP-1) that promote T-cell priming and chemoattraction of innate immune effectors, creating a favorable microenvironment for antitumor immunity.

In Vivo Research Applications

In animal models, this compound demonstrates potent antitumor effects dependent on an intact host immune response. The compound mediates tumor regression by accelerating the expansion of tumor-specific T-cells and has shown efficacy in WEHI 164 fibrosarcoma, EL4, and A20/2J lymphoma models [3] [5]. The antitumor effect involves tumor-specific cytotoxic T-lymphocytes and protective immunological memory.

A standard protocol for antitumor efficacy studies in mice utilizes oral administration at 0.5-1.0 mg/kg twice daily, with treatment initiation after establishment of measurable tumors [5]. For a 20g mouse, prepare a 0.01 mg/mL working solution in appropriate vehicle (e.g., 5% DMSO + 95% saline) and administer 100 μL per dose by oral gavage. Monitor tumor volume regularly and assess immune correlates at endpoint through tumor infiltration analysis, cytokine profiling, and immunological memory assays.

In pulmonary fibrosis models, Talabostat reduces fibrosis and FAP expression with demonstrated effects on macrophage activation [5]. A established protocol involves administering talabostat (40 µg/mouse, approximately 2 mg/kg) twice daily for 14 days following bleomycin-induced lung injury [1]. This treatment significantly reduces fibrosis scores and modulates expression of MMP-12, MIP-1α, and MCP-3 in lung tissues, demonstrating its potential applicability for fibrotic conditions.

The following diagram illustrates the key molecular mechanisms of this compound in immune activation and antitumor effects:

G Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 Inhibition Talabostat->DPP8_DPP9 Inhibits NLRP1B NLRP1B Inflammasome DPP8_DPP9->NLRP1B Activates CARD8 CARD8 Inflammasome DPP8_DPP9->CARD8 Activates Caspase1 Pro-caspase-1 Activation NLRP1B->Caspase1 Cleaves CARD8->Caspase1 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces Cytokine Cytokine Caspase1->Cytokine Stimulates Release TCell TCell Cytokine->TCell Activates & Recruits TumorRegression TumorRegression TCell->TumorRegression Mediates

Diagram 1: Molecular Mechanisms of this compound in Immune Activation and Antitumor Effects

Formulation Protocols for Research Applications

Standard In Vivo Formulations

Preparation of stable, bioavailable formulations is essential for successful in vivo studies with this compound. The compound's good oral bioavailability enables flexible administration routes, with oral gavage being most common. The following formulations have demonstrated stability and efficacy in preclinical models:

Formulation 1: Aqueous Solution for Oral Administration

  • Composition: 5% DMSO + 95% Saline
  • Preparation: Dissolve this compound in DMSO to create 50 mg/mL stock solution. Dilute this stock 1:10 in sterile saline to achieve 5 mg/mL working solution. Mix thoroughly until clear.
  • Administration: Administer via oral gavage at 2-10 mL/kg based on desired dose (typically 0.5-5 mg/kg).
  • Stability: Stable for 1-2 weeks when stored at 4°C.

Formulation 2: Enhanced Solubility Formulation

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
  • Preparation: Sequentially add this compound DMSO stock to PEG300 with mixing, add Tween 80 with mixing, then add saline with thorough mixing.
  • Administration: Suitable for both oral and intraperitoneal routes.
  • Stability: Prepare fresh for each use; limited stability due to complexity.
Specialized Research Formulations

For specific research applications requiring alternative delivery vehicles or extended stability, the following formulations may be utilized:

Formulation 3: Lipid-based Formulation

  • Composition: 10% DMSO + 90% Corn Oil
  • Preparation: Add DMSO stock solution directly to corn oil with vigorous vortexing.
  • Application: Suitable for dietary administration or studies requiring slow release.
  • Note: Monitor for precipitation over time; sonicate before use if needed.

Formulation 4: High-Concentration PBS Solution

  • Composition: 100 mg/mL in Phosphate Buffered Saline
  • Preparation: Add powder directly to PBS with sonication until completely dissolved.
  • Application: Ideal for subcutaneous or intratumoral injections where small volumes are required.
  • Stability: Stable for 1 week at 4°C or 1 month at -20°C.

Each formulation requires validation for specific research applications and animal models. Prior to initiating large studies, conduct small-scale pilot experiments to confirm formulation stability, bioavailability, and tolerability in your specific model system.

References

CCK-8 assay with Talabostat treatment

Author: Smolecule Technical Support Team. Date: February 2026

Principles of the CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) is a colorimetric assay widely used to determine cell viability, proliferation, and cytotoxicity [1] [2]. Its core principle relies on the biochemical activity of living cells:

  • Key Reagent: The kit uses a highly water-soluble tetrazolium salt, WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) [1] [3].
  • Biochemical Reaction: In metabolically active cells, cellular dehydrogenases reduce WST-8 to an orange-colored, water-soluble formazan dye [2] [3]. This reaction is often facilitated by an electron mediator such as 1-methoxy PMS [2] [3].
  • Quantification: The amount of formazan dye generated is directly proportional to the number of living cells. The intensity of the color is measured by the absorbance at 450 nm using a microplate reader [1] [4].

Compared to other viability assays like MTT, the CCK-8 assay offers significant advantages, including higher sensitivity, lower cytotoxicity to cells, and a simpler procedure with no need for a solubilization step since the formazan product is water-soluble [1] [2] [5].

Talabostat Mechanism & Assay Rationale

Talabostat (Val-boroPro) is a small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease overexpressed in many cancers, including triple-negative breast cancer (TNBC) [6]. Using the CCK-8 assay to study Talabostat is rational because:

  • Phenotypic Screening: The assay can directly measure the consequent decrease in cell viability and proliferation resulting from FAP inhibition [6].
  • Cytotoxicity Assessment: It allows for the determination of half-maximal inhibitory concentration (IC₅₀) values, quantifying the potency of Talabostat [6] [7].
  • Combination Studies: The CCK-8 assay is well-suited for testing Talabostat in combination with other chemotherapeutic agents to identify synergistic or additive effects [7].

Table 1: Key Advantages of the CCK-8 Assay for Talabostat Testing

Feature Benefit for Drug Screening
High Sensitivity Detects small changes in viability, ideal for assessing drug efficacy [3] [5].
Low Cytotoxicity Allows for long-term incubation (24-48 hours) and time-course experiments [1] [3].
Homogeneous "Mix-and-Read" No washing steps required; suitable for high-throughput screening [1] [8].
Water-Soluble Product Eliminates a solubilization step, reducing protocol time and potential variability [1] [7].

Detailed Experimental Protocol

Here is a step-by-step protocol for evaluating Talabostat using the CCK-8 assay, adapted from general guidelines and the specific method used in the referenced TNBC study [6].

Materials and Reagents
  • Cell line (e.g., MDA-MB-231 for TNBC studies) [6]
  • Talabostat mesylate (e.g., MedChemExpress, HY-13233A) [6]
  • Cell Counting Kit-8 (CCK-8) [1] [5]
  • Cell culture medium, PBS, trypsin-EDTA
  • 96-well flat-bottom clear microplate [2] [8]
  • CO₂ incubator (37°C, 5% CO₂) [2]
  • Microplate reader capable of measuring absorbance at 450 nm [2] [4]
Procedure
  • Cell Seeding: Prepare a single-cell suspension of MDA-MB-231 cells. Seed cells into a 96-well plate at a density of 1 × 10⁵ cells/mL (approximately 10,000 cells/well in 100 μL of medium) [6]. Include control wells: blank (medium only, no cells) and control (cells with vehicle, e.g., 0.5% DMSO).
  • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume normal growth [4].
  • Drug Treatment: Prepare serial dilutions of Talabostat in culture medium or a vehicle like DMSO. The referenced study used final concentrations of 1.0, 5.0, 10.0, 25.0, and 50.0 μM [6]. Add the drug solutions to the treatment wells. Ensure the vehicle concentration is consistent across all wells (including controls) and does not exceed toxic levels (typically <0.5% for DMSO).
  • Incubation: Incubate the plate with Talabostat for the desired treatment duration (e.g., 24, 48, or 72 hours) [6].
  • CCK-8 Addition: After the treatment period, directly add 10 μL of CCK-8 reagent to each well containing 100 μL of medium [1] [6]. Gently shake the plate to mix, being careful to avoid bubbles.
  • Formazan Formation: Return the plate to the CO₂ incubator and incubate for 1 to 4 hours. The incubation time may need optimization based on cell type and metabolic activity. Protect the plate from light.
  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. An optional reference wavelength of 600-650 nm can be used to correct for nonspecific background absorption [8].
Workflow Visualization

The diagram below summarizes the key steps of the experimental protocol.

Start Seed cells in 96-well plate (10,000 cells/well) PreInc Pre-incubate for 24h (37°C, 5% CO₂) Start->PreInc Treat Add Talabostat serial dilutions PreInc->Treat DrugInc Incubate with drug (e.g., 24-72h) Treat->DrugInc AddCCK8 Add 10µL CCK-8 reagent DrugInc->AddCCK8 FormInc Incubate for 1-4h (Formazan formation) AddCCK8->FormInc Measure Measure absorbance at 450nm FormInc->Measure Analyze Analyze data Measure->Analyze

Data Analysis and Interpretation

Calculation of Cell Viability

Use the absorbance values to calculate the percentage of cell viability relative to the control group.

  • Cell Viability (%) = [ (As - Ab) / (Ac - Ab) ] × 100
  • Inhibition Rate (%) = [ (Ac - As) / (Ac - Ab) ] × 100

Where:

  • As = Absorbance of the experimental well (cells + Talabostat + CCK-8)
  • Ac = Absorbance of the control well (cells + vehicle + CCK-8)
  • Ab = Absorbance of the blank well (medium + CCK-8, no cells) [7] [4]
Expected Results with Talabostat

Research on TNBC models provides a reference for the expected effects of Talabostat:

  • Dose-Dependent Inhibition: Talabostat should cause a progressive decrease in cell viability with increasing concentration [6] [7].
  • IC₅₀ Determination: The concentration that inhibits 50% of cell viability can be calculated from the dose-response curve. In the MDA-MB-231 model, significant inhibition was observed, particularly at concentrations of 25.0 μM and above [6].
  • Reduced Migration: While not measured by CCK-8, complementary Transwell assays in the same study confirmed that Talabostat (25.0 μM) also inhibited cell migration [6].

Table 2: Example Data from a Talabostat Cytotoxicity Assay in MDA-MB-231 Cells

Talabostat Concentration (μM) Expected Viability (% of Control) Expected Inhibition Rate (%)
0 (Control) 100% 0%
1.0 ~95-100% ~0-5%
5.0 ~80-90% ~10-20%
10.0 ~60-80% ~20-40%
25.0 ~40-60% ~40-60%
50.0 ~20-40% ~60-80%

Note: The data in this table is an extrapolation based on the findings of the referenced study [6] and should be verified empirically.

Critical Technical Considerations

  • Optimization is Key: The optimal cell seeding density and CCK-8 incubation time can vary between cell lines. Conduct preliminary experiments to ensure the absorbance readings are within the linear range of your standard curve [2] [4]. Overly dense cultures can lead to nutrient depletion, while low density may yield a weak signal.

  • Account for Drug Interference: If Talabostat or its solvent has inherent reductive properties, it may non-enzymatically reduce WST-8, causing false high signals (low apparent inhibition). To control for this, include wells containing Talabostat and CCK-8 in culture medium without cells. Subtract this background signal from your experimental readings [4]. Alternatively, replace the drug-containing medium with fresh medium before adding CCK-8 [7] [4].

  • Metabolic Perturbation Warning: A recent critical finding indicates that while CCK-8 is less toxic than other assays, it can induce significant intracellular metabolic changes. The assay depletes NAD(P)H, down-regulating metabolites in key pathways like glycolysis and the pentose phosphate pathway, and altering the cellular redox state (e.g., reducing glutathione levels) [9]. Therefore, using cells that have been subjected to a CCK-8 assay for subsequent metabolic or functional experiments is not recommended, as their physiology may be compromised [9].

  • Assay Limitations: The CCK-8 assay measures metabolic activity as a proxy for cell number. Effects that merely suppress metabolism without killing cells (cytostatic effects) can be misinterpreted as cytotoxicity. Consider combining it with a direct cytotoxicity assay, such as an LDH release assay, to confirm results [2] [5].

References to Key Experimental Data

  • FAP as a Target in TNBC: The study established FAP as a relevant biomarker and demonstrated that its inhibition by Talabostat suppresses the viability and migration of MDA-MB-231 cells [6].
  • Apoptosis Induction: The anti-proliferative effect of Talabostat was linked to the induction of mitochondria-mediated apoptosis, supported by data from TUNEL staining, Western blot (increased cleaved caspase-3), and transmission electron microscopy [6].
  • Oxidative Stress Mechanism: Talabostat treatment was shown to increase reactive oxygen species (ROS) and lipid peroxidation (MDA), while decreasing reduced glutathione (GSH), indicating oxidative stress as a key mechanism of action [6].

References

Comprehensive Protocol for Measuring Talabostat-Induced Cytokine mRNA Expression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Talabostat (Val-boro-pro, PT-100) is a small molecule amino boronic dipeptide that functions as a competitive inhibitor of dipeptidyl peptidases, including Fibroblast Activation Protein (FAP) and DPP4. Its immunostimulatory effects are primarily mediated through the inhibition of the intracellular serine dipeptidases DPP8 and DPP9. Inhibition of DPP8/9 in human myeloid cells activates a pro-caspase-1-dependent pathway via the protein CARD8, leading to a lytic form of cell death called pyroptosis. [1] This process results in the release of inflammatory cytokines and chemokines.

Pre-clinical and clinical studies have demonstrated that Talabostat treatment increases the production of various cytokines, including G-CSF, IL-6, IL-8, and CXCL1. [2] [1] The induction of this specific cytokine profile is believed to drive Talabostat's observed anti-tumor immunity in mouse models. [1] Measuring the mRNA expression of these cytokines is therefore crucial for evaluating the drug's immunological impact in both research and drug development settings. The following protocol provides a standardized method for this purpose.

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of Talabostat action and the sequential steps for the experimental procedure.

G Talabostat Talabostat DPP8_DPP9 DPP8/9 Inhibition Talabostat->DPP8_DPP9 CARD8 CARD8 Activation DPP8_DPP9->CARD8 Caspase1 Pro-caspase-1 Activation CARD8->Caspase1 Pyroptosis Pyroptosis (Lytic Cell Death) Caspase1->Pyroptosis CytokineRelease Cytokine Release (G-CSF, IL-6, IL-8, CXCL1) Pyroptosis->CytokineRelease ImmuneResponse Anti-tumor Immune Response CytokineRelease->ImmuneResponse

Diagram 1: Talabostat-Induced Pyroptosis Signaling Pathway. This diagram outlines the proposed mechanism by which Talabostat triggers cytokine release in human myeloid cells. Inhibition of DPP8/9 activates the CARD8 protein, which in turn activates pro-caspase-1, leading to pyroptotic cell death and the subsequent release of specific cytokines. [1]

G CellCulture 1. Cell Culture & Talabostat Treatment RNAExtraction 2. Total RNA Extraction CellCulture->RNAExtraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNAExtraction->cDNA_Synthesis PCR_Setup 4. PCR Amplification cDNA_Synthesis->PCR_Setup DataAnalysis 5. Data Analysis PCR_Setup->DataAnalysis

Diagram 2: Experimental Workflow for Cytokine mRNA Analysis. This flowchart provides a high-level overview of the key steps in the protocol, from treating cells with Talabostat to analyzing the resulting gene expression data.

Materials and Equipment

Reagents
  • Talabostat (Val-boro-pro): Prepare a stock solution in an appropriate solvent like DMSO.
  • Cell culture medium appropriate for your target cells (e.g., human monocytic cells like THP-1).
  • RNA extraction reagent (e.g., TRIzol or commercial kits like Jena Bioscience PP-210S). [3]
  • Reverse Transcription Kit: Includes oligo(dT) or random hexamer primers, reverse transcriptase (e.g., SuperScript II), RNase inhibitor, dNTPs, and reaction buffer. [4]
  • PCR Reagents: Taq DNA polymerase, dNTPs, MgCl₂, and nuclease-free water. [4]
  • Primers: Sequence-specific primers for target cytokines (e.g., IL-6, G-CSF) and a housekeeping gene (e.g., β-actin). [4]
Equipment
  • Thermal cycler (for PCR and RT)
  • Centrifuge (capable of 15,000 × g)
  • Spectrophotometer (NanoDrop) or fluorometer for RNA quantification
  • Electrophoresis system for agarose gels
  • UV transilluminator or gel documentation system

Step-by-Step Procedure

Cell Treatment and RNA Isolation
  • Cell Culture and Treatment: Culture appropriate cells (e.g., human monocytic THP-1 cells) under standard conditions. Treat cells with Talabostat at the desired concentration (e.g., IC50 values from 6-206 nM for sensitive AML lines). [1] Include a vehicle control (e.g., DMSO). Incubate for a duration sufficient to elicit a response (e.g., 6-24 hours).
  • RNA Extraction: Harvest cells and extract total RNA using a commercial RNA purification kit. [3] Alternatively, homogenize tissue or cell pellets in a reagent like RNA-Bee or TRIzol. [4]
  • RNA Quantification and Qualification: Measure the concentration and purity of the eluted RNA using UV spectroscopy (A260/A280 ratio ~2.0 is ideal). Confirm RNA integrity, for example, by running an aliquot on an agarose gel.
Reverse Transcription and PCR Amplification
  • cDNA Synthesis: Use 3 μg of total RNA for the reverse transcription reaction. [4] Anneal the RNA with 500 ng of oligo(dT) primer at 70°C for 10 minutes. Synthesize cDNA using 200 units of SuperScript II reverse transcriptase and 2 mM dNTPs. [4]
  • PCR Amplification: Prepare a PCR master mix for each sample containing the following components per reaction. [4]
    • 2.5 μl of synthesized cDNA
    • 10 pmol of gene-specific sense primer
    • 10 pmol of gene-specific antisense primer
    • 0.2 μl of Taq DNA polymerase
    • 2.5 μl of 2 mM dNTP mix
    • 2.5 μl of 10x reaction buffer (containing 15 mM MgCl₂)
    • Nuclease-free water to the final volume.
  • Thermal Cycling: Perform PCR amplification in a thermal cycler using the following cycling conditions for 28-32 cycles. [4]
    • Denaturation: 30 seconds at 94°C
    • Annealing: 30 seconds at 62°C (optimize temperature for specific primers)
    • Extension: 42 seconds at 72°C
Primer Sequences

The table below provides example primer sequences for amplifying cytokines and a housekeeping gene.

Table 1: Primer Sequences for Cytokine mRNA Amplification via RT-PCR [4]

Target Gene Sense Primer (5' → 3') Antisense Primer (5' → 3')
IL-4 CCA GCT AGT TGT CAT CCT GCT CTT C GTG ATG TGG ACT TGG ACT CAT TCA TGG
IL-5 GAG AAG GAT GCT TCT GCA CTT GAG CCA CTC TGT ACT CAT CAC ACC AAG G
IL-13 CCT TAA GGA GCT TAT TGA GGA GCT GAG CAG TTG CTT TGT GTA GCT GAG CAG
β-actin TGG AAT CCT GTG GCA TCC ATG AAA C TAA AAC GCA GCT CAG TAA CAG TCC G
Data Analysis
  • Amplification Product Detection: Separate the final PCR products on a 1-2% agarose gel. Visualize the DNA bands by ethidium bromide staining and capture an image under a UV transilluminator. [4]
  • Relative Quantification: Analyze the band intensity using image analysis software. Normalize the intensity of the target cytokine band to the intensity of the housekeeping gene (e.g., β-actin) band in the same sample to determine the relative mRNA expression level.

Expected Results and Data Interpretation

Treatment of sensitive cells (e.g., THP-1, MV4;11) with Talabostat should result in a measurable increase in the mRNA levels of specific cytokines compared to vehicle-treated controls. The kinetics of this response may vary; some cell lines show maximal cell death and cytokine release within 1-2 days, while others require up to 5 days. [1]

Table 2: Expected Cytokine mRNA Profile Following Talabostat Treatment

Cytokine / Factor Expected Change in mRNA Biological Function & Notes Supporting Evidence
G-CSF Increase Granulocyte colony-stimulating factor; drives neutrophil production and is a key mediator of immunostimulatory activity. [2] [1]
IL-6 Increase Pro-inflammatory cytokine; increased plasma levels observed in clinical trials. [2]
IL-8 (CXCL8) Increase Chemokine; involved in neutrophil recruitment and activation. [2]
CXCL1 Increase Chemokine; homologue of mouse KC; involved in neutrophil chemoattraction. [1]
Caspase-1 High baseline predicts sensitivity Executor of pyroptosis; high basal expression is a key determinant of cellular sensitivity to Talabostat. [1]

Troubleshooting and Notes

  • No Amplification Product: Check RNA integrity and cDNA synthesis efficiency. Verify primer specificity and optimize annealing temperatures.
  • High Background in Gel: Ensure primers are not forming dimers. Titrate the amount of cDNA template used in the PCR reaction.
  • Variable Results Across Cell Lines: The response to Talabostat is highly dependent on cell type. Myeloid lineage cells, particularly those expressing high basal levels of pro-caspase-1, are most sensitive. Always confirm the expression of pro-caspase-1 protein in your cell model. [1]
  • Safety Considerations: Follow standard biosafety level 2 practices when handling human cell lines. Use appropriate personal protective equipment when working with ethidium bromide or other nucleic acid stains.
  • Advanced Application: For more precise and quantitative results, consider adapting this protocol to quantitative real-time PCR (qRT-PCR), as used in other cytokine expression studies. [5] [3]

References

Talabostat organoid culture treatment

Author: Smolecule Technical Support Team. Date: February 2026

Organoid Culture Fundamentals

Organoids are three-dimensional micro-tissues derived from primary patient tissue or stem cells. They mimic the in vivo physiology and genetic diversity of organs better than traditional 2D cell lines [1]. The general workflow for embedded 3D culture, which is the most common method, is summarized in the diagram below.

G A Tissue or Stem Cells B Dissociation A->B C Suspension in ECM B->C D Solidification into Gel Dome C->D E Overlay with Culture Medium D->E F Organoid Growth & Expansion E->F G Passaging & Cryopreservation F->G

Table 1: Example Medium Formulations for Cancer Organoids [1] This table provides examples of key components used in culture media for different types of cancer organoids.

Component Esophageal Colon Pancreatic Mammary
Basal Medium Advanced DMEM/F12 Advanced DMEM/F12 Advanced DMEM/F12 Advanced DMEM/F12
Noggin 100 ng/mL 100 ng/mL 100 ng/mL 100 ng/mL
EGF 50 ng/mL 50 ng/mL 50 ng/mL 5 ng/mL
B-27 Supplement 1X 1X 1X 1X
N-Acetylcysteine 1 mM 1 mM 1.25 mM 1.25 mM
A83-01 500 nM 500 nM 500 nM 500 nM
R-spondin1 CM 20% 20% 10% 10%
Wnt-3A CM 50% Not included 50% Not included
FGF-10 100 ng/mL Not included 100 ng/mL 20 ng/mL

Research Context: Talabostat and CAFs

While direct protocols are unavailable, understanding the biological target of talabostat provides a rationale for its use in organoid co-culture models.

  • Talabostat's Target: Talabostat is an inhibitor of Fibroblast Activation Protein (FAP), a enzyme highly expressed on a major component of the tumor microenvironment (TME) known as Cancer-Associated Fibroblasts (CAFs) [2] [3].
  • The Role of CAFs: CAFs are not passive bystanders; they play a pro-tumorigenic role by remodeling the extracellular matrix, promoting immune suppression, and contributing to therapy resistance [2] [4] [3]. Their depletion has been shown to impair tumor growth in models [2].
  • CAF Heterogeneity: Research highlights that CAFs are not a single cell type. Key subpopulations include:
    • myCAFs (myofibroblastic CAFs): Located close to cancer cells, involved in matrix remodeling and characterized by high αSMA expression [2] [3].
    • iCAFs (inflammatory CAFs): Located further from cancer cells, and characterized by secretion of inflammatory cytokines like IL-6 and LIF [2] [3].

Proposed Experimental Framework

Based on the available information, here is a plausible framework for how a talabostat experiment in an organoid/CAF co-culture system could be designed.

G cluster_0 Analysis Methods A Establish Co-culture Model B Talabostat Treatment A->B C Functional & Phenotypic Analysis B->C D Downstream Assessment C->D C1 Viability Assays (e.g., Cell Titer-Glo) C2 Immunofluorescence (e.g., αSMA, FAP, Cytokeratin) C3 Gene Expression (scRNA-seq, qPCR)

Table 2: Potential Experimental Parameters for Talabostat Testing This table outlines key variables to define when designing a talabostat-organoid experiment.

Parameter Category Specific Considerations for Experimental Design

| Culture Model | - Monoculture: Cancer organoids alone.

  • Co-culture: Cancer organoids with CAFs or other stromal cells [5]. | | CAF Source | - Primary CAFs isolated from patient tumors.
  • Activated stellate cells (e.g., for pancreatic cancer).
  • Immortalized CAF cell lines. | | Dosing | - Talabostat Concentration: A range (e.g., 1 nM - 100 µM) should be tested.
  • Treatment Duration: Acute (e.g., 72h) vs. chronic (e.g., over multiple passages). | | Key Assays | - Organoid Viability & Size: Bright-field imaging, ATP-based assays.
  • CAF Viability/Phenotype: Flow cytometry for FAP/αSMA.
  • Cytokine Secretion: ELISA/MSD for IL-6, LIF, etc. [2]. |

Moving Your Research Forward

Given the lack of a ready-made protocol, here are some concrete steps you can take to develop your own methodology:

  • Consult Related Literature: Look for research papers that use other FAP-targeting agents (like antibodies or different FAP inhibitors) in cell-based assays. Their methods can be highly adaptable.
  • Leverage Co-culture Protocols: Use established organoid-CAF co-culture protocols, such as those detailed for esophageal cancer, as a technical foundation and introduce talabostat as the experimental variable [5].
  • Contact Experts: Reach out to corresponding authors of prominent papers on CAF biology or organoid co-cultures. They may have unpublished data or be willing to share preliminary insights on targeting FAP.

References

Comprehensive Application Note: Flow Cytometry Apoptosis Detection in Talabostat-Treated Acute Myeloid Leukemia Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Talabostat (Val-boroPro) and Its Mechanism of Action

Talabostat (also known as Val-boroPro or PT-100) represents a novel class of therapeutic agents with promising anti-cancer activity, particularly against Acute Myeloid Leukemia (AML). As a potent inhibitor of the serine dipeptidases DPP8 and DPP9 (DPP8/9), Talabostat induces a unique form of programmed cell death called pyroptosis in human monocytes and macrophages. Unlike traditional apoptosis, pyroptosis is characterized by inflammatory activation and rapid plasma membrane rupture, resulting in the release of pro-inflammatory cytokines and cellular contents [1]. This mechanism is especially relevant in AML, where Talabostat has demonstrated significant cytotoxicity against the majority of human AML cell lines and primary samples tested, while showing minimal effects on cells from many other lineages [1].

The selective vulnerability of AML cells to Talabostat stems from their expression of key components in the pyroptosis pathway, particularly caspase-1. Research has revealed that caspase-1 mRNA expression serves as a top predictor of Talabostat sensitivity, with higher expression correlating with increased cell death following DPP8/9 inhibition [1]. This lineage-specific susceptibility presents a potential therapeutic opportunity for targeting AML cells while sparing normal tissues. The clinical relevance of this pathway is supported by earlier human trials where Talabostat administration elevated several cytokines in both healthy volunteers and cancer patients, confirming its immunostimulatory effects in humans [1].

Mechanism of Talabostat-Induced Pyroptosis

Molecular Signaling Pathway

The induction of pyroptosis by Talabostat follows a defined molecular cascade that begins with the inhibition of intracellular DPP8/9 enzymes. In human myeloid cells, this inhibition activates the CARD-containing protein CARD8, which in turn promotes the activation of pro-caspase-1 [1]. Unlike canonical inflammasome activation, this pathway operates independently of ASC and does not require proteolytic cleavage of pro-caspase-1 into its mature form. Instead, the activated pro-caspase-1 directly cleaves the pyroptotic substrate gasdermin D (GSDMD), generating N-terminal fragments that oligomerize and form membrane pores [1] [2].

These gasdermin-mediated pores (approximately 1-2 μm in diameter) facilitate the release of mature IL-1β and IL-18, pro-inflammatory cytokines with diameters of approximately 4.5 nm, while also allowing water influx that leads to cellular swelling and eventual osmotic lysis [2]. The unique nature of this cell death pathway explains several observed phenomena in Talabostat-treated AML cells, including the relatively slow kinetics of cell death (occurring over days rather than hours) and the specific cleavage of GSDMD without concomitant cleavage of apoptotic markers like PARP [1]. This mechanistic understanding provides the foundation for developing appropriate detection methods and interpreting experimental results.

Pathway Visualization

The following diagram illustrates the key molecular events in Talabostat-induced pyroptosis:

G Talabostat Talabostat DPP8_DPP9 DPP8/9 Inhibition Talabostat->DPP8_DPP9 CARD8_Activation CARD8 Activation DPP8_DPP9->CARD8_Activation Procaspase1 Pro-caspase-1 CARD8_Activation->Procaspase1 GSDMD Gasdermin D (GSDMD) Procaspase1->GSDMD GSDMD_NT GSDMD N-terminal GSDMD->GSDMD_NT PoreFormation Membrane Pore Formation GSDMD_NT->PoreFormation Pyroptosis Pyroptotic Cell Death PoreFormation->Pyroptosis IL1b_IL18 IL-1β / IL-18 Release PoreFormation->IL1b_IL18 LDH_Release LDH Release Pyroptosis->LDH_Release PI_AnnexinV PI+/Annexin V+ Staining Pyroptosis->PI_AnnexinV

Figure 1: Talabostat-Induced Pyroptosis Signaling Pathway

Flow Cytometry Protocols for Detection of Cell Death

Annexin V/Propidium Iodide (PI) Staining for Pyroptosis Detection
3.1.1 Background and Principle

The Annexin V/propidium iodide (PI) staining protocol provides a reliable method for detecting pyroptotic cells, though it requires careful interpretation. During pyroptosis, the plasma membrane integrity is compromised due to gasdermin pore formation, allowing PI to enter the cell and stain nuclear DNA. Additionally, phosphatidylserine exposure occurs, enabling Annexin V binding [3] [2]. This creates a distinctive staining pattern where pyroptotic cells typically demonstrate double positivity for both Annexin V and PI, similar to late apoptotic or necrotic cells [1]. However, it is crucial to note that Annexin V alone cannot differentiate between apoptotic and pyroptotic cells, as both processes involve phosphatidylserine externalization [2]. Therefore, this method should be combined with other assays to confirm the specific mode of cell death.

3.1.2 Detailed Staining Protocol

Materials and Reagents:

  • Annexin V FLUOS staining kit (contains ready-to-use Annexin-V-FLUOS solution, propidium iodide solution, and incubation buffer) [3]
  • Phosphate-buffered saline (PBS), pH 7.4
  • Flow cytometer with 488 nm excitation capability
  • FL1 (530/30 nm) and FL3 (>670 nm) filters
  • T25 culture flasks
  • Centrifuge

Procedure:

  • Cell Preparation: Seed cells at 1 × 10⁶ cells per T25 culture flask in triplicate for experimental conditions. Include three additional flasks for controls (unstained, Annexin V only, and PI only) [3].
  • Drug Treatment: After 48 hours of incubation, treat cells with appropriate concentrations of Talabostat. DPP8/9 inhibitor-induced pyroptosis in AML cells typically shows IC₅₀ values ranging from 6 to 206 nM for Val-boroPro [1].
  • Cell Harvesting: Collect both supernatant (containing floating pyroptotic cells) and adherent cells following trypsinization. Combine respective floating and trypsinized cells to ensure capture of all cellular populations [3].
  • Washing: Wash collected cells twice with PBS followed by centrifugation (670 × g, 5 minutes, room temperature) [3].
  • Staining: Resuspend cell pellets (~2 × 10⁶ cells) in 400 μL PBS. Add 100 μL of incubation buffer containing 2 μL Annexin V (1 mg/mL) and 2 μL PI (1 mg/mL). For control samples:
    • Control 1 (unstained): 400 μL cells + 100 μL incubation buffer
    • Control 2 (Annexin V only): 400 μL cells + 100 μL incubation buffer with 2 μL Annexin V
    • Control 3 (PI only): 400 μL cells + 100 μL incubation buffer with 2 μL PI [3]
  • Analysis: Analyze cells by flow cytometry without additional washing. Use the following gating strategy:
    • Viable cells: PI negative and Annexin V negative
    • Pyroptotic cells: PI positive and Annexin V positive
    • Necrotic cells: PI positive and Annexin V positive (morphologically distinct) [3]
Caspase-3/7 Activation Assay
3.2.1 Background and Principle

The caspase-3/7 activation assay provides an alternative approach for monitoring Talabostat-induced cell death, though with important caveats. While canonical pyroptosis primarily involves caspase-1 activation rather than caspase-3/7, certain non-canonical pathways or cross-talk mechanisms may engage these effector caspases [2]. Additionally, the CellEvent Caspase-3/7 Green Detection Reagent offers practical advantages for screening applications, including the ability to be added directly to live cells without washing, fixation, or permeabilization [4]. This fluorogenic substrate becomes activated upon cleavage by caspase-3/7, producing a bright green fluorescence that can be detected in the BL1-H channel (530/30 nm bandpass filter) using flow cytometers with 488 nm excitation [4].

3.2.2 Detailed Staining Protocol

Materials and Reagents:

  • CellEvent Caspase-3/7 Green Detection Reagent
  • SYTOX AADvanced Dead Cell Stain or propidium iodide
  • 96-well round-bottom plates
  • Flow cytometer with autosampler capability (e.g., Attune NxT Flow Cytometer)

Procedure:

  • Cell Plating: Plate cells (e.g., 50,000 Jurkat cells per well) in round-bottom 96-well plates [4].
  • Drug Treatment: Add Talabostat at various concentrations (e.g., ranging from 2 nM to 100 μM) to individual wells in triplicate [4].
  • Incubation: Incubate plates at 37°C in 5% CO₂ for 4-24 hours (time-dependent responses may vary by cell line).
  • Staining: Add CellEvent Caspase-3/7 Green Detection Reagent (10 μL of 8 mM solution to 150 μL well volume) and incubate for 30 minutes at 37°C [4].
  • Acquisition: Acquire data using a flow cytometer, collecting approximately 20,000 events per sample at a flow rate of 200 μL/min [4].
  • Analysis: Use forward scatter threshold (e.g., 10,000) to eliminate debris. Create an FSC vs. SSC dot plot with a gate around the main cell population. Display this population on a BL1-H fluorescence histogram with gates for positive and negative peaks [4].

Experimental Data and Dose Response

Talabostat Sensitivity Across AML Cell Lines

Table 1: Sensitivity of AML Cell Lines to Talabostat (Val-boroPro) Treatment

Cell Line IC₅₀ (nM) Max Cell Death at 48h Caspase-1 Expression Response Time
MV4;11 6 >80% High Rapid (1-2 days)
OCI-AML2 15 >80% High Rapid (1-2 days)
SET-2 22 >80% High Moderate
RS4;11 28 >80% High Moderate
MOLM-13 35 >80% High Rapid (1-2 days)
THP-1 98 40-65% Moderate Slow (5 days)
NOMO-1 125 40-65% Moderate Slow (5 days)
KG1 206 40-65% Moderate Moderate
HEL >1000 <20% Low/Undetectable Resistant
K562 >1000 <20% Low/Undetectable Resistant
TF-1 >1000 <20% Low/Undetectable Resistant

[1]

Time-Dependent Cytotoxicity of Talabostat

Table 2: Time Course of Talabostat-Induced Pyroptosis in Sensitive AML Cell Lines

Time Point MV4;11 Cell Death OCI-AML2 Cell Death THP-1 Cell Death Cellular Markers
24 hours 60-75% 55-70% 10-20% GSDMD cleavage, PI uptake
48 hours >80% >80% 40-50% Increased LDH release, Annexin V/PI double positive
72 hours >85% >85% 60-70% Complete membrane disruption
96 hours >90% >90% 75-85% Maximal cytokine release
120 hours >90% >90% >90% Near-complete cell death

[1]

Implementation Considerations

Critical Experimental Factors

Successful implementation of flow cytometry apoptosis detection for Talabostat-treated AML cells requires attention to several critical parameters. First, caspase-1 expression levels represent a key determinant of cellular sensitivity, with higher expression correlating with increased Talabostat-induced pyroptosis [1]. Researchers should therefore quantify caspase-1 protein or mRNA expression in their model systems before treatment. Second, the kinetics of cell death vary significantly between different AML cell lines, with some responding within 1-2 days while others require up to 5 days for maximal cell killing [1]. Time course experiments are essential to capture these differential responses.

Sample processing requires special consideration to avoid artifacts. Cells should be handled gently during preparation, as vortex mixing, washing, and centrifugation may accelerate apoptotic processes or damage fragile pyroptotic cells [5]. Additionally, the multiparametric nature of flow cytometry makes it ideally suited for measuring multiple aspects of cell death simultaneously, but this requires careful attention to spectral compatibility between fluorescent probes and minimal compensation needs [5]. Proper controls are essential, including untreated controls and reliable positive controls for cell death induction.

Troubleshooting and Optimization

Common challenges in Talabostat response assays include incomplete cell death even in supposedly sensitive lines, which may reflect heterogeneous caspase-1 expression or the presence of subpopulations with differential sensitivity. Extended treatment durations or combination approaches may be necessary to achieve complete response. The variable kinetics observed across different AML lines (e.g., rapid death in MV4;11 vs. slow response in THP-1 cells) necessitates cell line-specific protocol optimization [1].

For data interpretation, it is crucial to recognize that traditional scatter gating may exclude dead and dying cells, potentially introducing bias. Additionally, submicron-level debris may contain valuable information about apoptosis and should not be automatically discarded [5]. Researchers should employ multiple assessment methods to confirm pyroptosis, as no single assay fully characterizes this complex process. Combining Annexin V/PI staining with caspase activation assays and morphological assessment provides the most comprehensive evaluation of Talabostat-induced cell death [5].

Conclusion

Flow cytometry-based detection of Talabostat-induced pyroptosis provides valuable insights for anti-leukemic drug development. The protocols outlined in this application note enable robust quantification of DPP8/9 inhibitor-mediated cell death in AML models. The differential sensitivity across AML cell lines, coupled with the central role of caspase-1 expression, highlights potential biomarkers for patient stratification. These methods support the preclinical evaluation of Talabostat as a novel therapeutic strategy for Acute Myeloid Leukemia.

References

Talabostat (Val-boroPro) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview Talabostat is an orally active, non-selective inhibitor of several dipeptidyl peptidase (DPP) enzymes [1]. It was originally designed as a high-affinity, competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV or CD26) and was later found to also inhibit DPP8, DPP9, and Fibroblast Activation Protein (FAP) [2]. Its antineoplastic and immunostimulatory activities are attributed to the inhibition of these multiple targets, leading to the stimulation of cytokine and chemokine production and the promotion of specific T-cell immunity [1].

2. Key Findings in the WEHI 164 Fibrosarcoma Model In vivo studies using the WEHI 164 fibrosarcoma model have demonstrated that Talabostat can cause tumor regression and rejection [1]. The antitumor effect appears to involve tumor-specific cytotoxic T lymphocytes (CTLs) and the establishment of protective immunological memory. Treatment with Talabostat was shown to increase mRNA expression of cytokines and chemokines in tumor-inoculated mice, which are known to promote T-cell priming and chemoattraction of T cells and innate effector cells [1].

Notably, in mouse models of WEHI 164 and EL4 tumors, the combination of Talabostat and cisplatin revealed a significantly enhanced antitumor effect compared with either agent alone [2]. Mice that were rendered tumor-free following this combination treatment were resistant to rechallenge with tumor cells of the primary type, suggesting the development of therapy-based immune protection [2].

3. Proposed Mechanism of Action in the Tumor Microenvironment The antitumor activity of Talabostat is linked to its broad inhibition of DPP enzymes, which results in a multifaceted stimulation of the immune system. The diagram below illustrates the proposed mechanism by which Talabostat remodels the tumor immune microenvironment.

Talabostat_Mechanism cluster_input cluster_molecular Molecular Inhibition cluster_immune Immune Consequences & Outcomes cluster_cellular Talabostat Talabostat (Oral DPP Inhibitor) DPP4 DPP4 Inhibition DPP89 DPP8/9 Inhibition FAP FAP Inhibition CXCL Increased CXCL9/10 (CXCR3 Ligands) DPP4->CXCL Inflammasome Inflammasome Activation (Caspase-1) DPP89->Inflammasome Recruitment Recruitment of CXCR3+ NK & T Cells CXCL->Recruitment Cytokines Proinflammatory Cytokine Release (IL-1β, IL-18) Inflammasome->Cytokines Th1 Th1 Response Cytokines->Th1 TumorKilling Tumor Cell Killing & Regression Recruitment->TumorKilling Th1->TumorKilling ImmuneMemory Protective Immune Memory TumorKilling->ImmuneMemory

Diagram 1: Proposed immunostimulatory mechanism of Talabostat in the WEHI 164 model. DPP inhibition enhances immune cell recruitment and activates pro-inflammatory pathways, leading to tumor regression [2] [3] [1].

4. Quantitative Data Summary The table below summarizes key quantitative data for Talabostat.

Table 1: Biochemical Profile of Talabostat (Val-boroPro)

Target IC₅₀ (nM) Kᵢ (nM) Experimental Notes
DPP-IV < 4 nM 0.18 nM Orally active, non-selective inhibitor [1].
DPP8 4 nM 1.5 nM Inhibition activates the NLRP1 inflammasome [3] [1].
DPP9 11 nM 0.76 nM Inhibition activates the NLRP1 inflammasome [3] [1].
FAP 560 nM Not Specified First clinical inhibitor of FAP [1].
QPP 310 nM Not Specified Quiescent cell proline dipeptidase [1].

Table 2: In Vivo Efficacy of Talabostat in Preclinical Models

Model Cell Line Treatment Reported Outcome
Fibrosarcoma WEHI 164 Talabostat Tumor regression and rejection; Increased cytokine/chemokine mRNA [1].
Fibrosarcoma WEHI 164 Talabostat + Cisplatin Significantly enhanced antitumor effect vs. single agent; Immune memory upon rechallenge [2].
Lymphoma EL4 Talabostat Tumor regression and rejection [1].
Lymphoma EL4 Talabostat + Cisplatin Significantly enhanced antitumor effect vs. single agent; Immune memory upon rechallenge [2].
Pancreatic Adenocarcinoma mT3-2D & Pan02 Talabostat + anti-PD1 Reduced tumor growth; efficacy dependent on CD8+ T and NK cells [3].

5. Experimental Protocols In Vivo Dosing Protocol for WEHI 164 Model The following is a generalized protocol based on the described mechanisms and similar in vivo studies [2] [1].

  • Animals: Use immunocompetent mice (e.g., Balb/c for WEHI 164).
  • Tumor Inoculation: Inject WEHI 164 cells subcutaneously into the right flank.
  • Randomization: Assign mice to treatment groups when tumors are palpable, ensuring equivalent starting tumor volumes across groups.
  • Talabostat Treatment:
    • Dose: 40 µg per mouse (approximately 1.6-2 mg/kg, assuming a 20-25 g mouse).
    • Route: Administer orally (per os) via gavage.
    • Frequency: Twice daily.
    • Duration: Continue for the duration of the study (e.g., 14-28 days) or until tumor endpoints are reached.
  • Combination Therapy (if applicable):
    • Cisplatin: 75–100 mg/m² intravenously on Day 1 of a 21-day cycle. This dose is based on a human clinical trial and must be carefully converted and optimized for mouse studies [2].
  • Monitoring:
    • Tumor Volume: Measure regularly (2-3 times per week) using calipers. Calculate volume with the formula: (length × width²)/2.
    • Body Weight: Monitor as an indicator of systemic toxicity.
    • Endpoints: Euthanize mice when tumors reach a predetermined maximum volume (e.g., 1-2 cm³) or if signs of pain or distress appear.
  • Immune Analysis (Post-mortem):
    • Harvest tumors and lymphoid organs (spleen, lymph nodes).
    • Process tissues for flow cytometry to analyze immune cell infiltration (CD8+ T cells, NK cells).
    • Analyze cytokine and chemokine mRNA expression in tumor tissue via qRT-PCR.

Discussion for Researchers

The data from the WEHI 164 model positions Talabostat as an immunostimulatory agent capable of converting an immunologically "cold" tumor into a "hot" one, primarily by enhancing the recruitment and function of cytotoxic immune cells [3] [1]. The synergy observed with cisplatin suggests a promising combinatorial strategy where chemotherapy-induced tumor cell death may release antigens, and Talabostat simultaneously boosts the immune system's ability to respond to them [2].

A critical consideration for your experimental design is that the potent synergy between Talabostat and cisplatin was a key finding in the WEHI 164 model [2]. Furthermore, recent research in pancreatic models indicates that the efficacy of Talabostat combined with other agents (like anti-PD1) is dependent on both CD8+ T cells and NK cells [3]. This underscores the importance of including immune cell depletion experiments in your protocol to validate the mechanistic basis of any observed effects.

References

in vitro DPP inhibition assay Talabostat

Author: Smolecule Technical Support Team. Date: February 2026

Talabostat (Val-boroPro) at a Glance

The table below summarizes the core biochemical and pharmacological profile of Talabostat for researchers.

Property/Category Description / Value
Known Aliases PT-100, BXCL701, Val-boroPro [1] [2]
Molecular Formula C10H23BN2O6S [1]
Molecular Weight 310.17-310.18 g/mol [1] [2]
CAS Number 150080-09-4 (mesylate salt) [1] [2]
Primary Targets DPP4, DPP8, DPP9, FAP [3] [2]
Mechanism of Action Inhibition of DPP8/9 disrupts their regulatory interaction with NLRP1 and CARD8, leading to caspase-1-dependent pyroptosis in monocytes and macrophages [3] [4].
Key Biological Effect Stimulates innate and adaptive immune responses; demonstrates antitumor and hematopoiesis-stimulating activity in mouse models [1] [2].

Quantitative Profiling of Talabostat

The potency of Talabostat against various dipeptidyl peptidases has been quantified through cell-free and cellular assays, as summarized below.

Table 1: Inhibitory Potency of Talabostat Against Key Targets Data compiled from biochemical and cellular assays. [2]

Target Enzyme Assay Type Reported Value (IC₅₀ or Kᵢ) Experimental Context
DPP4 Cell-free IC₅₀ < 4 nM [2] Human recombinant enzyme
DPP8 Cell-free Kᵢ = 0.0015 µM (1.5 nM) [2] Human recombinant DPP8 expressed in HEK293T cells
DPP9 Cell-free Kᵢ = 0.00076 µM (0.76 nM) [2] Human recombinant DPP9 expressed in HEK293T cells
DPP9 Cellular IC₅₀ = 6.8 µM [2] Inhibition in intact HEK293T cells (2 hr incubation)
FAP Cell-free IC₅₀ = 0.066 µM (66 nM) [2] Mouse recombinant FAP in HEK293 cells, 15 min pre-incubation

Detailed In Vitro DPP Inhibition Assay Protocol

This protocol is adapted from established DPP-IV inhibition assays [5] and can be tailored for profiling Talabostat against other DPPs by using specific recombinant enzymes and substrates.

1. Reagents and Materials

  • Test Compound: Talabostat (prepare a stock solution in DMSO or water based on solubility data) [1].
  • Enzyme: Recombinant DPP enzyme (e.g., human recombinant DPP-IV at 50 mU/μL) [5].
  • Substrate: Gly-Pro-ρ-nitroanilide (ρNA) or other relevant chromogenic/fluorogenic dipeptide substrate (e.g., Ala-Pro-ρ-nitroanilide for FAP) [2].
  • Buffer: Tris buffer or other suitable physiological buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Positive Control: A known DPP inhibitor, such as Diprotin A (Ile-Pro-Ile) [5].
  • Equipment: 96-well plate, microplate reader capable of measuring absorbance at 410 nm, incubator set to 37°C.

2. Experimental Workflow

G In Vitro DPP Inhibition Assay Workflow start Prepare Reagents a Add 35 µL of Talabostat or control to plate start->a b Add 15 µL of DPP enzyme (50 mU/µL) a->b c Incubate 5 min at 37°C b->c d Add 50 µL of substrate (e.g., 20 mM Gly-Pro-ρNA) c->d e Incubate 30 min at 37°C d->e f Stop reaction with 25 µL of 25% acetic acid e->f g Measure absorbance at 410 nm f->g end Calculate % inhibition g->end

3. Data Analysis Calculate the percentage inhibition of DPP activity using the formula [5]: % Inhibition = [1 - (A_sample - A_sample_blank) / (A_control - A_control_blank)] × 100

Where:

  • A_sample is the absorbance of the well with the test compound and enzyme.
  • A_sample_blank is the absorbance of the well with the test compound but no enzyme.
  • A_control is the absorbance of the well with enzyme but no inhibitor (only buffer).
  • A_control_blank is the absorbance of the well with no enzyme and no inhibitor.

Dose-response curves can be generated by testing a range of Talabostat concentrations to determine IC₅₀ values.

Mechanism of Action: DPP8/9 Inhibition to Pyroptosis

Talabostat's key immunostimulatory effect is not mediated by its inhibition of membrane-associated DPP4, but primarily by its inhibition of the cytosolic enzymes DPP8 and DPP9. This triggers a specific form of inflammatory cell death called pyroptosis in monocytes and macrophages [3]. The diagram below illustrates this signaling pathway.

Key Considerations for Researchers

  • Target Specificity: While Talabostat inhibits multiple DPPs, genetic knockout studies confirm that its induction of pyroptosis is specifically due to the inhibition of DPP8 and DPP9, not DPP4 or DPP7 [3].
  • Cellular Context is Crucial: The effect of Talabostat is highly cell-type-dependent. It robustly induces pyroptosis in monocytes, macrophages, and some related cell lines (e.g., THP-1, RAW 264.7) but not in all immune cells [3].
  • Solubility and Handling: Talabostat mesylate is highly soluble in water (~250 mg/mL) and DMSO (~62 mg/mL) [1] [2]. Stock solutions in DMSO should be prepared fresh to avoid moisture absorption, which can reduce solubility [2].

References

Talabostat mesylate solubility issues DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for Talabostat Mesylate

This table consolidates the solubility information from multiple supplier specifications and research data, providing a reference for preparing your stock solutions [1] [2] [3].

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO ~40 - 60 mg/mL ~129 - 193 mM Sonication may be recommended to aid dissolution. Hygroscopic; use newly opened DMSO [1] [2] [3].
Water ~250 mg/mL ~806 mM -
PBS 100 mg/mL 322 mM With ultrasonication [1].
Saline 50 mg/mL 161 mM With ultrasonication [1].

Experimental Preparation Protocols

Here are detailed methods for preparing stock and working solutions, crucial for reproducible results in bioassays.

Stock Solution Preparation (in DMSO)

The following protocol is recommended to create a stable, high-concentration stock solution.

G Start Start: this compound powder Step1 Weigh calculated mass of compound Start->Step1 Step2 Add to vial with appropriate volume of fresh, anhydrous DMSO Step1->Step2 Step3 Vortex mixture vigorously until solid is fully dissolved Step2->Step3 Step4 Optional: Brief sonication in a water bath (5-10 min) Step3->Step4 Step5 Label with date, concentration, and batch information Step4->Step5 Store Aliquot and store at -20°C (Stable for ~1 month) Step5->Store

  • Example Calculation: To prepare 1 mL of a 50 mg/mL stock solution in DMSO, weigh 50 mg of this compound and add 1 mL of DMSO [1] [2].
  • Key Considerations:
    • Use Dry DMSO: Hygroscopic DMSO can absorb moisture from the air, which may affect solubility and compound stability over time. Always use a freshly opened bottle for stock solution preparation [2].
    • Avoid Aqueous Intermediate Dilution: To prevent precipitation, make serial dilutions of the stock solution directly in DMSO before adding it to your aqueous assay buffer. The final DMSO concentration in most cell-based assays should typically be kept below 0.5% to maintain cell viability [4].
Working Solution Preparation (for In Vivo studies)

For animal studies, a common method involves creating a solution in 5% DMSO with saline. The diagram below outlines this workflow.

G Stock DMSO Stock Solution (e.g., 25 mg/mL) StepA Add 100 µL stock to 400 µL PEG300 Stock->StepA StepB Mix evenly, then add 50 µL Tween-80 StepA->StepB StepC Mix evenly, then add 450 µL Saline (0.9% sodium chloride) StepB->StepC Final Final Working Solution: 2.5 mg/mL in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline StepC->Final

This protocol sequentially adds co-solvents to maintain solubility and create a clear solution suitable for administration [1] [2].

Troubleshooting Common Solubility Issues

Here are solutions to frequently encountered problems.

  • Problem: Precipitation upon dilution into aqueous buffer.

    • Solution: Ensure you are diluting a DMSO stock solution directly into the buffer, not an intermediate aqueous solution. You can also slightly increase the final DMSO concentration in the assay (if compatible with the system) or use a solubilizing agent like β-cyclodextrin (e.g., 20% SBE-β-CD in saline) as an alternative vehicle [1] [2] [4].
  • Problem: Low apparent bioactivity or inconsistent assay results.

    • Solution: Precipitation can lead to an underestimation of a compound's true activity. Visually inspect your assay wells for precipitate. Techniques such as light scattering or nephelometry can be used to confirm compound solubility under assay conditions. Using the DMSO serial dilution method is critical for reliable data [4].
  • Problem: Chemical instability of the stock solution.

    • Solution: this compound solutions in DMSO are stable for about one month at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials upon preparation [5].

Scientific Context and Relevance

Understanding the importance of solubility goes beyond simple solution preparation.

  • Impact on Bioassays: Poor solubility can cause compound precipitation, leading to inaccurate concentration readings, false negatives in screening, and unreliable structure-activity relationships. A well-designed assay protocol is essential for evaluating low-solubility compounds accurately [4].
  • Broader Drug Development Challenge: Low aqueous solubility is a major hurdle in developing new chemical entities (NCEs), affecting drug absorption and bioavailability. An estimated 70-90% of drugs in the development pipeline face solubility challenges, making techniques to enhance solubility a critical area of research [6] [7].

References

optimizing Talabostat concentration for cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Talabostat Cytotoxicity & Mechanisms

Concentration / Context Primary Cell Death Mechanism Key Mediating Enzymes & Proteins Observed Cytotoxic Effect
Low Concentrations (e.g., in AML models [1]) Pyroptosis (lytic, inflammatory) DPP9 inhibition, CARD8/NLRP1, Caspase-1, GSDMD [1] Cell death in AML cell lines and primary samples [1]
High Concentrations (e.g., in MM & other hematological malignancies [1]) Apoptosis (caspase-3-mediated) DPP8 inhibition, Caspase-3 [1] Cell death in multiple myeloma, lymphoma, and leukemia cell lines [1]
Combination Therapy (Phase 2 trial with Pembrolizumab [2]) Not specified (Clinical outcome) N/A Limited activity; disease control rate of 47% in evaluable patients; generally safe with predictable adverse events [2]

Common Experimental Challenges & Solutions

Here are specific issues you might encounter and how to address them, based on the latest findings:

  • Problem: Inconsistent Cell Death Outcomes

    • Cause: The type of cell death (pyroptosis vs. apoptosis) is highly dependent on the dominant DPP enzyme inhibited (DPP9 vs. DPP8), which is concentration-dependent [1].
    • Solution: Perform a detailed dose-response curve for your specific cell line. Use pharmacological inhibitors and genetic knockdown (e.g., shRNA against DPP8 or DPP9) to confirm the mechanism. The cytotoxic effect of high-concentration Talabostat is enhanced by the more DPP8-selective inhibitor, Tominostat [1].
  • Problem: Lack of Cytotoxicity in Cell Line

    • Cause: Susceptibility requires specific proteins. For Talabostat-induced pyroptosis, expression of Caspase-1, CARD8, and NLRP1 is essential. For the apoptosis pathway, the expression of HCK is necessary for pyroptosis but does not participate in apoptosis [1].
    • Solution: Before experimentation, profile your cell models for the expression of these key proteins using Western blot or RT-PCR. Use positive control cell lines known to be sensitive (e.g., certain AML lines for pyroptosis) [1].
  • Problem: Off-Target or Non-DPP8/9 Mediated Effects

    • Cause: At high concentrations, some cell death in certain lines (e.g., THP-1 AML cells) may occur through an unidentified off-target effect, not DPP8/9 inhibition [1].
    • Solution: Always include genetic control experiments. Compare results in wild-type cells versus cells with DPP8 and/or DPP9 knocked down to confirm that the observed cytotoxicity is on-target [1].

Experimental Protocol for Determining Cytotoxicity Mechanism

This protocol outlines key steps to optimize Talabostat concentration and define the cell death mechanism in a novel cell model.

G Talabostat Cytotoxicity Mechanism Workflow Start Start: Establish New Cell Model A Profile Expression of: - CARD8/NLRP1 - Caspase-1 - HCK - DPP8/9 Start->A B Perform Dose-Response Curve with Talabostat A->B C Confirm Cell Death with Pan-Caspase Inhibitor (Z-VAD-FMK) B->C D Genetic Knockdown of DPP8/9 (via shRNA) C->D E1 Mechanism Confirmed: DPP9-dependent Pyroptosis D->E1 Death ablated by DPP9 KD E2 Mechanism Confirmed: DPP8-dependent Apoptosis D->E2 Death ablated by DPP8 KD E3 Off-Target Effect Identified D->E3 Death persists despite DPP8/9 KD

Future Directions: Tominostat

Recent research introduces Tominostat (12m), a 1G244 analog with higher selectivity for DPP8 [1].

  • Enhanced Apoptosis: The broad-spectrum apoptotic effect observed with high concentrations of 1G244 was enhanced in Tominostat, supporting the role of DPP8 inhibition in this mechanism [1].
  • Improved Toxicity Profile: In vivo studies showed that Tominostat exhibited antitumor activity without the weight loss morbidity associated with increasing doses of 1G244, suggesting a potentially better therapeutic window [1].

References

Talabostat Stock Solution Stability and Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for Talabostat stock solution preparation and storage:

Parameter Specification Source / Context
Solubility (DMSO) 60-62 mg/mL (193.44 - 199.88 mM) [1] [2]
Solubility (Water) 40-62 mg/mL [1] [3]
Recommended Storage (Powder) -20°C (for 3 years, as supplied) [3] [2]
Recommended Storage (Solution) -80°C (for 1 year) [2]
Short-term Solution Storage -20°C for up to 1 month (in DMSO or water) [3]
Solution Stability at 4°C Information not specified in search results -

Experimental Protocols for Stock Solution Management

Here are detailed methodologies for preparing and testing your stock solutions based on general best practices and provided data.

Protocol 1: Preparing a Stock Solution from Powder

This protocol is adapted from the supplier data sheets [1] [2].

  • Equilibration: Allow the Talabostat mesylate vial to warm to room temperature before opening to prevent moisture condensation.
  • Weighing: Accurately weigh the required amount of powder.
  • Dissolution: Transfer the powder to an appropriate vial. Add the desired solvent (e.g., DMSO, water) to achieve a final concentration of up to 60 mg/mL. Sonication is recommended to aid dissolution and ensure a clear solution [2].
  • Aliquoting: Immediately aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and exposure to temperature fluctuations [1].
  • Storage: Store the aliquots at -80°C for long-term stability (up to one year). For short-term use (up to one month), storage at -20°C is acceptable [3] [2].
Protocol 2: Testing Stock Solution Stability

This protocol is based on general guidance for assessing solution stability in a bioanalytical context [4].

  • Preparation: Prepare a fresh stock solution from the primary reference standard (Time = 0 hours).
  • Storage: Store the test stock solution under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C).
  • Comparison: After the desired time interval (e.g., 6 hours, 24 hours, 1 week), prepare another fresh stock solution from the same batch of primary standard.
  • Analysis: Analyze both the stored solution and the fresh solution in the same LC-MS run to ensure consistency.
  • Evaluation: Compare the absolute peak areas of the target analyte from the two solutions. A significant decrease (e.g., >2%) in the peak area of the stored solution indicates degradation [4].

Frequently Asked Questions (FAQs)

  • Q: Why is my Talabostat solution precipitating after storage?

    • A: Precipitation can occur due to multiple freeze-thaw cycles or if the solution is stored at temperatures higher than recommended. Always store aliquots at -80°C and avoid repeated thawing. If a precipitate is visible, sonication may help redissolve the compound.
  • Q: Can I leave my stock solution at room temperature during an experiment?

    • A: The search results do not specify stability at room temperature. For short-term experiments (a few hours), it may be acceptable, but this should be validated in your lab. For longer durations, it is strongly recommended to keep the solution on ice or refrigerated. Follow the general best practice of preparing small batches for immediate use [5].
  • Q: The provided solubility in DMSO is very high. Do I have to make it that concentrated?

    • A: No. The stated solubility (60 mg/mL) is the maximum. You can prepare stock solutions at any lower concentration that is convenient for your experimental workflow and dosing calculations.

Talabostat's Mechanism and Signaling Context

To support your research, the diagram below illustrates the core signaling mechanism of Talabostat and its role in the JAK-STAT pathway, which is crucial for its antitumor and immune effects.

G Talabostat Talabostat DPP8_9 DPP8_9 Talabostat->DPP8_9 Inhibits Cytokines Cytokines Talabostat->Cytokines Upregulates Inflammasome Inflammasome DPP8_9->Inflammasome Activates Pyroptosis Pyroptosis Inflammasome->Pyroptosis Induces ImmuneResponse ImmuneResponse Pyroptosis->ImmuneResponse Stimulates JAK JAK Cytokines->JAK Bind Receptor Activates STAT STAT JAK->STAT Phosphorylates GeneTranscription GeneTranscription STAT->GeneTranscription Dimerizes & Translocates GeneTranscription->ImmuneResponse Enhances Invisible1 Invisible2

caption: Simplified diagram of Talabostat's dual mechanism of action, showing DPP8/9 inhibition leading to pyroptosis and broader cytokine-mediated JAK-STAT signaling.

References

Comprehensive Technical Support Guide: Controlling Talabostat-Induced Oxidative Stress in Assays

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Oxidative Stress & Talabostat Mechanisms

Understanding Oxidative Stress in Experimental Systems

Oxidative stress represents a critical state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. When Talabostat (Val-boroPro) induces oxidative stress in experimental settings, researchers are observing the consequence of this fundamental imbalance at the cellular level.

  • ROS Fundamentals: Reactive oxygen species include both free radicals (e.g., superoxide anion O₂•⁻, hydroxyl radical •OH) and non-radical molecules (e.g., hydrogen peroxide H₂O₂). These molecules are generated as natural byproducts of normal cellular metabolism but become problematic when produced in excessive amounts. [1] [2]
  • Talabostat Mechanism: Talabostat, a fibroblast activation protein (FAP) inhibitor, has been demonstrated to induce mitochondria-mediated apoptosis in triple-negative breast cancer cells (MDA-MB-231) through oxidative stress mechanisms. The drug triggers ROS production that overwhelms cellular antioxidant defenses, leading to programmed cell death. [3]
Technical Challenges in Oxidative Stress Assessment

Measuring oxidative stress in Talabostat-treated systems presents specific technical challenges that researchers must navigate:

  • ROS Reactivity: Most ROS species have extremely short half-lives (nanoseconds to minutes), making direct measurement difficult without proper stabilization techniques. [4] [1]
  • Artifact Potential: Sample processing and storage conditions can significantly impact oxidative stress markers, potentially leading to artificial results if not properly controlled. [5]
  • Multiple Pathways: Talabostat may induce oxidative stress through different mechanisms depending on cell type, concentration, and exposure time, requiring comprehensive assessment strategies. [3]

Oxidative Stress Measurement Techniques & Selection Guide

Comparative Analysis of Measurement Approaches

Table 1: Oxidative Stress Measurement Techniques for Talabostat Studies

Method Category Specific Assays Measured Parameters Talabostat Application Advantages Limitations
Direct ROS Detection DCFDA assay, DHE staining H₂O₂, OH⁻, ROO⁻, O₂⁻ Confirmation of ROS induction in MDA-MB-231 cells [3] Direct measurement of reactive species High reactivity and short half-life of ROS [4]
Lipid Peroxidation TBARS, MDA detection, 4-HNE detection Malondialdehyde, 4-hydroxynonenal Detection of oxidative damage to cell membranes [3] [6] Stable markers, well-established protocols Potential cross-reactivity in TBARS assay [4]
Protein Damage Protein carbonyl, AOPP detection Carbonyl groups, advanced oxidation protein products Assessment of protein oxidation under Talabostat treatment Comprehensive protein damage assessment Requires protein concentration normalization [4]
Antioxidant Capacity GSH detection, Total Antioxidant Capacity Reduced glutathione, total antioxidant capacity Evaluation of Talabostat-induced antioxidant depletion [3] Functional assessment of defense systems Does not differentiate individual antioxidants [7]
Antioxidant Enzymes SOD, Catalase, GPx activity Enzyme activity levels Understanding compensatory mechanisms to Talabostat Mechanistic insights into cellular response Complex assay protocols requiring controls [1]
Assay Selection Strategy for Talabostat Studies

When designing experiments to investigate Talabostat-induced oxidative stress, employ a multi-assay approach to capture the full spectrum of oxidative damage and cellular response:

  • Primary Screening: Begin with DCFDA for ROS detection and TBARS for lipid peroxidation to confirm oxidative stress induction. These assays provide rapid, quantitative data on initial stress levels. [4] [5]
  • Secondary Validation: Implement GSH/GSSG ratio measurement and protein carbonyl detection to validate findings and assess the extent of cellular damage. [3] [4]
  • Mechanistic Studies: Include enzyme activity assays (SOD, catalase, GPx) and mitochondrial function tests to elucidate Talabostat's mechanism of action. [3] [1]

Experimental Protocols for Talabostat-Induced Oxidative Stress

Cell Viability Assessment Under Talabostat Treatment

CCK-8 Protocol for Talabostat-Treated Cells

The CCK-8 assay provides a reliable method for assessing Talabostat's effect on cell viability through mitochondrial activity, which is closely linked to oxidative stress generation.

  • Cell Preparation: Plate MDA-MB-231 cells at 1 × 10⁵ cells/mL in 96-well plates and allow to adhere overnight. [3]
  • Talabostat Treatment: Prepare Talabostat mesylate in DMSO (final concentration ≤0.5%) and apply to cells at varying concentrations (1.0-50.0 μM) for appropriate exposure times. Include DMSO-only controls. [3]
  • Viability Measurement: Discard treatment media, add CCK-8 solution according to manufacturer's protocol, and incubate for 1-4 hours at 37°C. Measure absorbance at 450nm using a microplate reader. [3]
  • Data Analysis: Normalize absorbance values to control groups (0.5% DMSO) representing 100% viability. Calculate IC₅₀ values using nonlinear regression analysis. [3]

Critical Considerations:

  • DMSO Concentration: Maintain consistent DMSO concentrations across all treatments (including controls) to avoid solvent toxicity artifacts.
  • Time Course: Include multiple time points (24h, 48h, 72h) to capture temporal progression of Talabostat effects.
  • Replication: Perform minimum three independent experiments with technical triplicates for statistical robustness.
Direct ROS Detection in Talabostat-Treated Cells

DCFDA Staining Protocol

The DCFDA assay measures hydrogen peroxide and hydroxyl radicals through fluorescence conversion, providing direct evidence of Talabostat-induced ROS generation.

  • Cell Preparation: Seed MDA-MB-231 cells at 1 × 10⁵ cells/mL in 96-well black-walled plates for optimal fluorescence detection. [3]
  • Talabostat Exposure: Treat cells with Talabostat (25.0 μM recommended for significant effect) for 24 hours at 37°C. [3]
  • Staining Procedure:
    • Discard treatment media and wash cells with warm PBS
    • Load with DCFH-DA (50 μM final concentration) in serum-free media
    • Incubate for 30-45 minutes at 37°C protected from light
    • Replace with fresh media and include nuclear counterstain (PI, 50 μM) if needed [3]
  • Detection & Analysis:
    • Image using fluorescence microscope with FITC filter set (excitation 488nm/emission 530nm)
    • Quantify fluorescence intensity using ImageJ or similar software
    • Express results as fold-change relative to untreated controls

Troubleshooting Notes:

  • Photo-bleaching: Minimize light exposure during processing and imaging to prevent fluorescence decay.
  • Loading Efficiency: Confirm uniform dye loading across all experimental conditions.
  • Specificity Controls: Include antioxidant-treated controls (e.g., N-acetylcysteine) to confirm ROS specificity.
Lipid Peroxidation Assessment

Malondialdehyde (MDA) Detection Protocol

MDA represents a stable end-product of lipid peroxidation, providing a reliable marker of oxidative damage to cell membranes under Talabostat treatment.

  • Sample Preparation:
    • Culture MDA-MB-231 cells at 2 × 10⁵ cells/mL in appropriate plates
    • Treat with Talabostat (5.0-25.0 μM) for 24 hours
    • Wash with cold PBS and collect cells by scraping
    • Lyse cells and centrifuge at 10,000 × g for 10 minutes at 4°C
    • Collect supernatant for analysis [3]
  • MDA Detection:
    • Follow manufacturer's protocol for MDA detection kit
    • Typically involves reaction with thiobarbituric acid (TBA) at 95°C
    • Measure pink chromophore at 532nm spectrophotometrically [4]
  • Data Normalization:
    • Express MDA content as nmol/mg protein using BCA or similar protein assay
    • Include standard curve for accurate quantification

Methodological Considerations:

  • The TBARS method, while popular, may cross-react with other aldehydes. For enhanced specificity, consider HPLC-based MDA detection. [4]
  • Sample storage at -80°C should not exceed one month to prevent artificial MDA generation. [5]
Antioxidant Capacity Evaluation

Reduced Glutathione (GSH) Detection Protocol

GSH represents a crucial component of the cellular antioxidant defense system, and its depletion indicates sustained oxidative stress under Talabostat treatment.

  • Sample Preparation: Prepare cell lysates as described for MDA detection, ensuring rapid processing to prevent GSH oxidation. [3]
  • GSH Measurement:
    • Use commercial GSH detection kit according to manufacturer instructions
    • Typically involves reaction with DTNB (Ellman's reagent) producing yellow compound
    • Measure absorbance at 412nm using microplate reader [3]
  • Data Interpretation:
    • Calculate GSH concentration using standard curve
    • Normalize to total protein content
    • Compare to untreated controls to assess Talabostat-induced depletion

Extended Application: For comprehensive antioxidant assessment, consider implementing Total Antioxidant Capacity (TAC) assays using either SET (Single Electron Transfer) or HAT (Hydrogen Atom Transfer) mechanisms to evaluate the overall antioxidant status of Talabostat-treated cells. [7] [8]

Troubleshooting Common Issues in Talabostat Oxidative Stress Assays

Addressing Technical Challenges and Artifacts

Table 2: Troubleshooting Guide for Talabostat Oxidative Stress Assays

Problem Potential Causes Solutions Preventive Measures
High Background in ROS Assays Auto-oxidation of probes, serum components in media Include probe-only controls, use serum-free during staining Pre-incubate probes in media without cells to assess background [5]
Inconsistent Results Between Replicates Uneven Talabostat distribution, cell density variations Vortex drug solutions thoroughly, standardize cell counting Include internal controls in each experiment, validate cell counting methods
No Signal in Detection Assays Insufficient Talabostat concentration, degraded reagents Perform dose-response (1-50μM), prepare fresh reagents Validate assay performance with positive controls (e.g., H₂O₂ treatment) [3]
Excessive Cell Death Talabostat toxicity too high, exposure too long Reduce concentration (start at 1μM), shorten treatment time Perform time course and dose response to establish optimal conditions [3]
Sample Oxidation During Storage Repeated freeze-thaw cycles, improper storage conditions Aliquot samples, single-use thawing, add 0.005% BHT Store samples at -80°C with antioxidant preservatives [5]
Inadequate Signal in Western Blot Insensitive detection method, low protein transfer Use enhanced chemiluminescence, validate transfer efficiency Include positive controls for oxidative stress markers (cytochrome c, cleaved caspase-3) [3]
Optimization Strategies for Talabostat Studies
  • Concentration Validation: Given that Talabostat exhibits concentration-dependent effects on oxidative stress, perform comprehensive dose-response studies (1.0-50.0 μM) to identify optimal concentrations for your specific experimental system. [3]
  • Time Course Analysis: oxidative stress evolves over time, with initial ROS spikes potentially preceding antioxidant depletion and measurable damage. Include multiple time points to capture this dynamic process. [1]
  • Antioxidant Interference: Some culture media components (particularly serum) contain antioxidant activities that may dampen Talabostat-induced oxidative stress signals. Consider serum reduction during treatment periods if sensitivity issues arise. [5]

Visualization of Oxidative Stress Pathways & Experimental Workflows

Oxidative Stress Measurement Pathway

The following diagram illustrates the comprehensive workflow for assessing Talabostat-induced oxidative stress, integrating multiple detection methodologies:

Talabostat Signaling Pathway in Oxidative Stress

This diagram maps the molecular signaling pathways through which Talabostat induces oxidative stress and subsequent cellular responses:

TalabostatSignaling cluster_oxidative Oxidative Damage cluster_response Cellular Response Talabostat Talabostat FAP Inhibition Mitochondrial Mitochondrial Dysfunction ROS Production Talabostat->Mitochondrial Calcium Calcium Homeostasis Disruption Talabostat->Calcium NOX NADPH Oxidase Activation Talabostat->NOX CaMKII CaMKIIδ Activation Mitochondrial->CaMKII ROS signaling Calcium->CaMKII Ca²⁺ binding NOX->CaMKII ROS amplification Calcineurin Calcineurin A Activation CaMKII->Calcineurin phosphorylation NFAT NFATc2 Signaling Calcineurin->NFAT dephosphorylation Biomolecules Biomolecule Damage Lipids, Proteins, DNA NFAT->Biomolecules gene expression Apoptosis Mitochondrial Apoptosis Cytochrome c Release Biomolecules->Apoptosis irreversible damage Growth Growth Inhibition Biomolecules->Growth cellular dysfunction Migration Migration Suppression Biomolecules->Migration cytoskeletal damage Caspase Caspase-3 Activation Apoptosis->Caspase caspase cascade Death Cell Death Caspase->Death execution

Advanced Technical Considerations & Protocol Adaptations

Specialized Applications for Talabostat Research
  • 3D Culture Systems: When working with organoid models, adapt protocols by using CellTiter-Glo 3D for viability assessment and extend treatment durations to account for reduced drug penetration. Talabostat has demonstrated efficacy in organoid models of triple-negative breast cancer. [3]
  • Combination Therapy Assessment: When evaluating Talabostat in combination with other agents, include appropriate controls to discriminate oxidative stress contributions from individual drugs versus combination effects.
  • Tissue-Specific Adaptations: Different cell types may require protocol modifications. Primary cells generally have different antioxidant capacities than immortalized lines, potentially necessitating Talabostat concentration adjustments.
Validation and Quality Control Measures
  • Positive Controls: Include established oxidative stress inducers (e.g., menadione, H₂O₂) to validate assay performance in each experiment.
  • Inhibition Controls: Use antioxidant compounds (N-acetylcysteine, ascorbic acid) to confirm that observed effects are specifically oxidative stress-mediated.
  • Marker Correlation: Ensure consistency between different oxidative stress markers (e.g., ROS detection should correlate with antioxidant depletion and subsequent damage markers).
  • Reference Standards: Use standardized curves and reference materials for quantitative assays to enable cross-experiment comparisons.

References

Talabostat cell death kinetics slow activation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Slow Activation

The characteristically slow kinetics of Talabostat-induced cell death, often taking over 48 hours, is a key feature of its unique mechanism [1]. It does not cause immediate, direct activation of the inflammasome. Instead, the current model suggests that Talabostat acts by inhibiting the enzymatic activity of the serine proteases DPP8 and DPP9 [2] [1].

Under normal conditions, DPP9 binds to and inhibits the inflammasome sensors NLRP1 and CARD8 by promoting the turnover of their bioactive C-terminal fragments (UPA-CARD) [1]. When Talabostat inhibits DPP8/9, this protective "checkpoint" is lifted. The model proposes that cells spontaneously produce small amounts of these bioactive fragments at a low, constant rate. With DPP8/9 inhibited, the fragments are no longer cleared and thus begin to accumulate. Once a critical threshold concentration is reached, they oligomerize to activate caspase-1, leading to pyroptosis [1]. This requirement for the gradual accumulation of an activation signal explains the significant delay and asynchronous nature of the cell death response.

Frequently Asked Questions

Q: Why does Talabostat-induced pyroptosis take so long (often >24-48 hours) to occur in my cell culture? A: The slow kinetics are not due to poor efficiency but are intrinsic to the mechanism. Talabostat-induced death relies on the gradual accumulation of bioactive C-terminal fragments of NLRP1 or CARD8 after DPP8/9 inhibition. The time required to reach the critical threshold for caspase-1 activation varies, leading to a slow and asynchronous death profile across the cell population [1].

Q: Which cell types are known to be susceptible to Talabostat-induced cell death? A: Susceptibility is linked to the expression of specific inflammasome sensors. The response is robust in primary human monocytes, macrophages, and keratinocytes [2] [3]. However, some immortalized keratinocyte cell lines (like HaCaT, HaSKpw, and SVTERT) show a weak or absent response, making primary keratinocytes the recommended model for these studies [3]. The response can also vary between monocytic cell lines (e.g., THP-1 is sensitive, while U937 is not) [2].

Q: My Talabostat experiment shows no cell death. What are the key controls and considerations? A:

  • Verify Target Expression: Confirm your cell model expresses the key components: DPP9, and either NLRP1 (in keratinocytes) or CARD8 (in monocytes) [3] [1].
  • Use a Positive Control Cell Line: Include a sensitive cell line like THP-1 or primary keratinocytes to confirm your Talabostat stock and assay conditions are working [2] [3].
  • Check Caspase-1 Dependency: Use a caspase-1 inhibitor (e.g., VX-765 or Z-YVAD-FMK) or Casp1-KO cells. Death should be significantly attenuated [2].
  • Confirm Readout: Measure multiple endpoints: LDH release (lysis), caspase-1 activation (cleavage), and IL-1β secretion (processing/release) [2].

Quantitative Data & Cell Line Responses

The table below summarizes key quantitative findings and cell line responses from the literature.

Cell Type / Aspect Observation / Measurement Key Finding / Implication
General Kinetics Death can take >48 hours in some cell lines [1]. Slow, asynchronous death is a feature of the mechanism, not an artifact.
THP-1 Macrophages LDH & pro-IL-1β release at 1-10 µM Talabostat [2]. A standard, sensitive in vitro model for studying this pathway.
Primary Keratinocytes Robust NLRP1 activation & cell death with 3-30 µM Talabostat [3]. Recommended model for skin-relevant inflammasome studies.
HaCaT, HaSKpw, SVTERT Weak or absent NLRP1 activation & cell death [3]. Not recommended for studying NLRP1 inflammasome activation.
DPP9 Knockout THP-1 Induces basal pyroptosis; Talabostat causes additional death [2]. Confirms DPP9 as a primary target and suggests a second target (DPP8).

Experimental Protocol: Measuring Talabostat-Induced Pyroptosis

This protocol outlines the key steps for detecting Talabostat-induced pyroptosis in susceptible cells, based on methodologies from the search results [2] [3].

1. Cell Preparation: * Culture susceptible cells (e.g., THP-1 monocytes/macrophages or primary keratinocytes) under standard conditions. * For THP-1 cells, seed them and differentiate into macrophages using PMA if desired. * For primary keratinocytes, use early passages and culture in specialized media as described [3].

2. Talabostat Treatment: * Prepare a stock solution of Talabostat (e.g., in DMSO) and dilute to final working concentrations in the cell culture medium. A common concentration range is 1 to 30 µM [2] [3]. * Include a vehicle control (e.g., 0.1% DMSO). * Treat cells for 24-48 hours. Due to the slow kinetics, a 24-hour time point may be a minimum.

3. Sample Collection (at 24h post-treatment): * Conditioned Medium: Collect the cell culture supernatant. Centrifuge at a low speed (e.g., 500 x g for 5 min) to remove floating cells and debris. Aliquot for LDH and cytokine assays. * Cell Lysate: Lyse the remaining adherent cells in RIPA or DISC lysis buffer [3] for Western blot analysis.

4. Key Readouts and Techniques: * Cell Death: Lactate Dehydrogenase (LDH) Release Assay * Measure LDH activity in the conditioned medium using a commercial kit. This indicates plasma membrane rupture, a hallmark of pyroptosis [2]. * Inflammasome Activation: Western Blotting * Analyze cell lysates and concentrated supernatants for: * Cleaved Caspase-1 (p20): Direct indicator of inflammasome activation. * Cleaved Gasdermin D (GSDMD-N): Executor of pyroptosis. * Processed IL-1β (p17): Inflammasome-dependent cytokine [2] [3]. * Cytokine Secretion: ELISA * Quantify the amount of released IL-1β or IL-18 in the conditioned medium [3].

Signaling Pathway & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the molecular mechanism and experimental workflow.

Diagram 1: Talabostat-Induced Pyroptosis Signaling Pathway

G cluster_inhibition Talabostat Talabostat Inhibits Inhibits Talabostat->Inhibits C_term_frag Bioactive C-terminal Fragments Accumulate Talabostat->C_term_frag Treatment: Allows DPP9 DPP9 NLRP1_CARD8 NLRP1 / CARD8 (FIIND domain) DPP9->NLRP1_CARD8  Normal: Prevents  Fragment Accumulation Inhibits->DPP9 Slow Slow Kinetics (>24-48 hours) C_term_frag->Slow Casp1 Caspase-1 Activation C_term_frag->Casp1 Slow->Casp1 GSDMD Cleaved GSDMD (Pore Formation) Casp1->GSDMD Pyroptosis Pyroptosis (LDH Release, IL-1β Secretion) GSDMD->Pyroptosis

Diagram 2: Experimental Workflow for Detection

G Step1 Seed & Culture Susceptible Cells Step2 Treat with Talabostat (1-30 µM) Step1->Step2 Step3 Incubate 24-48h Step2->Step3 Step4 Collect Samples Step3->Step4 Step5 Perform Assays Step4->Step5 LDH LDH Release Assay (Cell Death) Step5->LDH WB Western Blot (Cleaved Casp-1, GSDMD) Step5->WB ELISA ELISA (IL-1β / IL-18) Step5->ELISA

References

DPP8 DPP9 inhibition specificity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Troubleshooting Steps
How can I achieve selectivity for DPP8 over DPP9? This remains a significant challenge due to 92% active site identity [1]. Focus modifications on regions topologically equivalent to the piperazine ring in inhibitors like 1G244. This area shows the most promise for imparting DPP8 selectivity [2] [1].
My DPP8/9 inhibitor is showing cytotoxicity. Why? This is a known class effect. DPP8/9 inhibition can trigger pyroptosis, a pro-inflammatory cell death, by activating inflammasome sensors like NLRP1 and CARD8 [3] [4]. This may be an intended mechanism (e.g., in leukemia research) or an off-target effect if using a non-selective inhibitor [5].
How do I confirm that my compound is engaging DPP8/9 in cells? Beyond enzymatic assays, use cellular thermal shift assays (CETSA) or chemoproteomic platforms. These methods can quantitatively measure target engagement and proteome-wide selectivity in a live-cell context [5].
My inhibitor has high potency but poor prospects for in vivo use. What could be wrong? Check for hERG channel affinity. The N-diarylmethylpiperazine moiety, common in many DPP8/9 inhibitors (e.g., 1G244), is a known hERG pharmacophore that can cause cardiotoxicity. This is a key anti-target to avoid [1].
Why is my DPP4 inhibitor affecting adipocyte differentiation? This effect is likely not from DPP4 inhibition. Verify your inhibitor's selectivity profile. Impairment of preadipocyte differentiation is a specific effect of DPP8/9 inhibition, not DPP4 or FAP inhibition [6].

Selectivity and Potency of Key DPP8/9 Inhibitors

The table below summarizes the profile of several important inhibitors to guide your experimental choices.

Inhibitor Name Key Selectivity Profile Reported IC50 / Potency Notes & Clinical Relevance
1G244 DPP8/9 vs. DPP4 [5] DPP8: 4.4 nM; DPP9: 14 nM [5] Widely used research tool; contains hERG-risk moiety [1].
Val-boroPro (VbP) Pan-DPP inhibitor [4] <10 nM (DPP4/8/9) [5] Also known as Talabostat; non-selective [5].
Sulphostin DPP4 > DPP9 > DPP8 [5] DPP4: 79 nM; DPP9: 1.4 µM; DPP8: 6.9 µM [5] Natural product; covalent inhibitor; low potency for DPP8/9 [5].
Compound 6e DPP9 > DPP8; selective over DPP4 [7] Low nanomolar range [7] High oral bioavailability in rats; potential for in vivo studies [7].
New Piperidine-based inhibitors DPP8/9 vs. DPP4 [1] [8] Low nanomolar to sub-nanomolar [1] [8] Designed from 1G244 to minimize hERG affinity [1] [8].

Established Experimental Protocols

Here are standardized methods for evaluating DPP activity and inhibition, based on the search results.

Enzymatic Inhibition Assay (Biochemical)

This is a standard fluorometric assay to determine inhibitor IC50 values.

  • Recombinant Enzymes: Use purified human DPP8 or DPP9. A 120 kDa protein expressed in Rosetta cells has been successfully implemented [9].
  • Substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC). Cleavage releases the fluorescent AMC group [10] [5].
  • Assay Buffer: Transport buffer (20 mM HEPES/KOH pH 7.3, 110 mM potassium acetate, 2 mM Mg acetate, 0.5 mM EGTA) supplemented with 0.02% Tween 20 [10].
  • Procedure:
    • Add inhibitor at varying concentrations to the assay buffer.
    • Initiate the reaction by adding enzyme (e.g., 12 nM) and substrate.
    • Kinetically monitor the increase in fluorescence (excitation/emission ~360/460 nm) for 60-120 minutes at 37°C [10] [5] [9].
  • Data Analysis: Calculate percentage inhibition and fit data to determine IC50 values.
Cellular Pyroptosis Induction Assay (Functional)

This assay validates the functional consequence of DPP8/9 inhibition in relevant cell models.

  • Cell Lines: Use murine macrophages with a lethal toxin-sensitive Nlrp1b allele (e.g., from BALB/c or 129S mice) or human monocytic cells (THP-1) and primary PBMCs [4].
  • Treatment: Apply a selective DPP8/9 inhibitor (e.g., 1G244) at its determined IC90 concentration for 16-24 hours [4].
  • Readouts:
    • Cell Death: Measure by lactate dehydrogenase (LDH) release assay, a hallmark of pyroptosis [4].
    • Inflammasome Activation: Assess via Western blot for cleaved Caspase-1 and mature IL-1β in the supernatant [4].
    • ASC Speck Formation: Visualize by immunofluorescence microscopy [4].

Biological Mechanism of DPP8/9 Inhibition

The following diagram illustrates the signaling pathway through which DPP8/9 inhibition triggers pyroptosis, a key pharmacological effect.

G label DPP8/9 Inhibition Induces Pyroptosis via the Canonical Inflammasome Pathway DPP89_Inhib DPP8/9 Inhibitor DPP89 DPP8/9 Enzyme DPP89_Inhib->DPP89 Binds/Inhibits NLRP1_CARD8 NLRP1/CARD8 Inflammasome Sensor DPP89->NLRP1_CARD8 Loss of Regulation Caspase1 Pro-Caspase-1 NLRP1_CARD8->Caspase1 Activates ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 ProIL1b Pro-IL-1β / Pro-IL-18 ActiveCaspase1->ProIL1b Cleaves GSDMD Gasdermin D (GSDMD) ActiveCaspase1->GSDMD Cleaves MatureCytokines Mature IL-1β / IL-18 (Secreted) ProIL1b->MatureCytokines GSDMD_Pore GSDMD-NT Pore in Membrane GSDMD->GSDMD_Pore GSDMD_Pore->MatureCytokines Facilitates Release Pyroptosis Pyroptosis (Cell Lysis, LDH Release) GSDMD_Pore->Pyroptosis

Experimental Workflow for Specificity Validation

For a robust assessment of your inhibitor's specificity, follow this logical workflow.

G label Workflow for Validating DPP Inhibitor Specificity Step1 1. Biochemical Screening IC50 vs. DPP4, DPP8, DPP9 Step2 2. Cellular Target Engagement CETSA / Chemoproteomics Step1->Step2 Step3 3. Functional Specificity Pyroptosis Assay in Macrophages Step2->Step3 Step4 4. In Vitro Safety Profiling hERG Assay Step3->Step4 Result High-Quality Chemical Probe with Understood Profile Step4->Result

References

Mechanism of Action: How Talabostat Activates the NLRP1 Inflammasome

Author: Smolecule Technical Support Team. Date: February 2026

Talabostat (also known as Val-boroPro or PT-100) is a small-molecule inhibitor of the enzymatic proteins DPP8 and DPP9 [1] [2].

Under normal conditions, DPP8/9 binds to the FIIND domain of NLRP1, forming an inactive complex that keeps the inflammasome in a "locked" state [1]. By inhibiting DPP8/9, Talabostat disrupts this complex. This disruption triggers proteasomal degradation of the N-terminal fragment of NLRP1, which liberates the active C-terminal fragment (UPA-CARD). This freed fragment then assembles into the inflammasome complex, leading to the activation of caspase-1, maturation of IL-1β and IL-18, and induction of pyroptotic cell death [1] [2].

The following diagram illustrates this pathway and the central role of Talabostat.

G Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 Talabostat->DPP8_DPP9 Inhibits InactiveComplex Inactive NLRP1 Complex DPP8_DPP9->InactiveComplex Stabilizes ActiveFragment Liberated NLRP1 C-terminal Fragment InactiveComplex->ActiveFragment Proteasomal Degradation Inflammasome Active Inflammasome Complex ActiveFragment->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B_IL18 Mature IL-1β / IL-18 Caspase1->IL1B_IL18

Troubleshooting FAQ: Inadequate Inflammasome Activation

A common critical issue is the failure to detect robust inflammasome activation after Talabostat treatment. The most likely cause is the use of an unsuitable cellular model.

Q: I have treated my keratinocyte cells with Talabostat but cannot detect significant IL-1β secretion or pyroptosis. What could be wrong?

A: The choice of cell model is paramount. A 2024 study directly compared different keratinocyte models and concluded that primary keratinocytes (PKs) are the only ones that reliably and reproducibly show NLRP1 inflammasome activation in response to Talabostat [3].

  • Recommended Model: Use Primary Keratinocytes (PKs) isolated from human skin [3].
  • Models to Avoid: The study found that the immortalized cell lines HaCaT, HaSKpw, and SVTERT showed minimal or no activation upon Talabostat stimulation and are not recommended for NLRP1 inflammasome studies [3].
  • Rationale: Key inflammasome components have varied expression levels among models, with the highest and most physiologically relevant expression found in primary keratinocytes [3].

Experimental Protocol & Data Summary

Here is a detailed methodology and expected data for activating the NLRP1 inflammasome with Talabostat in primary keratinocytes.

Treatment Protocol

This protocol is adapted from a study that successfully detected Talabostat-induced NLRP1 activation [3].

Parameter Specification
Cell Model Primary human keratinocytes (PKs) [3]
Culture Medium CnT-PR medium (CELLnTEC) on collagen-coated plastic [3]
Talabostat Source APExBIO Technology (Cat# B3941) or equivalent [3]
Working Concentrations 3 µM and 30 µM [3]
Treatment Duration 24 hours [3]
Analysis Timepoint Collect cell pellets and supernatants after 24h incubation [3]
Detection Methods and Expected Results

The table below outlines key assays to confirm inflammasome activation and the expected outcomes based on the molecular mechanism.

Assay Target & Purpose Expected Result with Talabostat

| Western Blotting | Cleaved Caspase-1 (p20): Confirms inflammasome assembly. Cleaved IL-1β (p17): Induces IL-1β maturation. Cleaved GSDMD: Executes pyroptosis. | Appearance of cleaved/active fragments [3] [1]. | | ELISA | Mature IL-1β & IL-18: Quantifies cytokine secretion. | Significant increase in cytokine levels in supernatant [3]. | | Cell Death Assay | Pyroptosis: Measures inflammasome-dependent cell death (e.g., LDH release, propidium iodide uptake). | Significant increase in cell death [3]. | | Immunoblotting | NLRP1: Monitor degradation of N-terminal fragment. | Loss of N-terminal fragment, appearance of C-terminal fragment [1]. |

Professional Technical Notes

  • Positive Control: Consider using Ultraviolet B (UVB) irradiation (e.g., 50 or 100 mJ/cm²) as a second, well-established NLRP1 activator to validate your system [3].
  • Key Consideration: Be aware that the NLRP1 pathway is poorly conserved between humans and mice [2]. Talabostat primarily activates the NLRP1 inflammasome in human keratinocytes, but in human immune cells and AML cells, it can activate the related CARD8 inflammasome [2]. Always confirm the relevant sensor in your specific model.

References

troubleshooting poor Talabostat response in cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Talabostat Response

Q1: What are the primary reasons my cell lines might not respond to Talabostat?

A poor response can often be traced to a few key areas. The following checklist outlines common issues and the supporting evidence from recent studies.

Potential Issue Evidence & Rationale Recommended Action
Low FAP/DPP8/9 Expression Talabostat inhibits Fibroblast Activation Protein (FAP) and dipeptidyl peptidases 8/9 (DPP8/9). Response requires expression of these targets in your cell model [1] [2]. Confirm target expression in your cell line via Western blot or qPCR.
Sub-Optimal Drug Concentration Effective concentrations vary. One study on MDA-MB-231 cells used 1-50 µM, with significant effects at 25 µM [1]. Perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) and a time-course assay.
Insufficient Apoptosis Induction A key mechanism is mitochondria-mediated apoptosis, marked by cytochrome c release and caspase-3 cleavage [1]. Check apoptosis markers (cleaved caspase-3, TUNEL assay) post-treatment.
Q2: What detailed protocols can I use to investigate the mechanism?

If you have confirmed target expression and optimal dosage, the next step is to validate the mechanism of action. Here are detailed protocols for key experiments cited in the literature.

  • CCK-8 Cell Viability Assay [1]

    • Cell Seeding: Plate cells (e.g., MDA-MB-231 at 1 × 10⁵ cells/mL) in a 96-well plate.
    • Treatment: Add Talabostat at a range of concentrations (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µM). Use 0.5% DMSO as a vehicle control.
    • Incubation: Culture cells at 37°C for your desired treatment time (e.g., 24, 48, or 72 hours).
    • Viability Measurement: Discard the medium, add fresh medium containing CCK-8 reagent, and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.
  • Transwell Migration Assay [1]

    • Cell Preparation: Seed cells (e.g., 2 × 10⁵ cells/mL) into the upper chamber of a Matrigel-coated Transwell insert (3 µm pore size).
    • Treatment: Add Talabostat (e.g., 25.0 µM) to the medium in both the upper and lower chambers. The lower chamber typically contains a chemoattractant (e.g., 10% FBS).
    • Incubation: Culture cells at 37°C for the required time (e.g., 24-48 hours).
    • Staining and Counting: Remove cells remaining on the upper surface of the membrane with a cotton swab. Fix and stain cells that have migrated to the lower surface with 0.1% crystal violet. Count and photograph the stained cells under a microscope.
  • Detecting Mitochondrial Apoptosis [1]

    • Transmission Electron Microscopy (TEM): Treat cells with Talabostat (e.g., 25 µM for 24 hours). Pellet the cells, fix them with glutaraldehyde, and process them for TEM to observe ultrastructural changes in the mitochondria.
    • Western Blot Analysis: Lyse treated cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against cytochrome c, cleaved caspase-3, and other apoptosis-related proteins.
    • TUNEL Staining: Use a one-step TUNEL apoptosis kit to label DNA strand breaks in treated cells, which can be detected by fluorescence microscopy.
Q3: What are the key signaling pathways involved?

Understanding the pathways helps in selecting the correct readouts. Talabostat's anti-cancer effects are linked to at least two distinct pathways, which you should confirm in your model.

The diagram below illustrates the two primary mechanisms of Talabostat action described in recent literature.

G Key Signaling Pathways of Talabostat Action cluster_path1 In Cancer Cells (e.g., TNBC) cluster_path2 In Immune & Cancer Cells Talabostat Talabostat FAP FAP Inhibition Talabostat->FAP Targets DPP9 DPP8/9 Inhibition Talabostat->DPP9 Targets Mitochondria Mitochondrial Dysfunction FAP->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosis Induces Apoptosis Caspase3 Caspase-3 Cleavage CytoC->Caspase3 Caspase3->Apoptosis NLRP1 Disrupts NLRP1-DPP9 Interaction DPP9->NLRP1 Inflammasome NLRP1 Inflammasome Activation NLRP1->Inflammasome Pyroptosis Induces Pyroptosis /n & Cytokine Release Inflammasome->Pyroptosis

Important Considerations for Your Experimental Design

  • Cell Line Specificity: Much of the mechanistic data, especially for apoptosis, comes from studies on triple-negative breast cancer (TNBC) MDA-MB-231 cells [1]. The dominant pathway (FAP-mediated vs. DPP9/NLRP1-mediated) may differ depending on your cancer model.
  • Beyond Cell Lines: To enhance the translational relevance of your findings, consider validating key results in a more complex 3D organoid system. One study showed that Talabostat could inhibit the proliferation of TNBC organoids, suggesting its effect is relevant in a more in vivo-like context [1].
  • Clinical Context: Be aware that while pre-clinical data is promising, the clinical efficacy of Talabostat as a single agent has been limited in past trials (e.g., in metastatic colorectal cancer and stage IV melanoma) [2] [3]. This underscores the importance of identifying robust biomarkers (like FAP expression) for patient stratification.

References

managing Talabostat-induced macrophage pyroptosis in co-cultures

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Talabostat-Induced Pyroptosis

Talabostat triggers a pro-inflammatory, lytic cell death specifically in monocytes and macrophages by inhibiting the intracellular serine proteases DPP8 and DPP9 [1]. This inhibition activates a unique pyroptosis pathway:

  • Key Mediators: Inhibition of DPP8/9 leads to the activation of the pro-protein form of caspase-1, independent of the canonical inflammasome adaptor protein, ASC [1].
  • Execution Phase: This activated caspase-1 then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes to form pores in the cell membrane, leading to cell swelling, rupture, and the release of inflammatory cytokines like IL-1β and IL-18—hallmarks of pyroptosis [2] [1].
  • Genetic Evidence: Studies using Caspase-1-deficient mice have shown that this pathway is essential for Talabostat's immune-stimulating effects [1].

The following diagram illustrates this signaling pathway:

G Talabostat Talabostat (Val-boroPro) DPP8_9 Inhibition of DPP8/9 Talabostat->DPP8_9 Procaspase1 Pro-caspase-1 DPP8_9->Procaspase1  triggers activation of ActiveProcaspase1 Active pro-caspase-1 (ASC-independent) Procaspase1->ActiveProcaspase1 GSDMD Gasdermin D (GSDMD) ActiveProcaspase1->GSDMD  cleaves NGSDMD N-GSDMD Fragment GSDMD->NGSDMD PoreFormation Pore Formation in Membrane NGSDMD->PoreFormation  oligomerizes into Pyroptosis Pyroptosis (Cell Lysis, IL-1β Release) PoreFormation->Pyroptosis

Establishing a Macrophage-T Cell Co-culture Model

This protocol, adapted from established methods, allows you to model immune cell interactions and study Talabostat-induced pyroptosis [3].

G Start Isolate cells from Mice BMDMs Differentiate Bone Marrow- Derived Macrophages (BMDMs) (7-10 days with M-CSF) Start->BMDMs Tcells Isolate and Activate Splenic T Cells (Anti-CD3/CD28) Start->Tcells Coculture Establish Co-culture (BMDMs + T Cells) BMDMs->Coculture Tcells->Coculture Stimulus Add Stimulus (e.g., Talabostat, Injury Serum) Coculture->Stimulus Analysis Analysis Stimulus->Analysis SubAnalysis Flow Cytometry: - Cell Death (PI staining) - Surface Markers ELISA: Cytokine Release Western Blot: Cleaved Caspase-1, GSDMD Analysis->SubAnalysis  Methods include:

Detailed Protocol [3]
Step Component Details
1. Cell Preparation Bone Marrow-Derived Macrophages (BMDMs) Isolate progenitor cells from mouse femurs/tibiae. Differentiate in culture for 7-10 days using DMEM + 10% FBS + 1% Gentamycin + recombinant M-CSF (e.g., 315-02 from PeproTech) [3].
Splenic T Cells Isolate T cells from mouse spleen using a T cell enrichment kit (e.g., MagniSort 8804-6820-74). Activate by culturing in RPMI 1640 + 10% FBS + 1% Pen/Strep + anti-CD3e (pre-coated plate) + soluble anti-CD28 (e.g., 0.1 μg/μL, 16-0281-82) [3].
2. Co-culture Setup Combination Seed differentiated BMDMs in a flat-bottom plate. Add activated T cells to the well. A typical stimulus is to add Talabostat or, as in the referenced model, serum from mice with severe tissue injury (e.g., 25% murine stroke serum) to mimic an injury-driven inflammatory environment [3].
3. Stimulation & Analysis Talabostat Treatment Treat co-cultures with Talabostat (e.g., 1-10 μM). Include DMSO vehicle controls.
Cell Death Assay Measure lactate dehydrogenase (LDH) release in the supernatant as a marker of cell membrane rupture (pyroptosis) [1].
Flow Cytometry Use antibodies against CD11b (macrophages) and CD4/CD8 (T cells). Use dyes like Propidium Iodide (PI) or 7-AAD to identify dead cells with permeable membranes [2] [3].
Molecular Analysis Use Western Blot to detect cleavage of Caspase-1 and Gasdermin D in cell lysates. Use ELISA to measure the release of mature IL-1β and IL-18 from the cells [1].

Troubleshooting Common Issues

Low or No Pyroptosis Response
  • Cause: The cell type may be insensitive. Talabostat-induced pyroptosis is highly specific to the monocyte/macrophage lineage [1].

  • Solution: Verify your macrophage differentiation. Ensure BMDMs are fully differentiated and express macrophage markers (e.g., F4/80, CD11b). Confirm the responsiveness of your macrophage line to a known pyroptosis inducer (e.g., LPS + nigericin) before using Talabostat.

  • Cause: Insufficient DPP8/9 inhibition.

  • Solution: Confirm Talabostat activity and concentration. Use a fresh stock solution and test a dose range (e.g., 1-10 μM) to establish a dose-response curve in your system. LDH release is a reliable quantitative readout for this [1].

High Background Cell Death in Controls
  • Cause: Over-activation of T cells or excessive handling can lead to apoptosis.
  • Solution: Optimize T cell activation time. Do not activate T cells for too long before co-culture. Ensure control co-cultures (without Talabostat) are treated with an equal concentration of the vehicle (e.g., DMSO).
Difficulty Distinguishing Pyroptosis from Apoptosis
  • Cause: Some features, like DNA damage, can overlap.
  • Solution: Use a multi-parameter assay. Pyroptosis has distinct morphological and biochemical signatures. The table below contrasts the two processes to aid in identification [2].
Feature Apoptosis Pyroptosis
Morphology Cell shrinkage, membrane blebbing, apoptotic bodies Cell swelling, large bubbles, plasma membrane rupture
Membrane Integrity Maintained until late stages Lost early; permeable to dyes like PI and 7-AAD
Key Mediators Caspase-3/7, Caspase-9 Caspase-1/4/5/11, Gasdermin D (GSDMD)
Inflammation Non-inflammatory or anti-inflammatory Highly inflammatory (release of IL-1β, IL-18)
DNA Damage TUNEL positive, organized fragmentation TUNEL positive, but with a "special form" [2]

Key Takeaways for Researchers

  • Mechanism Specificity: Talabostat works through a non-canonical, caspase-1-dependent pathway that bypasses the need for ASC but absolutely requires Gasdermin D cleavage [1].
  • Cell-Type Restriction: This effect is primarily observed in monocytes and macrophages. Fibroblasts, epithelial cells, and some other immune cells are not sensitive to this form of death induced by DPP8/9 inhibition [1].
  • Functional Readouts: A combination of LDH release (for lytic death) and detection of cleaved GSDMD or Caspase-1 (for molecular confirmation) provides the most robust evidence for pyroptosis in your co-culture system.

References

Talabostat Mesylate: Reconstitution and Basic Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical characteristics and reconstitution data for Talabostat mesylate from supplier documentation [1] [2] [3].

Property Value / Description
Molecular Weight 310.18 g/mol [1] [2] [3]
Chemical Formula C9H19BN2O3 · CH3SO3H [1] [2]
CAS Number 150080-09-4 [1] [2] [3]
Purity ≥98% [1] [2] [3]
Storage -20°C [1] [2] [3]

Solubility & Stock Solutions [1] [2] [3]

Solvent Max Concentration
Water 62 - 100 mg/mL (∼200 - 322 mM)
DMSO 62 mg/mL (∼200 mM)

Reconstitution Calculators and Examples

Supplier websites often provide molarity calculators. The general formula is: Mass (mg) ÷ Molecular Weight (g/mol) ÷ Volume (mL) = Molarity (M)

Here are example calculations for common stock solutions:

Target Concentration Mass of Compound per 1 mL of Solvent
100 mM (in water) ( 100 \text{ mM} \times 0.31018 \text{ g/mol} = 31.0 \text{ mg} )
50 mM (in DMSO) ( 50 \text{ mM} \times 0.31018 \text{ g/mol} = 15.5 \text{ mg} )
10 mM (in water or DMSO) ( 10 \text{ mM} \times 0.31018 \text{ g/mol} = 3.1 \text{ mg} )

Mechanism of Action and Experimental Protocols

This compound (Val-boroPro) is a potent, orally bioavailable inhibitor of several dipeptidyl peptidases. Its key biological activity is the induction of pyroptosis, a pro-inflammatory form of cell death, in monocytes and macrophages [1] [2] [4]. The process is initiated by the simultaneous inhibition of the intracellular serine proteases DPP8 and DPP9, which activates the NLRP1b inflammasome and pro-caspase-1, leading to Gasdermin D cleavage and pyroptosis [4].

G Talabostat Talabostat Inhibition Inhibits DPP8/9 Talabostat->Inhibition NLRP1b_Activation Activates NLRP1b Inflammasome Inhibition->NLRP1b_Activation ProCaspase1 Pro-caspase-1 Activation NLRP1b_Activation->ProCaspase1 Pyroptosis Pyroptosis in Monocytes/Macrophages ProCaspase1->Pyroptosis ImmuneActivation Immune-Mediated Tumor Regression Pyroptosis->ImmuneActivation

Detailed In Vitro Protocol for Pyroptosis Assay [4] [3] This protocol is based on experiments conducted in THP-1 macrophages.

  • Cell Line: THP-1 monocytes or PMA-differentiated THP-1 macrophages.
  • Working Concentration: 0.1 to 10 µM this compound.
  • Incubation Time: 24 hours.
  • Key Assays:
    • Lactate Dehydrogenase (LDH) Release: Measure LDH in the culture supernatant using a commercial kit to quantify pyroptotic cell death.
    • Western Blot: Analyze cell lysates and supernatants for pro-IL-1β and pro-IL-18. Talabostat primarily causes the release of the uncleared pro-forms during pyroptosis, not the mature cytokines.
    • Caspase-1 Inhibition: To confirm the mechanism, pre-treat cells with a caspase-1 inhibitor (e.g., Z-VAD-FMK). This should abrogate Talabostat-induced cell death.

Troubleshooting FAQs

Q1: My cells are not undergoing cell death after Talabostat treatment. What could be wrong?

  • Check your cell type. Talabostat selectively induces pyroptosis in cells of the monocyte/macrophage lineage (e.g., THP-1, RAW 264.7, primary macrophages). It is ineffective in U937 cells and non-myeloid cells [4].
  • Verify the concentration. Ensure the final working concentration is in the effective range (1-10 µM). Prepare a fresh stock solution to rule out compound degradation.
  • Confirm the mechanism. Use a caspase-1 inhibitor as a control. If cell death is not blocked, the issue may lie elsewhere [4] [3].

Q2: I see the release of pro-IL-1β, but not the mature, cleaved form. Is this normal?

  • Yes, this is expected. Unlike canonical inflammasome activators, DPP8/9 inhibition by Talabostat activates pro-caspase-1 without efficient autoprocessing or cleavage of IL-1β. The active pro-caspase-1 instead cleaves Gasdermin D to initiate pyroptosis, leading to the release of intracellular contents, including pro-IL-1β [4].

Q3: What are the key targets and their inhibition values? Talabostat is a multi-target inhibitor. The following IC₅₀ values are crucial for understanding its activity [1] [3]:

Target IC₅₀ (nM)
DPP4 < 4 nM
DPP8 4 nM
DPP9 11 nM
FAP 560 nM
DPP7 (QPP) 310 nM

References

avoiding Talabostat degradation in solution

Author: Smolecule Technical Support Team. Date: February 2026

Talabostat Fact Sheet

The table below summarizes key chemical and pharmacological information for Talabostat (also known as Val-boro-pro or PT-100).

Property Description
IUPAC Name [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid [1]
CAS Number 149682-77-9 [1]
Molecular Formula C₉H₁₉BN₂O₃ [1]
Mechanism of Action Inhibits Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP) [1].
Primary Biological Effect Disruption of the inhibitory ternary complex between DPP8/9 and proteins like NLRP1, leading to inflammasome activation and pyroptosis [2] [3].
Known Salt Form Talabostat mesylate (CAS: 150080-09-4) [1]

Suggested Experimental Stability Workflow

Since specific stability data is not available, you would need to establish it empirically. The following diagram outlines a general workflow for testing Talabostat's stability under various conditions.

Start Prepare Talabostat Stock Solution Factors Test Stability Factors Start->Factors pH pH Factors->pH pH Temp Temp Factors->Temp Temperature Light Light Factors->Light Light Exposure Ionic Ionic Factors->Ionic Ionic Strength Analysis Analyze Samples (by HPLC-UV/MS) Result Determine Optimal Storage Conditions Analysis->Result pH->Analysis Temp->Analysis Light->Analysis Ionic->Analysis

Frequently Asked Questions

Q: What is the core mechanism by which Talabostat triggers pyroptosis? A: Talabostat inhibits the intracellular enzymes DPP8 and DPP9. Under normal conditions, these enzymes bind to and inhibit the inflammasome sensors NLRP1 and CARD8. Talabostat-mediated inhibition of DPP8/9 disrupts this complex, leading to the activation of the NLRP1 and CARD8 inflammasomes. This triggers the cleavage of caspase-1 and gasdermin D (GSDMD), resulting in pyroptotic cell death [2] [3].

Q: Why is it crucial to monitor the purity of Talabostat in my experiments? A: The formation of a boronic acid anhydride (dimer) or other degradation products can significantly reduce the concentration of the active monomeric compound. This will lead to a loss of biological activity, as the impurities may not effectively inhibit the target enzymes, compromising your experimental results [4].

Q: Where can I find more specific information on handling boronic acid compounds? A: For detailed guidance, I recommend:

  • Consulting Suppliers: Check the technical data sheets from chemical suppliers.
  • Broadening Literature Search: Search scientific databases for stability studies on structurally similar boronic acid-based drugs (e.g., bortezomib).
  • Analytical Method Development: Develop and validate a stability-indicating method, such as HPLC coupled with UV or mass spectrometry (HPLC-UV/MS), to track the intact drug and its degradation products over time.

References

Talabostat IC50 Values for DPP4, DPP8, DPP9, and FAP

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme IC50 Value Additional Context (Ki, other values)
DPP4 (DPP-IV) < 4 nM [1] [2] Ki = 0.18 nM [1]
DPP8 4 nM [1] [2] Ki = 1.5 nM [1]
DPP9 11 nM [1] [2] Ki = 0.76 nM [1]
FAP 560 nM [1] [2] -

These IC50 values establish Talabostat as a pan-inhibitor of the DPP family, showing high potency against DPP4, DPP8, and DPP9, but significantly lower potency against FAP [1] [2]. The inhibition of DPP8 and DPP9 is considered responsible for its ability to induce a specific type of inflammatory cell death, which underpins its research applications in oncology [2] [3].

Experimental Context and Protocols

The biochemical data in the table were generated using standard enzyme inhibition assays. Here are the typical methodologies for key targets:

  • DPP8/9 Inhibition Assay: Recombinant human DPP8 or DPP9 is incubated with the inhibitor and a fluorogenic substrate. A common protocol involves using 100 µM Ala-Pro-AFC (for DPP8) or Gly-Pro-AMC (for DPP9). The enzyme activity is measured by monitoring the fluorescence released upon substrate cleavage over a specific time (e.g., 15-30 minutes) at a physiological pH of 7.4-8.0 [1] [4].
  • FAP Inhibition Assay: Inhibition of FAP is often measured using Ala-Pro-p-nitroanilide as a substrate. The reaction is typically carried out at a different pH (e.g., pH 2.0), and the inhibition is determined by spectrophotometry [1].
  • Cellular Pyroptosis Workflow: The following diagram illustrates how Talabostat's inhibition of DPP8/9 in monocytes and macrophages leads to pyroptosis, a key mechanism for its antitumor effects:

G Start Talabostat (Val-boroPro) A Inhibits intracellular DPP8/9 activity Start->A B Activates Inflammasome Sensors (NLRP1/CARD8) A->B C Activates Caspase-1 B->C D Cleaves Gasdermin D (GSDMD) and pro-IL-1β/IL-18 C->D E Pyroptosis: Inflammatory Cell Death D->E F Release of pro-inflammatory cytokines D->F

Research Implications and Selectivity Considerations

For your comparison guides, it is critical to note that Talabostat's lack of selectivity is a major differentiator. While it is a powerful tool for research, its pan-inhibition profile has driven efforts to develop more selective compounds:

  • Functional Consequences: The primary research use of Talabostat in oncology is based on its DPP8/9 inhibitory activity, which triggers NLRP1/CARD8 inflammasome-mediated pyroptosis in monocytes and macrophages, stimulating an anti-tumor immune response [5] [6] [2].
  • Selectivity Challenge: The high sequence homology in the active sites of DPP8 and DPP9 makes developing selective inhibitors for one over the other very challenging [5] [7]. Talabostat inhibits both with high potency.
  • Next-Generation Inhibitors: Recent research has focused on creating inhibitors with improved selectivity. For example, derivatives of 1G244 and vildagliptin have been developed that achieve over 100-fold selectivity for DPP9 over DPP8, which helps in delineating their individual biological roles [6] [7].

References

validating NLRP1b activation by Talabostat western blot

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models for NLRP1b Activation

The table below compares how different cell models respond to Talabostat, which is crucial for selecting an appropriate system for your experiments.

Cell Type / Model Response to Talabostat Key Experimental Readouts Recommendation & Notes
Primary Keratinocytes (Human) Robust activation [1] [2] Cleavage of GSDMD and IL-1β; Pyroptotic cell death [1] Recommended. Highest expression of key inflammasome components; shows reliable and reproducible activation [1] [2].
Immortalized Keratinocyte Lines Weak or non-detectable activation [1] [2] Low or no detection of cleaved GSDMD or IL-1β [1] Not recommended. Includes HaCaT, HaSKpw, and SVTERT lines due to varied and low expression of inflammasome components [1] [2].
Acute Myeloid Leukemia (AML) Cell Lines Robust activation in most lines [3] Cleavage of GSDMD; Pyroptosis (Caspase-1 dependent) [3] Recommended for hematopoietic context. Response depends on basal pro-caspase-1 expression. Sensitive lines include MV4;11, OCI-AML2, and THP-1 [3].
Mouse Bone Marrow-Derived Macrophages Robust activation [4] IL-1β secretion; LDH release (pyroptosis); ASC speck formation [4] Recommended for mouse studies. Be aware that genetic background (e.g., retention of 129S-derived Nlrp1b allele) can cause hypersensitivity [4].

Detailed Western Blot Protocol

Here is a consolidated experimental protocol based on the methodologies described in the search results.

  • Stimulation: Treat cells with 3-30 µM Talabostat (also known as Val-boroPro or PT-100) for 24 hours [1] [3]. The required duration can vary by cell type, with some AML lines needing up to 5 days for maximal response [3].
  • Cell Lysis: Lyse cells for 30 minutes in a RIPA-like buffer (e.g., DISC buffer: 30 mM Tris-HCl, 120 mM NaCl, 10% glycerol, 1% Triton X-100, plus protease inhibitors). Clear the lysates by centrifugation at 14,000 x g for 10 minutes [1] [2].
  • Protein Detection: Resolve 5-15 µg of total cellular protein using NuPAGE Bis-Tris 4-12% gradient gels and transfer to PVDF membranes [1] [2].

The table below lists the key antibodies and what they detect in the context of Talabostat-induced NLRP1b activation.

Target Protein Antibody Example (Dilution) Expected Observation Biological Significance
Cleaved GSDMD Cell Signaling #36425 (1:1000) [1] [2] Appearance of ~30 kDa N-terminal fragment [3] Primary marker of pyroptosis. Forms pores in the plasma membrane.
Pro-caspase-1 Adipogen AG-20B-0048 (1:4000) [1] [2] In human AML cells, the pro-form (p45) is active without cleavage; full cleavage to p20 may not occur [3]. Active pro-caspase-1 cleaves GSDMD. Lack of autocleavage distinguishes this pathway.
IL-1β R&D Systems AF-201-NA (1:2000) [1] [2] Appearance of mature p17 fragment (requires LPS priming in some cell types) [5]. Key inflammatory cytokine released after GSDMD pore formation.
NLRP1 Cell Signaling #56719 (1:1000) [1] [2] Degradation of full-length protein or appearance of cleavage fragments (mechanism varies by species) [6]. The activated inflammasome sensor.

NLRP1b Activation Mechanism

The following diagram illustrates the signaling pathway triggered by Talabostat, which your western blot data aims to capture.

G Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 Inhibition Talabostat->DPP8_DPP9 NLRP1b NLRP1b Activation DPP8_DPP9->NLRP1b ProCaspase1 Pro-caspase-1 NLRP1b->ProCaspase1 ActiveProCaspase1 Active Pro-caspase-1 (without cleavage) ProCaspase1->ActiveProCaspase1 Activation GSDMD Gasdermin D (GSDMD) ActiveProCaspase1->GSDMD Cleaves IL1b pro-IL-1β ActiveProCaspase1->IL1b Cleaves CleavedGSDMD Cleaved GSDMD (N-terminal fragment) GSDMD->CleavedGSDMD Pyroptosis Pyroptosis (Cell Lysis, LDH Release) CleavedGSDMD->Pyroptosis Pore Formation MatureIL1b Mature IL-1β (p17) CleavedGSDMD->MatureIL1b Release IL1b->MatureIL1b

Key Technical Considerations

  • Cell Model is Critical: The most common cause of failed detection is using an unresponsive cell line. Primary cells or validated responsive lines (like certain AML cells) are strongly recommended over easily accessible but poorly responding immortalized lines [1] [2].
  • Caspase-1 Dependency: Always confirm that cell death is Caspase-1-dependent using a specific inhibitor (e.g., VX-765). This validates that the observed effects are due to pyroptosis and not another form of cell death [4].
  • Unique Cleavage Signature: In human cells, a key feature of DPP8/9 inhibitor-induced pyroptosis is the activation of pro-caspase-1 without its autocleavage into the mature p20 subunit. Therefore, the primary readout should be GSDMD cleavage, not caspase-1 cleavage [3].

References

Talabostat mesylate selectivity profile across proteases

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of Talabostat Mesylate

The table below summarizes the key protease targets of this compound (also known as Val-boroPro or PT-100) and their associated experimental data.

Protease Target Inhibition Potency (IC50 or Ki) Experimental Context & Notes
DPP4 (Dipeptidyl Peptidase IV) IC50: 0.18 nM [1]; Ki: 0.18 nM [2] Primary target; inhibition triggers cytokine and chemokine production [2].
DPP8/DPP9 (Dipeptidyl Peptidases 8 & 9) IC50: < 10 nM (DPP8), < 10 nM (DPP9) [2] Inhibition activates the CARD8 and NLRP1 inflammasomes, leading to pyroptosis in monocytes and macrophages [3] [2].
FAP (Fibroblast Activation Protein) Potent inhibitor [1] [2] Expressed on tumor-associated fibroblasts; inhibition is linked to antitumor and anti-fibrotic effects [4] [2].
DPP2 (Dipeptidyl Peptidase 2) Potently inhibited [2] Part of the DASH family of serine proteases [2].

Key Experimental Protocols

To help you contextualize the selectivity data, here are the methodologies from key studies that investigated Talabostat's mechanisms.

  • In Vitro Protease Inhibition: Talabostat's potency (IC50/Ki) against purified DPP4, DPP8, DPP9, and FAP is typically determined using enzymatic activity assays. These experiments measure the compound's ability to inhibit the cleavage of synthetic fluorogenic or chromogenic peptide substrates specific to each protease [2] [5].
  • In Vitro Immunostimulatory Mechanism (Pyroptosis):
    • Cell Treatment: Human monocyte-derived cell lines or primary macrophages are treated with Talabostat (e.g., at 10 µM concentration) [3] [5].
    • Proteasome Inhibition: To demonstrate the mechanism, cells are often pre-treated with a proteasome inhibitor like bortezomib, which blocks Talabostat-induced pyroptosis [3].
    • Outcome Measurement: Pyroptotic cell death is confirmed by measuring the activation of caspase-1 and cleavage of gasdermin D (GSDMD) using western blotting. The release of mature IL-1β is also a key readout, typically measured by ELISA [3].
  • In Vivo Antitumor Efficacy:
    • Animal Models: Studies often use mouse models, such as SCID mice implanted with human cancer cell lines (e.g., breast cancer models WTY-1, WTY-6, and MDA-MB-435) [5].
    • Dosing: Talabostat is administered orally, frequently at a dose of 1.3 mg/kg, once daily [5].
    • Endpoints: Researchers monitor tumor growth rates and measure mRNA expression levels of cytokines and chemokines in tumor tissue using methods like RT-PCR [2].

Mechanism of Action and Signaling Pathways

Talabostat's biological effects are primarily driven by its inhibition of DPP8 and DPP9, which activates a pro-inflammatory cell death pathway known as pyroptosis. The following diagram illustrates this key signaling pathway.

Talabostat Talabostat DPP8_DPP9 DPP8/9 Inhibition Talabostat->DPP8_DPP9 N_terminal N-terminal Fragment Degradation by Proteasome DPP8_DPP9->N_terminal C_terminal C-terminal Fragment Release & Oligomerization N_terminal->C_terminal Caspase1 Pro-caspase-1 Activation C_terminal->Caspase1 GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD Cytokine Mature IL-1β Release Caspase1->Cytokine Pyroptosis Pyroptosis GSDMD->Pyroptosis Cytokine->Pyroptosis

Diagram: Talabostat-induced pyroptosis via DPP8/9 inhibition. Inhibiting DPP8/9 triggers proteasomal degradation of the N-terminal fragments of CARD8/NLRP1, releasing their C-terminal fragments. These fragments form an inflammasome complex that activates caspase-1. Active caspase-1 cleaves GSDMD, forming membrane pores, and processes IL-1β, leading to pyroptotic cell death [3].

Comparison with Other Alternatives and Clinical Perspective

While Talabostat showed promise in preclinical models, its clinical performance has been mixed, largely due to its broad selectivity profile.

  • Clinical Outcomes: A Phase II trial of Talabostat in combination with docetaxel for advanced Non-small Cell Lung Cancer (NSCLC) showed a low objective response rate (5.5%) and significant toxicity, leading to study termination [4]. The dose had to be reduced due to adverse events like edema, fatigue, and dyspnea, many of which were likely related to the mechanism of action [4].
  • Selectivity as a Key Differentiator: The adverse effects and limited efficacy are scientifically attributed to the lack of selectivity between primary targets. The desired anti-tumor effect is linked to inhibition of the tumor microenvironment target FAP [4] [2]. However, the mechanism-based toxicity (pyroptosis) is driven by the inhibition of DPP8/9 in immune cells [3]. This dual activity likely prevented a favorable therapeutic window in clinical settings.

References

Talabostat antitumor efficacy vs chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

Therapeutic Agent Mechanism of Action Reported Efficacy (Study Context) Common / Notable Toxicities

| Talabostat + Pembrolizumab [1] | Oral DPP inhibitor (DPP4, DPP8/9) + anti-PD-1 immunotherapy [1] | Disease Control Rate (DCR): 47% (9/19 pts, stable disease). Overall Response Rate (ORR): 5.3% (1/19 pts, unconfirmed partial response). Median PFS: 2.7 months. Median OS: 20.5 months. [1] | Hypotension (22.6%, with one Grade 4 DLT), fatigue (9.7%), diarrhea, rash, thrombocytopenia, vomiting, syncope (each 6.5%). [1] | | Platinum-Based Agents (e.g., Cisplatin) [2] | DNA cross-linking, directly damaging DNA and triggering cell death in rapidly dividing cells. [2] | Potency (Preclinical): ID~50~ values often <5 μM in various human cancer cell lines (e.g., melanoma, colon, renal, bladder, ovarian, prostate), generally more potent than Carboplatin or SCC5. [2] | Significant systemic toxicities (dose-limiting), including nephrotoxicity, neurotoxicity, and myelosuppression. [2] | | SCC5 (Ag(I)-NHC Complex) [2] | Silver-based complex; induces apoptosis (evidenced by caspase-8 pathway activation). [2] | Potency (Preclinical): ID~50~ ~10-30 μM, comparable to Carboplatin. Therapeutic Index: Markedly superior in vivo tolerability vs. platinum drugs. [2] | Favorable in vivo safety profile in mice; 100% survival at doses lethal to platinum compounds. [2] |

Talabostat's Mechanism and Clinical Trial Design

Talabostat is an oral small-molecule inhibitor of dipeptidyl peptidases (DPP4, DPP8, and DPP9). Preclinical studies suggested that this inhibition could have synergistic activity with immune checkpoint inhibitors like pembrolizumab, leading to its evaluation in clinical trials [1].

The design and results in the table above come from a Phase 2 basket trial. The workflow and key findings of this study are summarized in the diagram below, which illustrates the patient cohorts and primary outcomes.

talabostat_trial Phase 2 Basket Trial Phase 2 Basket Trial Lead-In Stage (n=6) Lead-In Stage (n=6) Phase 2 Basket Trial->Lead-In Stage (n=6) Primary: Safety & DLT Efficacy Stage Efficacy Stage Phase 2 Basket Trial->Efficacy Stage Cohort A: ICI-Naive (n=14) Cohort A: ICI-Naive (n=14) Efficacy Stage->Cohort A: ICI-Naive (n=14) Cohort B: ICI-Pretreated (n=17) Cohort B: ICI-Pretreated (n=17) Efficacy Stage->Cohort B: ICI-Pretreated (n=17) Evaluable for Response (n=19) Evaluable for Response (n=19) Cohort A: ICI-Naive (n=14)->Evaluable for Response (n=19) Cohort B: ICI-Pretreated (n=17)->Evaluable for Response (n=19) Best Response: Stable Disease (n=9) Best Response: Stable Disease (n=9) Evaluable for Response (n=19)->Best Response: Stable Disease (n=9) Best Response: Prog. Disease (n=10) Best Response: Prog. Disease (n=10) Evaluable for Response (n=19)->Best Response: Prog. Disease (n=10) Unconfirmed Partial Response (n=1) Unconfirmed Partial Response (n=1) Evaluable for Response (n=19)->Unconfirmed Partial Response (n=1) Disease Control Rate: 47% Disease Control Rate: 47% Best Response: Stable Disease (n=9)->Disease Control Rate: 47%

Insights on FAP-Targeting and Future Directions

Although the specific Talabostat trial did not demonstrate high efficacy, its mechanism is connected to a major area of oncology research: targeting the tumor microenvironment (TME) via Fibroblast Activation Protein (FAP) [3] [4].

  • FAP as a Pan-Tumor Target: FAP is a cell-surface serine protease highly expressed on Cancer-Associated Fibroblasts (CAFs) in over 90% of epithelial tumors. CAFs play a key role in tumor progression, immune suppression, and drug resistance [3] [4]. FAP inhibition is a strategy to disrupt this supportive environment.
  • Alternative Targeting Strategies: Beyond small-molecule inhibitors like Talabostat, other therapeutic modalities targeting FAP are under active investigation. These include FAP-targeting radiopharmaceuticals for diagnostic imaging and targeted radioligand therapy, and FAP-targeting CAR-T cells, which have shown potential to remodel the TME and enhance T-cell survival in preclinical models [3] [4].

Interpretation for Research and Development

For your work in drug development, the data suggests:

  • Clinical Efficacy: The combination of Talabostat with Pembrolizumab showed limited antitumor activity in advanced solid tumors, with a primary benefit of disease stabilization rather than tumor regression [1].
  • Therapeutic Class Distinction: Talabostat represents a TME-modifying agent, contrasting with direct cytotoxic chemotherapies (e.g., platinum drugs) or newer cytotoxic agents (e.g., SCC5). Its value is hypothesized to lie in combination regimens, particularly for overcoming immunotherapy resistance.
  • Future of FAP Inhibition: Despite Talabostat's results, FAP remains a biologically validated target. The future of this class may lie in more potent/specific inhibitors, antibody-based therapies, or radiopharmaceuticals [3] [4].

References

Talabostat Ki value 0.18 nM DPP4 verification

Author: Smolecule Technical Support Team. Date: February 2026

Verification of Talabostat's DPP4 Inhibition

The Ki value of 0.18 nM for Talabostat (also known as Val-boroPro or PT100) against Dipeptidyl peptidase-4 (DPP4) is directly reported in the supplier data from MedChemExpress [1]. This indicates an extremely high binding affinity, as the inhibition constant (Ki) measures the concentration of an inhibitor required to occupy half the enzyme's binding sites; a lower Ki value signifies a more potent inhibitor.

Talabostat is characterized as an orally active, non-selective inhibitor that targets multiple enzymes in the DPP4 family [1] [2]. Its proposed mechanism of action involves the boron atom in its structure forming a complex with the serine residue (Ser630) in the catalytic site of the DPP4 enzyme, leading to potent inhibition [2].

Comparison with Other DPP4 Inhibitors

The table below compares the inhibitory profile of Talabostat with other DPP4 inhibitors, highlighting its unique non-selective nature.

Inhibitor Name Primary Target(s) Reported IC₅₀ or Kᵢ for DPP4 Key Characteristics / Clinical Use
Talabostat (Val-boroPro) DPP4, FAP, DPP8, DPP9, QPP [1] [2] Kᵢ = 0.18 nM [1] Non-selective; investigated for cancer immunotherapy [3] [2]
Linagliptin DPP4 [4] IC₅₀ = 1 nM [5] Selective; used for Type 2 Diabetes [4]
Sitagliptin DPP4 [4] Information not in results The first FDA-approved DPP4 inhibitor; used for Type 2 Diabetes [4]
Saxagliptin DPP4 [4] Information not in results Used for Type 2 Diabetes [4]

As shown, Talabostat's sub-nanomolar Kᵢ makes it highly potent against DPP4. Unlike selective gliptins like Linagliptin, which are designed specifically for glycemic control, Talabostat's broad inhibition profile leads to different research applications, primarily in oncology [3] [2].

Experimental Evidence and Protocols

The high-affinity binding of Talabostat to DPP4 is supported by detailed kinetic studies.

  • Binding Kinetics: Surface Plasmon Resonance (SPR) experiments measured the binding kinetics of Linagliptin, which shares the DPP4 enzyme target with Talabostat. These studies showed a very slow dissociation rate (kₒff = 5.1×10⁻⁵ s⁻¹) from human recombinant DPP4, characteristic of tight, sustained binding [5]. While this data is for Linagliptin, it illustrates the high-affinity binding behavior that potent DPP4 inhibitors like Talabostat can achieve.
  • Enzyme Inhibition Assay: The half-maximal inhibitory concentration (IC₅₀) of Talabostat for DPP4 is reported as < 4 nM [1]. This value represents the concentration needed to reduce DPP4 enzyme activity by half in a functional assay, corroborating the high potency indicated by the Ki value.

Key Differentiating Factors for Researchers

When evaluating Talabostat against other DPP4 inhibitors, consider these critical points:

  • Selectivity is a Key Differentiator: Diabetes treatments like Linagliptin are designed for high selectivity to DPP4 to minimize off-target effects. Talabostat's value in oncology research stems from its ability to simultaneously inhibit other targets like Fibroblast Activation Protein (FAP), which is expressed in tumor microenvironments [1] [2].
  • Distinct Clinical Applications: The clinical outcomes reflect this mechanistic difference. While DPP4 inhibitors are successful in diabetes management, clinical trials of Talabostat for advanced solid cancers, even in combination with agents like pembrolizumab, have demonstrated limited efficacy and predictable adverse events (e.g., hypotension) rather than robust anti-tumor activity [3] [2].

Mechanism of Action Visualization

The following diagram illustrates the general mechanism of DPP4 inhibition, which is applicable to understanding Talabostat's primary action.

This diagram shows how Talabostat preserves active incretin hormones by inhibiting the DPP4 enzyme [6] [7]. Its non-selective nature means it also inhibits related enzymes like FAP in the tumor stroma, contributing to its investigated immunostimulatory and anti-tumor effects [1] [2].

References

Known Transcriptomic & Mechanistic Data on Talabostat

Author: Smolecule Technical Support Team. Date: February 2026

Talabostat (also known as Val-boroPro) is a dipeptidyl peptidase (DPP) inhibitor. Its primary accepted mechanism involves inhibiting DPP8/9, which triggers the activation of the NLRP1 inflammasome, leading to pyroptotic cell death and IL-1β secretion [1] [2].

The table below summarizes key findings from a study on Talabostat-treated mouse bone marrow-derived macrophages (BMDMs):

Feature Observed Effect in Talabostat-treated BMDMs Experimental Measurement
Inflammasome Activation Activation of the NLRP1 inflammasome ASC speck formation (immunofluorescence) [1]
Cell Death Induction of pyroptosis Lactate dehydrogenase (LDH) release assay [1]
Cytokine Secretion Cleavage and release of mature IL-1β ELISA for IL-1β [1]
Dose Response Hypersensitivity in a specific macrophage model (Nlrp3tm1Flv BMDMs) IL-1β and LDH release at low doses (e.g., 0.1-0.5 µM) [1]
Gene Expression Minimal direct changes; potential indirect effects via cell death RNA sequencing (RNAseq) of polyA RNA [1]

A key finding from this research was that macrophages from a commonly used Nlrp3tm1Flv mouse model were hypersensitive to Talabostat. This was not due to the loss of NLRP3 but was later traced to the unintended retention of a genetic region from 129S embryonic stem cells, which includes a more sensitive allele of the Nlrp1b gene [1]. This highlights a critical confounding factor in comparative transcriptomics studies using specific transgenic mouse models.

Framework for Comparative Transcriptomics

To guide your research, here is a generalized experimental workflow for conducting a comparative transcriptomic analysis of Talabostat-treated cells, incorporating best practices from the literature.

cluster_1 cluster_4 cluster_5 Start Start: Define Comparison G1 1. Experimental Design Start->G1 G2 2. Treatment & RNA Prep G1->G2 S1_1 • Select Cell Types/Models • Define Dosage & Timecourse G3 3. Transcriptome Sequencing G2->G3 G4 4. Data Processing G3->G4 G5 5. Analysis & Visualization G4->G5 S4_1 • Quality Control (FastQC) End Outcome: Comparative Report G5->End S5_1 • Differential Expression (DESeq2, edgeR) S1_2 • Include Controls (Untreated, Vehicle) S1_3 • Plan Biological Replicates (Recommended: n≥3) S4_2 • Read Alignment (STAR, HISAT2) S4_3 • Gene Quantification (FeatureCounts) S5_2 • Visualization (Volcano Plots, Heatmaps) S5_3 • Functional Enrichment (GO, KEGG, GSEA)

Key Methodological Considerations
  • Platform Selection: Choose a transcriptomic method that fits your resolution needs. Bulk RNA-seq is standard for overall population changes, while single-cell RNA-seq (scRNA-seq) can resolve heterogeneity and identify rare cell states [3] [4]. Spatial transcriptomics preserves the tissue architecture, which is crucial for studying the tumor microenvironment (TME) where drugs like Talabostat act [5] [6].
  • Data Normalization: This is a critical step to remove technical artifacts. Methods like scran use deconvolution to calculate size factors, which are robust to the high number of zero counts in transcriptomic data [6].
  • Visualization and Analysis:
    • Volcano Plots: Effectively show the relationship between the statistical significance (p-value) and the magnitude of change (fold-change) for all genes [7].
    • Pathway Analysis: Tools for Gene Set Enrichment Analysis (GSEA) or over-representation analysis (using GO and KEGG terms) are essential for interpreting the biological meaning of differentially expressed gene lists [7] [3].

Research Implications and Future Directions

The discovery that genetic background can drastically alter Talabostat's effects underscores a vital consideration for your study design. A robust comparative transcriptomics project could investigate:

  • Cell-type specificity: Comparing immune cells (like macrophages) against cancer cells to identify unique pathway activations.
  • Sensitizer identification: Using transcriptomics to find genes or pathways that, when inhibited, sensitize resistant cancer cells to Talabostat.
  • Focus on the TME: A spatial transcriptomics approach on tumor samples could reveal how Talabostat remodels the tumor stroma and affects cancer-associated fibroblasts (CAFs), which also express FAP, a related serine protease [8] [4] [9].

References

Experimental Data on Talabostat-Induced Cytokine Production

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings from research on Talabostat's effects. The data in the "Human Subjects" row is from a controlled clinical study, while the others are from in vitro or animal models [1] [2] [3].

Model System Talabostat Dose / Concentration Key Measured Outcomes Reported Findings

| Healthy Human Subjects [1] | 25-1800 μg daily for 7 days | • Plasma DPP-IV activity • Plasma G-CSF & IL-6 • White Blood Cell (WBC) count | • Doses ≥100μg: >75% DPP-IV inhibition. • Doses ≥600μg: Significant G-CSF increase by Day 4. • 132% avg. G-CSF increase at 6h (Day 1). • No significant WBC count change. | | In Vitro (Cell Assays) [2] [3] | 0.1 - 10 μM | • Cell death (LDH release) • Pro-IL-1β secretion • DPP8/9 inhibition | • Induces pyroptosis in monocytes/macrophages. • IC50: DPP8=4 nM; DPP9=11 nM. | | Mouse Tumor Models [2] [3] | 20 μg (by gavage) | • Tumor growth • Cytokine levels in serum/tumors | • Stimulates G-CSF, IL-6, CXCL1/KC. • Promotes anti-tumor immunity. |

Experimental Protocols for Key Findings

Here are the methodologies behind the critical data supporting Talabostat's mechanism of action.

Clinical Trial in Healthy Human Subjects

This study established the dose-response relationship for Talabostat-induced G-CSF in humans [1].

  • Study Design: A randomized, placebo-controlled, sequential, dose-escalation study.
  • Subjects: 48 healthy males aged 19-44.
  • Dosing: Subjects received daily doses of 25, 100, 300, 600, 1200, or 1800 μg of Talabostat or a placebo for 7 days.
  • Pharmacodynamic Measures: Plasma DPP-IV activity, along with plasma levels of G-CSF, IL-6, and IL-11, were measured at specified time points.
  • Safety Measures: Clinical examinations, laboratory tests, vitals, ECGs, and adverse events were monitored.
In Vitro Identification of Pyroptosis Mechanism

This series of experiments uncovered the cellular mechanism by which Talabostat triggers inflammation [2].

  • Cell Lines: THP-1 macrophages, primary mouse Bone Marrow-Derived Macrophages (mBMDMs), and primary human Peripheral Blood Mononuclear Cells (hPBMCs).
  • Treatment: Cells were treated with Talabostat (e.g., 10 μM for 24 hours).
  • Cell Death Assay: Lactate dehydrogenase (LDH) release was measured to quantify lytic cell death.
  • CRISPR/Cas9 Knockout: Genes for potential serine protease targets (DPP4, DPP7, DPP8, DPP9) were knocked out in THP-1 monocytes using specific sgRNAs to identify which are required for Talabostat-induced cell death.
  • Mechanistic Analysis: Western blotting was used to detect proteins like pro-IL-1β and gasdermin D to confirm the induction of pyroptosis.

Signaling Pathway of Talabostat-Induced Immune Activation

The diagram below illustrates the established mechanism by which Talabostat inhibition of DPP8/9 triggers pyroptosis and cytokine production, explaining the G-CSF increase observed in experiments.

G Talabostat Talabostat DPP8_DPP9 DPP8/DPP9 (Inhibited) Talabostat->DPP8_DPP9  Inhibits CARD8_NLRP1 CARD8/NLRP1 Inflammasome Activation DPP8_DPP9->CARD8_NLRP1 ProCaspase1 Pro-caspase-1 (Activated) CARD8_NLRP1->ProCaspase1 GasderminD Gasdermin D (Cleaved) ProCaspase1->GasderminD Pyroptosis Pyroptotic Cell Death GasderminD->Pyroptosis CytokineRelease Release of Pro-inflammatory Mediators (pro-IL-1β, pro-IL-18) Pyroptosis->CytokineRelease GCSF_IL6 G-CSF, IL-6 Production & Immune Cell Activation CytokineRelease->GCSF_IL6  Stimulates

Diagram 1: The mechanism of Talabostat-induced cytokine production and immune activation.

Key Insights for Researchers

  • Mechanism vs. Clinical Readout: The G-CSF increase observed in clinical settings is a downstream effect of the primary mechanism involving DPP8/9 inhibition and inflammasome-mediated pyroptosis in immune cells [1] [2].
  • Species and Cell Type Specificity: Talabostat's effects are highly specific. It primarily induces pyroptosis in cells of the monocyte/macrophage lineage and resting lymphocytes, but not in activated T cells. Sensitivity also varies significantly between species, which is crucial for translating preclinical findings [2] [4].
  • DPP-IV Inhibition is Separate: While Talabostat potently inhibits DPP-IV, this activity is not required for its immune-stimulatory and anti-tumor effects, as demonstrated by its undiminished activity in CD26/DPP-IV knockout mice [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

310.1369878 Da

Monoisotopic Mass

310.1369878 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8ZG4Y1B51

Pharmacology

Talabostat Mesylate is the mesylate salt of an orally active small molecule with antineoplastic and hematopoiesis- stimulating activities. By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, talabostat inhibits dipeptidyl peptidases, such as fibroblast activation protein (FAP), resulting in the stimulation of cytokine and chemokine production and specific T-cell immunity and T-cell dependent activity. This agent may also stimulate the production of colony stimulating factors, such as granulocyte colony stimulating factor (G-CSF), resulting in the stimulation of hematopoiesis. Dipeptidyl peptidases are involved in the activation of polypeptide hormones and chemokines.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-peptidases [EC:3.4.14.-]
DPP9 [HSA:91039] [KO:K08656]

Other CAS

150080-09-4

Wikipedia

Talabostat mesylate

Dates

Last modified: 08-15-2023
1: Huang Y, Simms AE, Mazur A, Wang S, León NR, Jones B, Aziz N, Kelly T. Fibroblast activation protein-α promotes tumor growth and invasion of breast cancer cells through non-enzymatic functions. Clin Exp Metastasis. 2011 Aug;28(6):567-79. doi: 10.1007/s10585-011-9392-x. Epub 2011 May 22. PubMed PMID: 21604185.
2: Meany H, Balis FM, Aikin A, Whitcomb P, Murphy RF, Steinberg SM, Widemann BC, Fox E. Pediatric phase I trial design using maximum target inhibition as the primary endpoint. J Natl Cancer Inst. 2010 Jun 16;102(12):909-12. Epub 2010 May 11. PubMed PMID: 20460632; PubMed Central PMCID: PMC2886096.
3: Eager RM, Cunningham CC, Senzer NN, Stephenson J Jr, Anthony SP, O'Day SJ, Frenette G, Pavlick AC, Jones B, Uprichard M, Nemunaitis J. Phase II assessment of talabostat and cisplatin in second-line stage IV melanoma. BMC Cancer. 2009 Jul 30;9:263. PubMed PMID: 19643020; PubMed Central PMCID: PMC2731782.
4: Eager RM, Cunningham CC, Senzer N, Richards DA, Raju RN, Jones B, Uprichard M, Nemunaitis J. Phase II trial of talabostat and docetaxel in advanced non-small cell lung cancer. Clin Oncol (R Coll Radiol). 2009 Aug;21(6):464-72. Epub 2009 Jun 5. PubMed PMID: 19501491.
5: Pennisi A, Li X, Ling W, Khan S, Gaddy D, Suva LJ, Barlogie B, Shaughnessy JD, Aziz N, Yaccoby S. Inhibitor of DASH proteases affects expression of adhesion molecules in osteoclasts and reduces myeloma growth and bone disease. Br J Haematol. 2009 Jun;145(6):775-87. Epub 2009 Apr 8. PubMed PMID: 19388929; PubMed Central PMCID: PMC2748971.
6: Cristillo AD, Galmin L, Restrepo S, Hudacik L, Suschak J, Lewis B, Draghia-Akli R, Aziz N, Weiss D, Markham P, Pal R. HIV-1 Env vaccine comprised of electroporated DNA and protein co-administered with Talabostat. Biochem Biophys Res Commun. 2008 May 23;370(1):22-6. Epub 2008 Mar 7. PubMed PMID: 18329382.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.
8: Narra K, Mullins SR, Lee HO, Strzemkowski-Brun B, Magalong K, Christiansen VJ, McKee PA, Egleston B, Cohen SJ, Weiner LM, Meropol NJ, Cheng JD. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Cancer Biol Ther. 2007 Nov;6(11):1691-9. Epub 2007 Aug 14. PubMed PMID: 18032930.
9: Cunningham CC. Talabostat. Expert Opin Investig Drugs. 2007 Sep;16(9):1459-65. Review. PubMed PMID: 17714031.
10: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Dec;28(10):719-40. PubMed PMID: 17235418.
11: Molecule of the month. Talabostat. Drug News Perspect. 2006 Jun;19(5):299. PubMed PMID: 16941051.

Explore Compound Types